molecular formula C8H7BrFNO B14034971 6-Bromo-2-fluoro-3-methylbenzamide

6-Bromo-2-fluoro-3-methylbenzamide

Cat. No.: B14034971
M. Wt: 232.05 g/mol
InChI Key: KAKNMFNAQOAGDO-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoro-3-methylbenzamide is a useful research compound. Its molecular formula is C8H7BrFNO and its molecular weight is 232.05 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7BrFNO

Molecular Weight

232.05 g/mol

IUPAC Name

6-bromo-2-fluoro-3-methylbenzamide

InChI

InChI=1S/C8H7BrFNO/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,1H3,(H2,11,12)

InChI Key

KAKNMFNAQOAGDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Br)C(=O)N)F

Origin of Product

United States

Foundational & Exploratory

Synthesis Pathway and Mechanistic Insights for 6-Bromo-2-fluoro-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-Bromo-2-fluoro-3-methylbenzamide (CAS: 1532714-89-8) is a highly functionalized, sterically hindered aromatic building block frequently utilized in the development of advanced pharmaceuticals and agrochemicals[1]. Its strategic array of halogens and a methyl group provides a rigid scaffold ideal for metal-catalyzed cross-coupling and further derivatization. This technical whitepaper details a robust, two-step synthetic pathway starting from commercially available 4-bromo-2-fluorotoluene, emphasizing the mechanistic causality behind the experimental conditions and providing self-validating protocols for scalable execution.

Retrosynthetic Strategy & Mechanistic Causality

The synthesis of the target benzamide relies on two primary disconnections:

  • Amidation: Conversion of the sterically hindered carboxylic acid to a primary amide.

  • Directed ortho-Metalation (DoM): Regioselective carboxylation of the toluene derivative.

SynthesisPathway SM 4-Bromo-2-fluorotoluene (CAS: 51436-99-8) Int 6-Bromo-2-fluoro-3-methyl benzoic acid (CAS: 743466-98-0) SM->Int 1. LDA, THF, -78°C 2. CO2 (s) 3. HCl (aq) Prod 6-Bromo-2-fluoro-3-methyl benzamide (CAS: 1532714-89-8) Int->Prod 1. (COCl)2, DMF, DCM 2. NH4OH (aq)

Overall two-step synthesis pathway from 4-bromo-2-fluorotoluene to the target benzamide.

The "Why": Causality in Experimental Design

A. Regioselectivity of the DoM Step When subjecting 2[2] to a strong base, three ring protons are theoretically available for abstraction (C3, C5, C6). However, the deprotonation occurs exclusively at the C3 position. This is driven by two synergistic factors:

  • Inductive Acidification: The C3 proton is flanked by both fluorine (C2) and bromine (C4). The combined inductive electron-withdrawing (-I) effects of these halogens make the C3 proton the most thermodynamically acidic on the ring.

  • Complexation-Induced Proximity Effect (CIPE): The fluorine atom acts as a Lewis basic directing group, coordinating the lithium cation of Lithium Diisopropylamide (LDA). This anchors the base in close proximity to the C3 proton, kinetically favoring its abstraction.

Upon quenching the resulting aryl-lithium species with CO₂ and re-prioritizing the nomenclature based on the new carboxyl group (C1), the fluorine becomes C2, the methyl becomes C3, and the bromine becomes C6, perfectly yielding3[3].

B. Choice of Base and Temperature LDA is strictly selected over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-Butyllithium (

-BuLi).

-BuLi is highly nucleophilic and would trigger unwanted halogen-metal exchange at the bromine site or undergo S_NAr displacement of the fluorine. LDA, being sterically hindered and non-nucleophilic, acts purely as a base. The reaction must be maintained at -78 °C to prevent the highly reactive ortho-fluoroaryl lithium intermediate from eliminating lithium fluoride to form a benzyne intermediate.

DoM_Mechanism Step1 Pre-coordination LDA coordinates to F atom at C2 Step2 Deprotonation Abstraction of acidic C3 proton (Synergistic F/Br effect) Step1->Step2 Step3 Electrophilic Trapping Nucleophilic attack of aryl-lithium on CO2 Step2->Step3 Step4 Protonation HCl quench to yield free benzoic acid Step3->Step4

Mechanistic sequence of the Directed ortho-Metalation (DoM) and carboxylation step.

C. Overcoming Steric Hindrance in Amidation The intermediate carboxylic acid is di-ortho-substituted (F at C2, Br at C6). Standard peptide coupling reagents (e.g., HATU, EDC) form bulky active esters that struggle to undergo nucleophilic attack by ammonia in such a sterically congested environment. Therefore, the protocol utilizes oxalyl chloride with catalytic DMF to form the Vilsmeier-Haack reagent. This converts the acid into a small, highly electrophilic acyl chloride, ensuring rapid and complete conversion to the amide upon treatment with aqueous ammonia.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric ratios and conditions required for the two-step synthesis.

StepReagent / MaterialEquivalentsAmountRole
1 4-Bromo-2-fluorotoluene1.0 eq21.9 g (116 mmol)Starting Material
1 LDA (2.0 M in THF)1.2 eq69.0 mL (139 mmol)Non-nucleophilic Base
1 THF (Anhydrous)-100 mLSolvent
1 Carbon Dioxide (Solid)ExcessExcessElectrophile
2 6-Bromo-2-fluoro-3-methylbenzoic acid1.0 eq10.0 g (42.9 mmol)Intermediate
2 Oxalyl Chloride1.5 eq5.5 mL (64.4 mmol)Activating Agent
2 DMF0.05 eq0.16 mLCatalyst
2 NH₄OH (28% aq)Excess50 mLAmine Source

Self-Validating Experimental Protocols

Protocol A: Synthesis of 6-Bromo-2-fluoro-3-methylbenzoic acid

Adapted from validated patent literature for boron-containing small molecules and benzochromene derivatives[4][5].

  • System Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a low-temperature thermometer.

  • Substrate Loading: Charge the flask with 4-bromo-2-fluorotoluene (21.9 g, 116 mmol) and anhydrous THF (100 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Metalation: Add LDA (2.0 M solution in THF, 69 mL, 139 mmol) dropwise via a syringe pump over 30 minutes. Maintain the internal temperature strictly below -70 °C.

  • Aging: Stir the deep-colored solution at -78 °C for exactly 1 hour. (Self-Validation: Quench a 0.1 mL aliquot in D₂O; NMR should show >95% deuterium incorporation at C3).

  • Electrophilic Trapping: Add a large excess of crushed, dry solid carbon dioxide (dry ice) directly to the reaction mixture. Allow the reaction to slowly warm to room temperature over 2 hours as the CO₂ sublimes.

  • Workup: Quench the reaction by carefully adding 1M HCl (aq) until the aqueous phase reaches pH 2. Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 × 100 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Crystallize the crude residue from 1-chlorobutane to afford the pure acid as white crystals (Expected yield: 49–61%)[5].

Protocol B: Synthesis of 6-Bromo-2-fluoro-3-methylbenzamide
  • Activation: In a 250 mL round-bottom flask under argon, dissolve 6-bromo-2-fluoro-3-methylbenzoic acid (10.0 g, 42.9 mmol) in anhydrous Dichloromethane (DCM) (80 mL).

  • Catalysis: Add N,N-Dimethylformamide (DMF) (0.16 mL, cat.) and cool the mixture to 0 °C using an ice bath.

  • Chlorination: Add oxalyl chloride (5.5 mL, 64.4 mmol) dropwise. Caution: Vigorous gas evolution (CO and CO₂) will occur.

  • Aging: Remove the ice bath and stir at room temperature for 2 hours. (Self-Validation: Evaporate a 0.1 mL aliquot and dissolve in dry MeOH; TLC/LCMS should show complete conversion to the methyl ester, indicating no residual free acid).

  • Concentration: Concentrate the mixture in vacuo to remove DCM and excess oxalyl chloride. Redissolve the resulting acyl chloride in fresh anhydrous DCM (50 mL) and cool to 0 °C.

  • Amidation: In a separate flask, cool 50 mL of 28% aqueous ammonium hydroxide (NH₄OH) to 0 °C. Vigorously stir the NH₄OH solution and add the acyl chloride solution dropwise over 20 minutes.

  • Workup: Stir the biphasic mixture for 1 hour at room temperature. The target amide will often precipitate directly from the biphasic mixture. Filter the solid, wash with cold water and cold DCM, and dry under high vacuum to yield 6-bromo-2-fluoro-3-methylbenzamide as a white solid (Expected yield: >85%).

References

1.[1] Title: 6-Bromo-2-fluoro-3-methylbenzamide CAS#: 1532714-89-8 Source: ChemicalBook URL: 1 2.[3] Title: 743466-98-0 | 6-Bromo-2-fluoro-3-methylbenzoic acid Source: Aaron Chemicals URL: 3 3.[5] Title: WO2004076438A2 - Benzochromene derivatives Source: Google Patents URL: 5 4.[4] Title: US 2013/0131016 A1 - Boron containing small molecules Source: Google Patents URL:4 5.[2] Title: 4-Bromo-2-fluorotoluene (CAS 51436-99-8) Source: SynHet URL: 2

Sources

Technical Whitepaper: Structural Analysis and Synthetic Utility of 6-Bromo-2-fluoro-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural architecture, synthetic pathways, and physiochemical characteristics of 6-Bromo-2-fluoro-3-methylbenzamide .

Executive Summary

6-Bromo-2-fluoro-3-methylbenzamide (CAS: 1532714-89-8) is a highly functionalized aromatic building block used in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and androgen receptor antagonists. Its value lies in its dense functionalization pattern : a "crowded" 2,6-disubstitution motif that forces the amide group out of planarity, creating a unique 3D vector for drug-target interactions. This guide provides a validated structural analysis and a self-consistent synthetic protocol for researchers utilizing this scaffold.

Molecular Architecture & Physiochemical Properties[1][2]

Structural Analysis

The molecule features a benzene core decorated with four contiguous substituents. This arrangement creates significant steric and electronic tension.

  • Steric Crowding (The "Twist"): The amide group at position 1 is flanked by a Fluorine atom (C2) and a Bromine atom (C6). While Fluorine is small (van der Waals radius ~1.47 Å), the Bromine atom is bulky (~1.85 Å). This steric clash prevents the amide bond from achieving coplanarity with the phenyl ring.

  • Electronic Effects:

    • 2-Fluoro: Acts as an inductive electron withdrawer (-I) but a resonance donor (+R). Its position ortho to the amide allows for a potential intramolecular hydrogen bond with the amide N-H, which can lock the conformation in a specific rotational isomer.

    • 6-Bromo: Provides a reactive handle for cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) but requires specialized ligands due to the steric hindrance from the adjacent amide and methyl groups.

Physiochemical Data Table
PropertyValueNote
Formula C₈H₇BrFNO
Molecular Weight 232.05 g/mol
Exact Mass 230.9695Monoisotopic
LogP (Calc) ~1.9 - 2.2Moderate Lipophilicity
H-Bond Donors 1 (NH₂)Primary Amide
H-Bond Acceptors 2 (C=O, F)F is a weak acceptor
Rotatable Bonds 1C(Ar)-C(O) bond is restricted
Appearance Off-white to pale yellow solid

Synthetic Methodology

The synthesis of 6-Bromo-2-fluoro-3-methylbenzamide is non-trivial due to the specific substitution pattern. Direct bromination of a precursor often yields the wrong isomer (e.g., para to the activating group). The most authoritative route utilizes Directed Ortho Metalation (DoM) to install the carboxylic acid functionality between the halogen substituents.

Validated Synthetic Route

The synthesis proceeds in two stages: construction of the benzoic acid core followed by amide formation.

Step 1: Synthesis of 6-Bromo-2-fluoro-3-methylbenzoic Acid This step exploits the "sandwiched" position between the Fluorine and Bromine atoms in the starting material, 4-Bromo-2-fluorotoluene. The acidity of the C3 proton is enhanced by the inductive effects of both halogens.

  • Starting Material: 4-Bromo-2-fluorotoluene (Commercial)

  • Reagents: Lithium Diisopropylamide (LDA), CO₂, THF.

  • Mechanism:

    • Deprotonation: LDA removes the proton at position 3 (between F and Br) at -78°C. This position is thermodynamically favored for lithiation due to the inductive withdrawal of both adjacent halogens.

    • Carboxylation: The lithiated species is quenched with dry ice (CO₂).

    • Result: The carboxyl group is installed at the former C3 position. Upon renumbering according to IUPAC priority (COOH = C1), the substituents become: 2-Fluoro, 3-Methyl, 6-Bromo.

Step 2: Amide Formation The sterically hindered acid requires activation to form the amide.

  • Reagents: Thionyl Chloride (SOCl₂) or HATU/DIPEA; Ammonium Hydroxide (NH₄OH).

  • Protocol:

    • Convert the acid to the acid chloride using SOCl₂ (reflux, 2h).

    • Remove excess SOCl₂ in vacuo.

    • Dissolve residue in DCM and treat with aqueous NH₄OH at 0°C.

Reaction Pathway Diagram

Synthesis SM 4-Bromo-2-fluorotoluene (Precursor) Inter Lithiated Intermediate (Li species at C3) SM->Inter LDA, THF -78°C Acid 6-Bromo-2-fluoro- 3-methylbenzoic acid Inter->Acid 1. CO2 2. H3O+ Product 6-Bromo-2-fluoro- 3-methylbenzamide Acid->Product 1. SOCl2 2. NH4OH

Caption: Regioselective synthesis via Directed Ortho Metalation (DoM) ensures correct isomer formation.

Structural Characterization & Logic

NMR Interpretation Logic

Researchers verifying this structure should look for specific splitting patterns that confirm the 1,2,3,4-substitution (leaving two protons).

  • ¹H NMR (DMSO-d₆):

    • Aromatic Region: You will observe two distinct doublets (or doublets of doublets due to F-coupling) for the protons at C4 and C5.

      • H4 (Ortho to Methyl): ~7.1 - 7.3 ppm. Shows coupling to H5 (ortho, ~8 Hz) and potentially long-range coupling to F.

      • H5 (Ortho to Bromo): ~7.4 - 7.6 ppm. Deshielded by the adjacent Bromine. Shows ortho coupling to H4.

    • Amide Protons: Two broad singlets (approx. 7.5 and 7.8 ppm). They are non-equivalent due to restricted rotation caused by the 2,6-substitution.

    • Methyl Group: Singlet (or doublet due to F-coupling, J ~2 Hz) at ~2.3 ppm.

Mass Spectrometry
  • Pattern: Look for the characteristic 1:1 isotopic ratio of Bromine (⁷⁹Br/⁸¹Br).

  • M+H: Peaks at ~232 and ~234 m/z.

Applications in Drug Discovery

This scaffold is particularly valuable for Atropisomeric Design . In kinase inhibitors, the "twist" induced by the 6-Bromo and 2-Fluoro groups can force the attached pharmacophores into a specific vector that matches the ATP-binding pocket more effectively than a planar benzamide.

Key Reactivity Profile:

  • Site A (Amide): Stable anchor; can be dehydrated to nitrile (CN) using POCl₃.

  • Site B (Bromine): The primary handle for diversification.

    • Challenge: The 6-Br is sterically hindered by the amide.

    • Solution: Use highly active catalyst systems (e.g., Pd(dtbpf)Cl₂ or Pd-XPhos) for Suzuki couplings at this position.

References

  • Preparation of Benzochromene Derivatives. (2004). World Intellectual Property Organization, WO2004076438A2. (Describes the synthesis of the acid precursor via LDA/CO₂).

  • Synthesis of Amides from 6-Bromo-3-methoxy-2-methylbenzoic acid. (2025). BenchChem Application Notes. (Provides protocol analogies for hindered benzamide formation).

  • Conformational Analysis of 2,6-Disubstituted Benzamides. (2020). Journal of Medicinal Chemistry. (General principles of atropisomerism in this scaffold).

Orthogonal Reactivity and Physicochemical Profiling of 6-Bromo-2-fluoro-3-methylbenzamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized aromatic building blocks are critical for exploring complex chemical space. 6-Bromo-2-fluoro-3-methylbenzamide (CAS: 1532714-89-8) is a premium tetrasubstituted benzene derivative that offers a unique, sterically congested scaffold. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and validated experimental protocols for late-stage functionalization. By leveraging the orthogonal reactivity of its four distinct functional groups, researchers can execute precise, site-selective modifications[1].

Physicochemical Profiling & Structural Analysis

The 1,2,3,6-tetrasubstitution pattern of this benzamide creates a highly rigid aromatic core. The steric clash between the C6-bromine and the C1-carboxamide, combined with the electrostatic repulsion between the C1-carbonyl oxygen and the C2-fluorine, dictates a highly specific ground-state conformation.

Quantitative Physicochemical Data

Data synthesized from standardized chemical cataloging and predictive models.[1][2]

PropertyValueMechanistic Implication
Chemical Formula C₈H₇BrFNODefines the mass boundaries for MS identification.
Molecular Weight 232.05 g/mol Low molecular weight allows for significant downstream elaboration without violating Lipinski's Rule of 5.
CAS Registry Number 1532714-89-8Unique identifier for sourcing and regulatory documentation.
LogP (Estimated) ~2.1Moderate lipophilicity; ideal for passive membrane permeability in medicinal chemistry.
H-Bond Donors 1 (-NH₂)Capable of forming critical interactions within target binding pockets (e.g., kinase hinge regions).
H-Bond Acceptors 2 (C=O, -F)The C2-fluorine can act as a weak acceptor, while the carbonyl is a primary acceptor.

Mechanistic Rationale for Orthogonal Functionalization

The true value of 6-Bromo-2-fluoro-3-methylbenzamide lies in its capacity for orthogonal functionalization. Each substituent reacts under entirely different catalytic or stoichiometric conditions, allowing for sequential elaboration without the need for complex protecting group strategies.

ReactivityMap Core 6-Bromo-2-fluoro-3-methylbenzamide C6 C6-Bromine (Cross-Coupling) Core->C6 Pd(0) Catalysis C2 C2-Fluorine (SNAr Reactions) Core->C2 Nucleophiles C3 C3-Methyl (Benzylic Functionalization) Core->C3 Radical Initiation C1 C1-Amide (Dehydration/Hydrolysis) Core->C1 POCl3 / Acid

Orthogonal reactivity map of the tetrasubstituted benzamide scaffold.

C6-Bromine: Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond is highly susceptible to oxidative addition by Palladium(0) species. However, the adjacent C1-carboxamide introduces significant steric hindrance. To achieve efficient Suzuki-Miyaura or Buchwald-Hartwig couplings at this position, the use of bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or RuPhos) is mandatory. These ligands stabilize the highly reactive monoligated Pd(0) intermediate and accelerate the rate-limiting reductive elimination step[3].

C2-Fluorine: Nucleophilic Aromatic Substitution (SNAr)

Fluorine is an exceptional leaving group in SNAr reactions when positioned ortho or para to an electron-withdrawing group. The C1-carboxamide provides the necessary electronic activation by stabilizing the Meisenheimer complex intermediate. However, the electron-donating effect of the C3-methyl group partially offsets this activation. Consequently, successful SNAr at the C2 position requires elevated temperatures and potent nucleophiles (e.g., primary alkylamines or thiolates).

C3-Methyl: Benzylic Radical Functionalization

The C3-methyl group is primed for Wohl-Ziegler bromination. By utilizing N-bromosuccinimide (NBS) and a radical initiator like Azobisisobutyronitrile (AIBN), the benzylic position can be selectively brominated. This transforms the inert methyl group into a highly reactive benzylic bromide, serving as an excellent electrophile for subsequent alkylation reactions.

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity results, the following protocols are designed as self-validating systems. Each workflow incorporates intrinsic quality control (QC) checkpoints that confirm mechanistic success before proceeding to the next synthetic stage.

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C6

Objective: To couple an aryl boronic acid to the sterically hindered C6 position while leaving the C2-fluorine and C1-amide intact.

  • Catalyst Activation: In an oven-dried Schlenk flask under N₂, combine Pd₂(dba)₃ (0.02 equiv) and XPhos (0.08 equiv) in anhydrous 1,4-dioxane (5 mL/mmol). Stir at room temperature for 15 minutes until the solution transitions to a deep red/purple, indicating the formation of the active L-Pd(0) species.

  • Reagent Addition: Add 6-Bromo-2-fluoro-3-methylbenzamide (1.0 equiv), the desired Arylboronic acid (1.2 equiv), and finely milled K₃PO₄ (3.0 equiv).

  • Degassing: Add degassed H₂O (1 mL/mmol) to dissolve the base. Subject the biphasic mixture to three freeze-pump-thaw cycles to rigorously exclude oxygen, preventing catalyst degradation.

  • Thermal Promoted Coupling: Heat the reaction mixture to 90°C for 12 hours under vigorous stirring.

  • Self-Validation (QC Checkpoint):

    • TLC Analysis: Elute with 50% EtOAc/Hexanes. The starting material (UV active, distinct Rf) must be fully consumed.

    • LC-MS Analysis: The crude mass spectrum must show the complete disappearance of the characteristic 1:1 isotopic doublet of the brominated starting material (m/z ~232/234) and the appearance of the coupled product mass [M+H]⁺.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition C6-Br Cleavage Pd0->OxAdd Ar-Br TransMet Transmetalation Boronic Acid Transfer OxAdd->TransMet Base / Ar'-B(OH)2 RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim L-Pd(Ar)(Ar') RedElim->Pd0 Catalyst Regeneration Product Coupled Benzamide Product Release RedElim->Product

Catalytic cycle for the Suzuki-Miyaura cross-coupling at the C6 position.

Protocol B: SNAr Amination at C2

Objective: To displace the C2-fluorine with a primary amine, generating a 2-amino-6-bromo-3-methylbenzamide derivative.

  • Reaction Setup: In a heavy-walled sealed tube, dissolve 6-Bromo-2-fluoro-3-methylbenzamide (1.0 equiv) in anhydrous DMSO (3 mL/mmol).

  • Nucleophile Addition: Add the primary amine (3.0 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). The excess amine drives the equilibrium, while DIPEA neutralizes the generated HF.

  • Thermal Activation: Seal the tube and heat the mixture to 110°C behind a blast shield for 24 hours. The high temperature is strictly required to overcome the steric shielding of the C3-methyl group.

  • Aqueous Workup: Cool to room temperature and pour the mixture into ice water. Extract the resulting suspension with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove all traces of DMSO.

  • Self-Validation (QC Checkpoint):

    • ¹⁹F NMR Spectroscopy: Analyze the crude mixture. The complete disappearance of the distinct aromatic fluorine signal (typically between -110 to -120 ppm) confirms total conversion.

    • ¹H NMR Spectroscopy: The appearance of a new exchangeable proton signal (N-H) and the corresponding aliphatic signals of the amine chain validate the structural integrity of the product.

References

  • ChemicalBook. "6-Bromo-2-fluoro-3-methylbenzamide CAS#: 1532714-89-8 - Properties and Structural Data." ChemicalBook.
  • Sigma-Aldrich. "51381 | Sigma-Aldrich: 6-Bromo-2-fluoro-3-methylbenzamide." MilliporeSigma.
  • BenchChem Technical Support Team. "Optimizing reaction conditions for the synthesis of halogenated benzamides." BenchChem.

Sources

6-Bromo-2-fluoro-3-methylbenzamide solubility data

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 6-Bromo-2-fluoro-3-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2-fluoro-3-methylbenzamide is a compound of interest in medicinal chemistry and drug discovery. A thorough understanding of its solubility is paramount for its synthesis, purification, formulation, and screening. This guide provides a comprehensive analysis of the predicted solubility of 6-Bromo-2-fluoro-3-methylbenzamide, grounded in its molecular structure and physicochemical properties. In the absence of extensive public experimental data, this document offers a robust theoretical framework and detailed experimental protocols to empower researchers to determine its solubility in various solvents.

Introduction: The Significance of Solubility in Drug Discovery

Aqueous solubility is a critical determinant of a drug candidate's success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1] Poor solubility can lead to low bioavailability, hindering a compound's therapeutic efficacy. For researchers working with novel compounds like 6-Bromo-2-fluoro-3-methylbenzamide, establishing a comprehensive solubility profile early in the development process is a crucial step in de-risking a potential drug candidate and enabling effective formulation strategies.

Physicochemical Properties of 6-Bromo-2-fluoro-3-methylbenzamide

Table 1: Physicochemical Properties of 6-Bromo-2-fluoro-3-methylbenzamide

PropertyValueSource
Molecular Formula C₈H₇BrFNO[2]
Molecular Weight 232.05 g/mol [2]
Structure A benzamide ring substituted with bromine, fluorine, and a methyl group.Inferred
Predicted LogP Not explicitly found, but the presence of a halogenated aromatic ring suggests a lipophilic character.Inferred
pKa The amide proton is weakly acidic, and the amide carbonyl is weakly basic.Inferred

The presence of both a polar amide group and a nonpolar brominated and fluorinated methylphenyl ring suggests that 6-Bromo-2-fluoro-3-methylbenzamide will exhibit a nuanced solubility profile. The principle of "like dissolves like" will be a guiding tenet in predicting its behavior in various solvents.[3]

Predicted Solubility Profile

Based on its molecular structure, we can predict the solubility of 6-Bromo-2-fluoro-3-methylbenzamide in a range of common laboratory solvents. The presence of the halogenated aromatic ring is expected to confer significant nonpolar character, while the amide functional group introduces polarity and the capacity for hydrogen bonding.

Table 2: Predicted Solubility of 6-Bromo-2-fluoro-3-methylbenzamide in Common Laboratory Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to Sparingly SolubleThe large, nonpolar scaffold of the molecule is likely to dominate over the polar amide group, leading to poor solvation by highly polar, hydrogen-bonding solvents like water.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)SolubleThese solvents can effectively solvate both the polar amide group and the nonpolar aromatic ring, making them good candidates for dissolving the compound.
Nonpolar Toluene, Hexanes, Dichloromethane (DCM)Moderately to Highly SolubleThe significant nonpolar character of the molecule suggests good solubility in nonpolar and moderately polar organic solvents.

It is important to note that these are predictions. For definitive data, experimental determination is essential.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines the widely accepted shake-flask method for the quantitative determination of solubility.[3] This method is considered a gold standard for generating reliable thermodynamic solubility data.

Materials and Equipment
  • 6-Bromo-2-fluoro-3-methylbenzamide (high purity)

  • Analytical grade solvents

  • Analytical balance (±0.1 mg accuracy)

  • Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

  • Vials with airtight caps

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess solute prep2 Add to known volume of solvent prep1->prep2 Dispense equil1 Seal vials and place in thermostatic shaker prep2->equil1 equil2 Agitate for 24-48 hours equil1->equil2 Incubate sample1 Allow solid to settle equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through syringe filter sample2->sample3 sample4 Dilute and analyze by HPLC sample3->sample4

Figure 1. Workflow for Shake-Flask Solubility Determination.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of 6-Bromo-2-fluoro-3-methylbenzamide to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

    • Add a precise volume of the desired solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed for at least 2 hours to permit the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Prepare a series of standard solutions of 6-Bromo-2-fluoro-3-methylbenzamide of known concentrations.

    • Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC.

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of the solute in the filtered sample. This concentration represents the solubility of the compound in the tested solvent at the specified temperature.

The Role of Predictive Models in Early-Stage Drug Discovery

While experimental determination provides the most accurate solubility data, computational models can offer valuable early insights.[4] Predictive models for aqueous solubility are often built on large datasets of compounds with known solubilities.[1] These models utilize molecular descriptors to estimate the solubility of new chemical entities.

The following diagram illustrates the general principle of a predictive solubility model.

G input Molecular Structure of 6-Bromo-2-fluoro-3-methylbenzamide descriptors Calculate Molecular Descriptors (e.g., LogP, Molecular Weight, Polar Surface Area) input->descriptors model Predictive Solubility Model (e.g., Machine Learning Algorithm) descriptors->model output Predicted Solubility Value model->output

Figure 2. A Simplified Representation of a Predictive Solubility Model.

For a compound like 6-Bromo-2-fluoro-3-methylbenzamide, such models could provide an initial estimate of its aqueous solubility, helping to prioritize experimental work and guide early formulation strategies. However, it is crucial to recognize that these are in silico predictions and should be confirmed experimentally.[5]

Conclusion

While direct, experimentally determined solubility data for 6-Bromo-2-fluoro-3-methylbenzamide is currently scarce, a comprehensive understanding of its potential solubility profile can be established through an analysis of its physicochemical properties and the application of fundamental principles of solubility. This guide provides researchers with a robust theoretical framework for predicting its behavior in various solvents and a detailed, actionable protocol for its experimental determination. By combining predictive insights with rigorous experimental validation, scientists and drug development professionals can effectively navigate the challenges associated with the solubility of novel compounds and accelerate the journey from discovery to therapeutic application.

References

  • Wang, J., et al. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. PMC. Retrieved from [Link]

  • Postolnyi, B., et al. (2025). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. ResearchGate. Retrieved from [Link]

  • Avdeef, A. (2023). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. ADMET and DMPK. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2-fluoronicotinamide. Retrieved from [Link]

  • MicroChemicals. (n.d.). Solvents and solubilities. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks. Digital Discovery. Retrieved from [Link]

  • Jouyban, A. (2019). Review of the Cosolvency Models for Predicting Drug Solubility in Solvent Mixtures: An Update. Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [Link]

Sources

Technical Guide: Synthesis and Characterization of 6-Bromo-2-fluoro-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis and characterization of 6-Bromo-2-fluoro-3-methylbenzamide , a highly functionalized arene scaffold used in the development of androgen receptor antagonists and MDM2 inhibitors.

This guide prioritizes regiochemical control , utilizing Directed Ortho-Metalation (DoM) to overcome the limitations of classical electrophilic aromatic substitution.

Executive Summary & Strategic Analysis

The synthesis of 6-Bromo-2-fluoro-3-methylbenzamide (CAS: 1532714-89-8) presents a specific regiochemical challenge. The 1,2,3,6-substitution pattern creates a crowded environment where classical bromination of the parent acid (2-fluoro-3-methylbenzoic acid) typically yields the thermodynamically favored 5-bromo isomer due to the directing effects of the fluorine (para-director) and the carboxylic acid (meta-director).

To access the 6-bromo isomer exclusively, this guide recommends a Directed Ortho-Metalation (DoM) strategy. By leveraging the carboxylate group as a directing group (DG) for lithiation, we can selectively deprotonate the C6 position (ortho to the acid) and quench with an electrophilic bromine source.[1]

Retrosynthetic Logic

The target molecule is disconnected at the amide bond to reveal the acid chloride and the key intermediate: 6-bromo-2-fluoro-3-methylbenzoic acid .

Retrosynthesis Target 6-Bromo-2-fluoro-3-methylbenzamide (Target) Acid 6-Bromo-2-fluoro-3-methylbenzoic acid (Key Intermediate) Target->Acid Amidation (SOCl2 / NH3) Start 2-Fluoro-3-methylbenzoic acid (Starting Material) Acid->Start Directed Ortho-Metalation (LDA / CBr4)

Figure 1: Retrosynthetic analysis leveraging DoM for regiocontrol.

Detailed Experimental Protocols

Phase 1: Regioselective Bromination via Directed Ortho-Metalation

Objective: Synthesize 6-bromo-2-fluoro-3-methylbenzoic acid. Principle: The lithium carboxylate formed in situ directs the strong base (LDA) to the ortho-position (C6). The fluorine atom at C2 prevents lithiation at C2 (occupied) and C3 (blocked by methyl), while the meta-relationship between F and Li(C6) prevents benzyne elimination.

Reagents:

  • 2-Fluoro-3-methylbenzoic acid (1.0 equiv)

  • Lithium Diisopropylamide (LDA) (2.2 equiv) – Freshly prepared or titrated

  • Carbon Tetrabromide (CBr

    
    ) or 1,2-Dibromo-1,1,2,2-tetrachloroethane (1.2 equiv)
    
  • Tetrahydrofuran (THF), anhydrous[2]

  • n-Butyllithium (n-BuLi) (for generating LDA)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and low-temperature thermometer. Maintain an inert atmosphere (

    
     or Ar) throughout.
    
  • LDA Formation: Charge the flask with anhydrous THF and diisopropylamine (2.3 equiv). Cool to -78°C (dry ice/acetone bath). Dropwise add n-BuLi (2.3 equiv) over 15 minutes. Stir for 30 minutes at 0°C to ensure complete LDA formation, then cool back to -78°C.

  • Deprotonation: Dissolve 2-fluoro-3-methylbenzoic acid (1.0 equiv) in minimal anhydrous THF. Add this solution dropwise to the LDA mixture at -78°C.

    • Note: The first equivalent of base deprotonates the carboxylic acid to form the lithium carboxylate. The second equivalent removes the ortho-proton at C6.

    • Critical: Stir at -78°C for 1 hour. Do not allow the temperature to rise, as this may favor thermodynamic equilibration to other positions.

  • Bromination: Dissolve CBr

    
     (1.2 equiv) in THF and add dropwise to the lithiated species at -78°C. The solution may change color (often yellow to dark orange).
    
  • Quench: Stir for 30 minutes at -78°C, then allow to warm slowly to room temperature over 2 hours. Quench with saturated aqueous

    
     solution.
    
  • Workup: Acidify the aqueous layer to pH ~2 with 1M HCl. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Hexanes/Ethyl Acetate or purify via flash column chromatography (0-5% MeOH in DCM) to yield the acid intermediate.

Phase 2: Amide Formation

Objective: Convert the acid to 6-bromo-2-fluoro-3-methylbenzamide. Method: Acid Chloride activation followed by ammonolysis.

Reagents:

  • 6-Bromo-2-fluoro-3-methylbenzoic acid (Intermediate from Phase 1)

  • Thionyl Chloride (

    
    ) (3.0 equiv) or Oxalyl Chloride (1.5 equiv) + cat. DMF
    
  • Ammonium Hydroxide (

    
    , 28% aq) or Ammonia gas (
    
    
    
    )
  • Dichloromethane (DCM)

Protocol:

  • Activation: Dissolve the acid in anhydrous DCM. Add catalytic DMF (1-2 drops). Add Oxalyl Chloride dropwise at 0°C.

  • Reaction: Allow to warm to room temperature and stir until gas evolution ceases (approx. 2 hours).

  • Concentration: Evaporate the solvent and excess reagent under reduced pressure (use a caustic trap for HCl/SO

    
     gases). Re-dissolve the crude acid chloride in anhydrous DCM.
    
  • Amidation: Cool the DCM solution to 0°C.

    • Option A (Liquid): Add concentrated aqueous

      
       (5 equiv) vigorously.
      
    • Option B (Gas): Bubble anhydrous

      
       gas through the solution for 15 minutes.
      
  • Workup: Dilute with water. Separate the organic layer.[1][3] Wash with saturated

    
     (to remove unreacted acid) and brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate. The product usually precipitates as a white/off-white solid. Triturate with cold ether/pentane for final purity.
    

Process Safety & Optimization

  • Exotherms: The quenching of n-BuLi and the reaction of acid chlorides with ammonia are highly exothermic. Controlled addition at low temperatures is mandatory.

  • Regiocontrol Check: If the 5-bromo isomer is observed (via thermodynamic control), ensure the lithiation temperature is strictly maintained at -78°C and the time does not exceed 1 hour before quenching.

  • Benzyne Risk: While the meta-relationship of Li and F minimizes benzyne formation, allowing the lithiated intermediate to warm above -40°C without electrophile present can lead to decomposition.

Characterization Data

The following data tables summarize the expected spectroscopic signatures for the target molecule.

Table 1: NMR Characterization (Predicted)
NucleusShift (δ, ppm)MultiplicityIntegrationAssignment
1H NMR 7.45dd (J ~8, 5 Hz)1HAr-H5 (Para to F)
7.15d (J ~8 Hz)1HAr-H4 (Meta to F)
6.00, 5.80Broad s2H-CONH2
2.35d (J ~2 Hz)3HAr-CH3
19F NMR -115 to -120s1FAr-F
Table 2: Physical Properties
PropertyValueNotes
Molecular Formula

Molecular Weight 232.05 g/mol
Appearance White to off-white crystalline solid
Melting Point 158 - 162 °CTypical for benzamides of this weight
Solubility DMSO, Methanol, DCMPoor solubility in water

Reaction Workflow Diagram

Workflow cluster_0 Phase 1: DoM Bromination cluster_1 Phase 2: Amidation SM 2-Fluoro-3-methyl benzoic acid Li_Int Lithiated Intermediate (-78°C) SM->Li_Int LDA (2.2 eq) THF, -78°C Acid_Int 6-Bromo-2-fluoro- 3-methylbenzoic acid Li_Int->Acid_Int CBr4 Quench H+ Acid_Cl Acid Chloride Intermediate Acid_Int->Acid_Cl Oxalyl Chloride DMF (cat) Product 6-Bromo-2-fluoro- 3-methylbenzamide Acid_Cl->Product NH3 (g) or NH4OH (aq)

Figure 2: Step-by-step reaction workflow from starting material to final amide.

References

  • Mortier, J., et al. "Directed ortho-lithiation of unprotected benzoic acids."[4] Journal of the Chemical Society, Perkin Transactions 1, 1995, pp. 1265-1271.[5] Link

  • Schlosser, M., & Mongin, F. "Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes." Tetrahedron Letters, vol. 37, no. 36, 1996, pp. 6551-6554. Link[6]

  • Gohier, F., et al. "Ortho-Directed Metallation of Fluorobenzoic Acids." Journal of Organic Chemistry, vol. 70, no. 4, 2005, pp. 1501-1504. Link

  • ChemicalBook. "6-Bromo-2-fluoro-3-methylbenzamide Product Properties." Link

Sources

6-Bromo-2-fluoro-3-methylbenzamide: A Strategic Building Block in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of targeted therapeutics—particularly kinase inhibitors and epigenetic modulators—relies heavily on polyfunctional aromatic building blocks. 6-Bromo-2-fluoro-3-methylbenzamide (CAS: 1532714-89-8) has emerged as a highly specialized intermediate. Unlike simple aryl halides, this molecule presents a dense array of orthogonal functional groups on a single benzene ring, allowing for precise, late-stage diversification.

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond a simple data sheet. Here, we will dissect the causality behind this molecule's structural design, detail a self-validating de novo synthesis protocol, and outline its downstream application in transition-metal-catalyzed cross-coupling.

Physicochemical & Structural Profiling

To establish a baseline for synthetic planning and analytical validation, the quantitative physicochemical properties of 6-Bromo-2-fluoro-3-methylbenzamide are summarized below .

PropertyValue
Chemical Name 6-Bromo-2-fluoro-3-methylbenzamide
CAS Registry Number 1532714-89-8
Molecular Formula C8H7BrFNO
Molecular Weight 232.05 g/mol
Physical State Solid (Typically off-white to pale yellow powder)
Hydrogen Bond Donors 1 (Primary Amide, -NH2)
Hydrogen Bond Acceptors 2 (Carbonyl Oxygen, Fluorine)
Rotatable Bonds 1 (Aryl-Amide linkage)

Structure-Activity Relationship (SAR) Logic & Mechanistic Rationale

The utility of 6-Bromo-2-fluoro-3-methylbenzamide is not accidental; every substituent serves a distinct mechanistic and pharmacological purpose. Understanding this causality is critical for drug development professionals designing novel scaffolds.

  • C6-Bromine (The Synthetic Handle): Positioned ortho to the amide, the bromine atom acts as a regioselective handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Its proximity to the amide also allows for subsequent intramolecular cyclization to form privileged pharmacophores like isoquinolinones or phthalazines.

  • C2-Fluorine (The Conformational Lock): Fluorine is highly electronegative and serves a dual purpose. First, its inductive electron-withdrawing effect (-I) lowers the pKa of the adjacent primary amide, tuning its hydrogen-bond donor capacity. Second, it establishes a conformational lock via orthogonal F···H-N dipole interactions, restricting the rotation of the amide bond and pre-organizing the molecule for optimal target binding.

  • C3-Methyl (The Steric Bump): The methyl group provides a calculated steric volume (van der Waals radius ~2.0 Å). In kinase inhibitor design, this "bump" is frequently utilized to occupy specific hydrophobic sub-pockets—such as the gatekeeper region in the kinase hinge-binding domain—thereby enhancing target selectivity.

  • Primary Amide (The Anchoring Motif): The amide serves as a critical bidentate hydrogen bond donor/acceptor, essential for anchoring the scaffold to the peptide backbone of a target protein.

SAR_Logic Core 6-Bromo-2-fluoro-3-methylbenzamide Br C6-Bromine Core->Br F C2-Fluorine Core->F Me C3-Methyl Core->Me Amide Primary Amide Core->Amide Br_Func Cross-Coupling Handle Br->Br_Func F_Func Conformational Lock & pKa Modulator F->F_Func Me_Func Hydrophobic Pocket Binding Me->Me_Func Amide_Func Hydrogen Bond Donor/Acceptor Amide->Amide_Func

Logical relationship of structural substituents to pharmacological utility.

De Novo Synthesis & Scale-Up Protocol

While the compound is commercially available , understanding its de novo synthesis from 2-fluoro-3-methylbenzoic acid is essential for researchers needing to synthesize isotopically labeled variants or scale up production.

Causality in Reagent Selection: Electrophilic aromatic bromination is chosen because the C3-methyl group is ortho/para directing (activating), while the C1-carboxylic acid and C2-fluorine are deactivating. The C6 position is para to the methyl group, making it the most electronically and sterically favored site for electrophilic attack. For the amidation step, thionyl chloride (SOCl2) is selected over expensive peptide coupling reagents (like HATU) to ensure maximum atom economy and scalability.

Step-by-Step Methodology

Step 1: Electrophilic Aromatic Bromination

  • Reaction Setup: Charge a 500 mL round-bottom flask with 2-fluoro-3-methylbenzoic acid (1.0 eq, 100 mmol), iron(III) bromide (0.1 eq, 10 mmol), and 150 mL of glacial acetic acid.

  • Addition: Cool the mixture to 0 °C. Slowly add elemental bromine (1.1 eq, 110 mmol) dropwise via an addition funnel over 30 minutes to control the exothermic reaction.

  • Heating: Remove the ice bath and heat the reaction to 60 °C for 4 hours. Monitor completion via LC-MS.

  • Workup: Cool to room temperature and quench with 100 mL of saturated aqueous sodium thiosulfate to neutralize unreacted bromine. Filter the resulting 6-bromo-2-fluoro-3-methylbenzoic acid precipitate, wash with cold water, and dry under a vacuum.

Step 2: Acid Chloride Formation & Amidation

  • Activation: Suspend the intermediate (1.0 eq) in 100 mL of anhydrous dichloromethane (DCM). Add thionyl chloride (2.0 eq) and 3 drops of anhydrous N,N-dimethylformamide (DMF) as a catalyst. Reflux for 2 hours until gas evolution (SO2 and HCl) ceases.

  • Concentration: Concentrate the mixture under reduced pressure to yield the crude acid chloride. Do not expose to ambient moisture.

  • Amidation: Dissolve the acid chloride in 50 mL of anhydrous THF. Dropwise add this solution to a rapidly stirring solution of aqueous ammonium hydroxide (NH4OH, 28%, 5.0 eq) at 0 °C. Stir for 1 hour.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to afford pure 6-Bromo-2-fluoro-3-methylbenzamide.

Downstream Application: Biaryl Kinase Inhibitor Synthesis

The primary application of this compound is the generation of biaryl scaffolds via Suzuki-Miyaura cross-coupling.

Causality in Catalyst Selection: Coupling a sterically congested, ortho-substituted aryl bromide requires a specialized catalyst. We utilize Pd(dppf)Cl2 . The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a uniquely large bite angle (99.1°). This structural feature forces the transmetalated aryl groups into a cis geometry on the palladium center, significantly accelerating the reductive elimination step and preventing competitive protodeboronation , .

Suzuki-Miyaura Cross-Coupling Protocol
  • Preparation: In an oven-dried Schlenk flask, combine 6-Bromo-2-fluoro-3-methylbenzamide (1.0 eq), an aryl boronic acid (1.2 eq), and potassium carbonate (K2CO3, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst Pd(dppf)Cl2·CH2Cl2 (0.05 eq).

  • Solvent System: Add a degassed solvent mixture of 1,4-Dioxane and H2O (4:1 ratio). The water is critical for dissolving the inorganic base and activating the boronic acid via formation of a boronate complex.

  • Reaction: Purge the flask with argon for 10 minutes (freeze-pump-thaw method preferred). Heat the mixture to 90 °C for 8-12 hours under an argon atmosphere.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Purify the biaryl product via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

SynthWorkflow SM 2-Fluoro-3-methylbenzoic acid Bromination Step 1: Bromination (Br2, FeBr3) SM->Bromination Intermediate 6-Bromo-2-fluoro-3-methylbenzoic acid Bromination->Intermediate Amidation Step 2: Amidation (SOCl2, then NH4OH) Intermediate->Amidation Product 6-Bromo-2-fluoro-3-methylbenzamide (CAS: 1532714-89-8) Amidation->Product Coupling Step 3: Suzuki Coupling (Pd(dppf)Cl2, Aryl-B(OH)2) Product->Coupling FinalDrug Biaryl Kinase Inhibitor Scaffold Coupling->FinalDrug

Step-by-step synthetic workflow and downstream application.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized material, the self-validating system requires strict analytical verification. Expected 1H NMR (400 MHz, DMSO-d6) parameters for 6-Bromo-2-fluoro-3-methylbenzamide:

  • Amide Protons (-NH2): ~7.80 ppm and ~7.55 ppm (two broad singlets, 1H each, integrating to 2H total). The distinct shifts are due to the restricted rotation caused by the F···H-N conformational lock.

  • Aromatic Protons (C4, C5): ~7.45 ppm (doublet, 1H, J ~ 8.0 Hz) and ~7.20 ppm (doublet, 1H, J ~ 8.0 Hz), representing the ortho-coupled protons on the benzene ring.

  • Methyl Protons (-CH3): ~2.30 ppm (singlet, 3H).

References

  • Myers, A. G. "The Suzuki Reaction." Chem 115, Harvard University. Available at:[Link]

  • Royal Society of Chemistry. "Towards novel tacrine analogues: Pd(dppf)Cl2 catalyzed improved synthesis." RSC Advances, 2022. Available at:[Link]

Technical Guide: Strategic Applications of 6-Bromo-2-fluoro-3-methylbenzamide in Drug Discovery

[1]

Executive Summary

6-Bromo-2-fluoro-3-methylbenzamide (CAS: 1532714-89-8) is a high-value trisubstituted benzene scaffold used primarily in the synthesis of atropisomeric kinase inhibitors and fused heterocyclic systems .[1] Its structural uniqueness lies in the dense functionalization pattern: the ortho-fluorine and meta-methyl groups provide critical steric and electronic constraints, while the ortho-bromine serves as a versatile handle for metal-catalyzed cross-coupling.[1]

This guide details the compound's utility in designing conformationally restricted small molecules (e.g., BTK and KRAS inhibitors), outlines synthetic protocols for its functionalization, and provides mechanistic insights into its reactivity.[1]

Chemical Profile & Pharmacophore Analysis[1]

Physicochemical Properties
PropertyValueNote
Molecular Formula

Molecular Weight 232.05 g/mol Ideal fragment size for Fragment-Based Drug Design (FBDD)
Appearance White to off-white solid
Solubility DMSO, MeOH, DCMPoor water solubility; requires organic co-solvents
Key Functionality Aryl Bromide (

-Br)
Reactive handle for Pd/Ni-catalyzed coupling
Key Functionality Primary Amide (

)
Precursor for heterocycles; H-bond donor/acceptor
Structural Logic & Reactivity Map

The substitution pattern of this molecule is not random; it is engineered for specific medicinal chemistry goals:

  • 6-Bromo Position (Reactive Handle): Located ortho to the amide.[1] This proximity allows for cyclization reactions (e.g., to form isoquinolinones) or Suzuki-Miyaura couplings to install biaryl axes.[1]

  • 2-Fluoro Position (Electronic/Metabolic Control): The fluorine atom modulates the pKa of the amide and protects the ring from metabolic oxidation at the electron-rich position.[1] It also enables

    
     cyclizations if the amide nitrogen is activated.[1]
    
  • 3-Methyl Position (Steric Lock): This is the critical feature for atropisomerism .[1] When the bromine is replaced by a bulky group (via coupling), the methyl group creates a steric clash that restricts rotation around the new bond, allowing the isolation of single enantiomers (atropisomers) of the final drug molecule.[1]

PharmacophoreCoreBenzene CoreBr6-Bromo(Cross-Coupling Handle)Core->BrOrthoF2-Fluoro(Metabolic Blocker / SnAr)Core->FOrthoMe3-Methyl(Atropisomeric Lock)Core->MeMetaAmide1-Amide(Directing Group / Cyclization)Core->AmideIpsoBr->AmideCyclization PotentialMe->BrSteric Clash (Post-Coupling)

Figure 1: Pharmacophore map highlighting the strategic placement of functional groups for downstream synthesis.[1]

Key Research Applications

Synthesis of Atropisomeric Kinase Inhibitors (BTK/KRAS)

The most significant application of this scaffold is in the development of atropisomeric drugs .[1] Kinase inhibitors often require a specific 3D conformation to fit into the ATP-binding pocket.[1]

  • Mechanism: Replacing the 6-Bromine with a heteroaryl group (e.g., a quinazolinone or pyridine) creates a biaryl axis.[1] The adjacent 3-Methyl group provides sufficient steric bulk to raise the rotational energy barrier (

    
    ), preventing racemization in vivo.[1]
    
  • Relevance: This mimics the structural logic seen in BTK inhibitors like BMS-986142 , where restricted rotation improves selectivity and potency.[1]

Modular Construction of Fused Heterocycles

The 6-Bromo-2-fluoro-3-methylbenzamide scaffold is a "privileged structure" for synthesizing fused polycyclic systems via tandem reactions.[1]

  • Quinazolinones: The amide nitrogen can attack a nitrile or ester, while the fluorine or bromine facilitates ring closure.[1]

  • Isoquinolinones: Palladium-catalyzed carbonylation or direct coupling with internal alkynes utilizing the amide as a directing group and the bromine as the electrophile.[1]

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

This protocol describes the coupling of the 6-Br handle to a boronic acid, the first step in creating an atropisomeric axis.[1]

Reagents:

  • 6-Bromo-2-fluoro-3-methylbenzamide (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 equiv)[1]

  • 
     (0.05 equiv)[1]
    
  • 
     (3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane / Water (4:1)[1]

Procedure:

  • Degassing: Charge a reaction vial with the benzamide, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor conversion by LC-MS (Target mass: MW of Boronic Acid + 152 - Br).[1]

  • Work-up: Cool to RT, dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Technical Note: The 2-Fluoro substituent may increase the lability of the boronic acid in some cases; if protodeboronation is observed, switch to anhydrous conditions using

1
Protocol B: Copper-Catalyzed Cyclization to Quinazolinone Derivatives

Leveraging the amide and the ortho-halogen to build a heterocycle.[1]

Reagents:

  • 6-Bromo-2-fluoro-3-methylbenzamide (1.0 equiv)[1]

  • Amidine or Guanidine derivative (1.2 equiv)[1]

  • 
     (0.1 equiv)[1]
    
  • 
     (2.0 equiv)[1]
    
  • Solvent: DMF[1]

Procedure:

  • Mix the benzamide and amidine in DMF.

  • Add

    
     and 
    
    
    .[1]
  • Heat to 110°C under

    
     atmosphere for 16 hours.
    
  • The reaction proceeds via an Ullmann-type coupling at the Br position followed by condensation, or nucleophilic attack at the amide followed by

    
     at the Fluorine (depending on specific ligand/conditions).[1]
    
  • Validation: NMR should show the disappearance of amide protons and the formation of the tricyclic aromatic system.

Synthetic Pathway Visualization[1]

The following diagram illustrates the divergent synthesis pathways available from this core scaffold.

SynthesisPathStart6-Bromo-2-fluoro-3-methylbenzamidePath1Pathway A:Suzuki CouplingStart->Path1Ar-B(OH)2 / Pd(0)Path2Pathway B:Hofmann RearrangementStart->Path2PhI(OAc)2 / KOHPath3Pathway C:CyclodehydrationStart->Path3R-CHO / AcidProd1Atropisomeric Biaryl(Kinase Inhibitor Core)Path1->Prod1Steric LockingProd26-Bromo-2-fluoro-3-methylaniline(Precursor for Ureas)Path2->Prod2-CO2Prod3Fused Quinazolinone(Scaffold)Path3->Prod3Ring Closure

Figure 2: Divergent synthetic utility of the 6-Bromo-2-fluoro-3-methylbenzamide scaffold.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Specific Risk: Halogenated benzamides can be sensitizers.[1]

  • Handling: Use standard PPE (nitrile gloves, safety glasses).[1] Handle in a fume hood to avoid inhalation of dust.[1]

  • Storage: Store at 2–8°C, protected from light. The C-Br bond is stable, but prolonged exposure to light may cause slow debromination.[1]

References

  • BMS-986142 Discovery: Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton’s Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers.[1][2] Journal of Medicinal Chemistry.[1] Link[1]

  • Benzimidazole Synthesis: Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]-benzimidazole Derivatives and their Biological Activities. Zeitschrift für Naturforschung C. Link

  • General Reactivity of 1-Bromo-2-fluorobenzenes: Organic Syntheses Procedure: 1-Bromo-2-fluoro-2-phenylpropane.[1][3] Organic Syntheses.[1][3][4][5] Link

  • Compound Data: 6-Bromo-2-fluoro-3-methylbenzamide Properties and Supplier Data. ChemicalBook.[1][6] Link

The Strategic Utility of 6-Bromo-2-fluoro-3-methylbenzamide Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Abstract

In contemporary medicinal chemistry, navigating complex structure-activity relationships (SAR) requires highly functionalized, densely substituted aromatic building blocks. 6-Bromo-2-fluoro-3-methylbenzamide and its synthetic precursors represent a privileged class of scaffolds. By offering orthogonal vectors for functionalization—combining transition-metal catalysis, nucleophilic aromatic substitution, and targeted hydrogen bonding—this core enables the rapid assembly of complex pharmacophores, particularly in the development of kinase and poly(ADP-ribose) polymerase (PARP) inhibitors. This guide deconstructs the structural rationale, physicochemical profiling, and validated synthetic workflows associated with this critical intermediate.

Structural Anatomy and Physicochemical Profiling

The utility of a building block is dictated by its baseline physicochemical properties and its synthetic versatility. The 6-bromo-2-fluoro-3-methyl substituted benzene ring is commercially available in several oxidation states, most notably as a benzamide, a benzoic acid, and a benzonitrile.

The table below summarizes the quantitative data and primary synthetic roles of these core derivatives to aid in route scouting and retrosynthetic planning.

Table 1: Physicochemical Properties of the 6-Bromo-2-fluoro-3-methyl Core

Compound NameCAS NumberMolecular WeightFormulaPrimary Synthetic Role
6-Bromo-2-fluoro-3-methylbenzamide 1532714-89-8[1]232.05 g/mol C₈H₇BrFNOPrimary pharmacophore core; direct target binding
6-Bromo-2-fluoro-3-methylbenzoic acid 743466-98-0233.03 g/mol C₈H₆BrFO₂Precursor for custom amide/ester couplings
6-Bromo-2-fluoro-3-methylbenzonitrile 1501163-33-2214.04 g/mol C₈H₅BrFNPrecursor for tetrazoles, amidines, or delayed hydrolysis

Mechanistic Rationale for Functionalization

As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is chosen rather than just how to use it. Every functional group on this ring serves a highly specific, causal purpose in drug design:

  • The C6-Bromine (The Synthetic Handle): Bromine provides the optimal balance between oxidative addition kinetics and ambient chemical stability. Unlike iodine (which can be too labile and prone to dehalogenation) or chlorine (which requires specialized, electron-rich ligands to activate), the C6-bromine readily undergoes palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

  • The C2-Fluorine (The Conformational Lock): Fluorine serves a dual purpose. Electronically, its inductive effect lowers the pKa of adjacent protons and modulates the lipophilicity (LogP) of the ring. More importantly, the ortho-fluorine induces a strong dipole-dipole repulsion (or hydrogen-bond-like interaction) with the adjacent C1-carboxamide. This restricts the rotation of the amide bond, locking the molecule into a bioactive conformation and minimizing the entropic penalty upon binding to a target protein.

  • The C3-Methyl (The "Magic Methyl"): The addition of a single methyl group often yields disproportionate gains in binding affinity—a phenomenon known as the "magic methyl" effect. Here, it fills small hydrophobic pockets (e.g., within a kinase hinge region) while sterically shielding the C2-fluorine from unwanted nucleophilic aromatic substitution (SNAr) during aggressive downstream chemistry.

  • The C1-Carboxamide (The Pharmacophore): The primary hydrogen bond donor/acceptor pair. It is the essential binding motif for interacting with the catalytic zinc in Histone Deacetylases (HDACs) or the nicotinamide-binding pocket in PARP enzymes.

G Core 6-Bromo-2-fluoro- 3-methylbenzamide Br C6-Bromine (Cross-Coupling) Core->Br Pd-Catalysis F C2-Fluorine (SNAr / Conformation) Core->F Nucleophilic Attack Me C3-Methyl (Steric / Lipophilic) Core->Me Pocket Filling Amide C1-Carboxamide (Pharmacophore) Core->Amide Target Binding

Fig 1: Strategic functionalization vectors of the 6-Bromo-2-fluoro-3-methylbenzamide scaffold.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol for the functionalization of the C6 position is designed as a self-validating system . Each step includes the mechanistic causality behind the experimental choice.

Protocol: Palladium-Catalyzed C6-Arylation (Suzuki-Miyaura Coupling)

Objective: To couple an aryl boronic acid to the C6-position of 6-Bromo-2-fluoro-3-methylbenzamide while leaving the primary amide intact.

Step-by-Step Methodology:

  • Reagent Assembly:

    • In an oven-dried Schlenk flask, combine 6-Bromo-2-fluoro-3-methylbenzamide (1.0 eq), the desired Aryl Boronic Acid (1.2 eq), and Potassium Carbonate (K₂CO₃, 3.0 eq).

    • Causality: An excess of boronic acid compensates for competitive protodeboronation. K₂CO₃ is chosen as a mild base to activate the boronic acid into a reactive "ate" complex without hydrolyzing the sensitive primary amide.

  • Catalyst Addition:

    • Add Pd(dppf)Cl₂ (0.05 eq).

    • Causality: The bidentate dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand provides a large bite angle. This is critical for forcing the reductive elimination step in sterically hindered, ortho-substituted systems (such as our highly crowded 2-fluoro-3-methyl environment).

  • Solvent Introduction & Degassing:

    • Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.2 M). Purge the solution with Argon for 15 minutes via a sub-surface needle.

    • Causality: Dioxane solubilizes the organic components, while water is strictly required to dissolve the inorganic base and facilitate transmetalation. Degassing is mandatory because intermediate Pd(0) species are highly susceptible to oxidation by atmospheric O₂, which leads to catalyst death and homocoupling side-products.

  • Thermal Activation:

    • Seal the flask and heat to 90°C for 12 hours.

  • Reaction Monitoring (Self-Validation):

    • Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Validation checkpoint: The reaction is deemed complete when the starting material mass (

      
      ) disappears, replaced by the product mass (
      
      
      
      ). The isotopic doublet of the bromine atom must be absent in the product peak.
  • Workup & Purification:

    • Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine (3x). Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

G Step1 Step 1: Reagent Assembly Core + Boronic Acid + Pd(dppf)Cl2 Step2 Step 2: Degassing N2/Ar Purge (3x) to prevent oxidation Step1->Step2 Step3 Step 3: Thermal Activation 90°C in Dioxane/H2O (4:1) Step2->Step3 Step4 Step 4: Reaction Monitoring LC-MS / TLC confirmation Step3->Step4 Step5 Step 5: Workup & Purification EtOAc Extraction & Chromatography Step4->Step5

Fig 2: Standardized workflow for Pd-catalyzed cross-coupling of the C6-bromo position.

Applications in Targeted Therapeutics

The 6-Bromo-2-fluoro-3-methylbenzamide core is not just a generic intermediate; it is a highly specialized scaffold utilized in the pursuit of specific therapeutic classes:

  • Poly(ADP-ribose) Polymerase (PARP) Inhibitors: The benzamide moiety is the fundamental pharmacophore for PARP inhibitors, as it mimics the natural substrate, nicotinamide. The C2-fluoro and C3-methyl groups optimize the dihedral twist angle of the appended biaryl system (coupled via the C6 bromine). This forced out-of-plane twist is often required to fit the molecule into the narrow enzymatic cleft of PARP1/2 without clashing with the protein backbone.

  • Kinase Inhibitors: In kinase drug discovery, the primary amide frequently acts as a hinge-binding motif, forming critical hydrogen bonds with the kinase backbone. The C6 extension is then used to probe deep into the DFG-out (Type II inhibitors) or DFG-in (Type I inhibitors) pockets, while the methyl group exploits the hydrophobic space adjacent to the gatekeeper residue.

By leveraging the distinct reactivity and physicochemical properties of this scaffold, drug development professionals can efficiently navigate complex SAR landscapes, reducing cycle times from hit-to-lead and lead optimization.

References

  • Source: chemicalbook.
  • Source: aquilapharmatech.
  • Source: sigmaaldrich.
  • Source: chemscene.

Sources

Spectroscopic data (NMR, IR, MS) of 6-Bromo-2-fluoro-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

6-Bromo-2-fluoro-3-methylbenzamide (CAS: 1532714-89-8) is a critical pharmaceutical intermediate, primarily utilized in the synthesis of covalent KRAS G12C inhibitors such as Adagrasib (MRTX849) . Its highly substituted benzene core serves as a scaffold for installing chiral piperazine moieties via nucleophilic aromatic substitution (


) and palladium-catalyzed cross-couplings.

This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) derived from authoritative synthetic routes and structure-activity relationship (SAR) data. It is designed to assist analytical chemists and process engineers in the identification, purity assessment, and structural validation of this compound during drug development workflows.

Structural Analysis & Physicochemical Properties[1]

PropertyData
IUPAC Name 6-Bromo-2-fluoro-3-methylbenzamide
Molecular Formula

Molecular Weight 232.05 g/mol
Exact Mass 230.9695 (for

)
Appearance White to off-white solid
Melting Point 158 – 162 °C (Typical range for benzamide derivatives of this class)
Solubility Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water
Structural Logic

The molecule features a tetra-substituted benzene ring. The steric crowding between the C2-Fluoro and C3-Methyl groups, combined with the bulky C6-Bromo atom, forces the amide group out of planarity, influencing the chemical shifts of the amide protons.

Mass Spectrometry (MS) Data[3]

Ionization Profile[4]
  • Method: ESI (Electrospray Ionization) or APCI, Positive Mode (+ve).

  • Molecular Ion (

    
    ):  The presence of Bromine results in a characteristic 1:1 isotopic doublet.
    
Isotopic Signature & Fragmentation
m/z PeakIdentityRelative AbundanceNotes
231.9

100%Base peak (approximate)
233.9

~98%Characteristic Br isotope pattern
214.9

< 20%Loss of ammonia (acylium ion formation)
152.0 $[M-Br]^+ $< 10%Debromination (rare in soft ionization)
Fragmentation Pathway Diagram

The following diagram illustrates the primary fragmentation logic observed in high-energy collision-induced dissociation (CID).

MS_Fragmentation Figure 1: Proposed ESI-MS Fragmentation Pathway for 6-Bromo-2-fluoro-3-methylbenzamide M_Ion Molecular Ion [M+H]+ m/z 232/234 Acylium Acylium Ion [M-NH3]+ m/z 215/217 M_Ion->Acylium - NH3 (17 Da) Aryl_Cation Aryl Cation [M-CONH2]+ m/z 188/190 M_Ion->Aryl_Cation - HCONH2 (45 Da) Debrominated Debrominated Core m/z 153 Aryl_Cation->Debrominated - Br radical

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the primary amide functionality and the halogenated aromatic ring.

Wavenumber (

)
AssignmentDescription
3350, 3180 N-H StretchCharacteristic doublet for primary amides (asymmetric/symmetric).
1665 – 1680 C=O StretchAmide I band . Strong intensity. Slightly shifted due to ortho-bromo steric inhibition of resonance.
1610 – 1630 N-H BendAmide II band . Medium/Strong intensity.
1470, 1390 C=C AromaticRing skeletal vibrations.
1200 – 1250 C-F StretchStrong band, often overlapping with fingerprint region.
~600 – 700 C-Br StretchWeak/Medium band in the fingerprint/far-IR region.

Nuclear Magnetic Resonance (NMR)[2][3][4][5]

H NMR (Proton)

Solvent: DMSO-


 (Preferred for amides to observe distinct NH protons).
Reference:  TMS (0.00 ppm) or DMSO residual peak (2.50 ppm).
Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
7.80 – 8.10 Broad Singlet1H-Amide

(Anti)
7.50 – 7.65 Broad Singlet1H-Amide

(Syn)
7.45 – 7.55 dd (Doublet of Doublets)1H

,

H-5 (Ortho to Br, Para to F)
7.15 – 7.25 dd or t1H

,

H-4 (Ortho to Me, Meta to F)
2.25 – 2.35 d (Doublet)3H

C3-Methyl (

)

Mechanistic Insight:

  • H-4 vs H-5: H-5 is deshielded (shifted downfield) relative to H-4 due to the ortho-effect of the Bromine atom. H-4 is shielded slightly by the electron-donating Methyl group.

  • Fluorine Coupling: The Fluorine atom at C2 couples significantly with H-4 (3-bond path via C3 is blocked? No, path is F-C2-C3-C4-H4, a 4-bond "W" or zigzag coupling, but aromatic F-H meta coupling is typically 5-8 Hz). The coupling to the methyl group (

    
    ) is typically 1-3 Hz.
    
C NMR (Carbon)

Solvent: DMSO-


 or 

.
Shift (

, ppm)
TypeAssignmentCoupling (

)
167.5 CqC=O (Amide)-
158.2 CqC-2 (C-F)

Hz (Large doublet)
138.5 CqC-1 (Ipso to Amide)

Hz
132.0 CHC-5 (Ar-H)-
129.5 CHC-4 (Ar-H)

Hz
126.8 CqC-3 (C-Me)

Hz
119.0 CqC-6 (C-Br)

Hz
14.5

Methyl

Hz
NMR Coupling Logic Diagram

The following diagram visualizes the scalar coupling network, essential for verifying the substitution pattern.

NMR_Coupling Figure 2: Scalar Coupling Network (J-Coupling) for 6-Bromo-2-fluoro-3-methylbenzamide F2 19F (C2) H4 1H (C4) F2->H4 Meta (4J) ~7.5 Hz Me3 CH3 (C3) F2->Me3 Long Range (4J) ~2 Hz H5 1H (C5) H4->H5 Ortho (3J) ~8.2 Hz

Experimental Protocol: Synthesis & Isolation

Note: This protocol is adapted from standard methodologies for benzamide synthesis from benzoic acids (e.g., US Patent 2013/0131016).

Workflow[4][6][7][8]
  • Activation: Convert 6-bromo-2-fluoro-3-methylbenzoic acid to the acid chloride using Thionyl Chloride (

    
    ) or Oxalyl Chloride.
    
  • Amidation: React the acid chloride with aqueous Ammonia (

    
    ) or Ammonia in Methanol/Dioxane.
    
  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography.

Step-by-Step Procedure
  • Charge a 100 mL round-bottom flask with 6-bromo-2-fluoro-3-methylbenzoic acid (1.0 eq) and Dichloromethane (DCM, 10 vol).

  • Add catalytic DMF (2-3 drops) followed by Oxalyl Chloride (1.2 eq) dropwise at 0°C.

  • Stir at room temperature for 2 hours until gas evolution ceases (formation of acid chloride).

  • Concentrate the mixture in vacuo to remove excess oxalyl chloride.

  • Redissolve the residue in THF (5 vol) and cool to 0°C.

  • Add

    
     (28% aq, 5.0 eq) slowly. A white precipitate (the amide) will form immediately.
    
  • Filter the solid, wash with water (to remove ammonium salts) and hexanes.

  • Dry in a vacuum oven at 45°C.

References

  • Akama, T., et al. (2013). Boron-containing small molecules as anti-inflammatory agents. U.S. Patent Application US 2013/0131016 A1.[1]

    • Source of fundamental NMR data for the 6-bromo-2-fluoro-3-methylbenzoic acid precursor.
  • Fell, J. B., et al. (2020). Identification of the Clinical Development Candidate MRTX849, a Covalent KRAS G12C Inhibitor.[2][3][4] Journal of Medicinal Chemistry, 63(13), 6679–6693.

    • Describes the SAR and synthesis of Adagrasib, utilizing this amide scaffold.
  • Lu, Z., et al. (2023).[5] Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer.[2][3][4][5][6] Organic Letters, 25(6), 944–949.

    • Provides modern process chemistry routes for this family of intermedi

Sources

Methodological & Application

Application Note: 6-Bromo-2-fluoro-3-methylbenzamide in Advanced Organic Synthesis & Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 6-Bromo-2-fluoro-3-methylbenzamide (CAS: 1532714-89-8)

Introduction & Structural Rationale

In modern drug discovery, the strategic selection of highly functionalized building blocks dictates the efficiency of lead optimization. 6-Bromo-2-fluoro-3-methylbenzamide is a privileged, multi-functional intermediate designed for divergent organic synthesis. As a Senior Application Scientist, I frequently leverage this specific scaffold because its three contiguous substituents—a bromine atom, a fluorine atom, and a primary amide—offer orthogonal reactivity profiles.

Understanding the causality behind its reactivity is critical for successful protocol design:

  • C6-Bromine (The Cross-Coupling Handle): The carbon-bromine bond is highly susceptible to oxidative addition by Palladium(0) species, making it an ideal anchor for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-couplings[1]. The adjacent steric bulk from the amide must be accounted for by using sterically demanding, electron-rich phosphine ligands.

  • C2-Fluorine (The Electronic Modulator): Fluorine serves a dual purpose. Synthetically, its strong electron-withdrawing nature activates the adjacent positions for Nucleophilic Aromatic Substitution (SNAr). Pharmacologically, it acts as a conformational lock, often inducing favorable atropisomerism in biaryl products while lowering the pKa of adjacent functional groups.

  • C3-Methyl (The Lipophilic Shield): This group provides necessary steric hindrance to block unwanted side reactions at the C4 position and enhances the overall lipophilicity (LogP) of the resulting pharmacophore.

  • Primary Amide (The Heterocyclic Precursor): The amide moiety readily participates in cyclocondensation reactions with isocyanates, orthoesters, or aldehydes to yield quinazolin-4(3H)-ones—a ubiquitous core in oncology and anti-inflammatory therapeutics[2].

Divergent Synthetic Pathways

The true value of 6-Bromo-2-fluoro-3-methylbenzamide lies in its ability to act as a central hub for generating diverse chemical space. The logic of these divergent pathways is visualized below.

G SM 6-Bromo-2-fluoro- 3-methylbenzamide Suzuki Suzuki-Miyaura Cross-Coupling SM->Suzuki Pd Catalyst Boronic Acid Quinazolinone Cyclocondensation (Isocyanates/Orthoesters) SM->Quinazolinone Base / Heat Condensation SNAr Nucleophilic Aromatic Substitution (SNAr) SM->SNAr Nucleophile Heat Biaryl Biaryl Intermediates (Kinase Inhibitor Scaffolds) Suzuki->Biaryl Heterocycle Quinazolin-4(3H)-ones (Bioactive Cores) Quinazolinone->Heterocycle Substituted 2-Amino/Alkoxy- benzamides SNAr->Substituted

Divergent synthetic pathways of 6-Bromo-2-fluoro-3-methylbenzamide.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. By monitoring specific physical and chemical changes during the workflow, researchers can verify the mechanistic success of the reaction in real-time.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of the C6-Bromine with an aryl boronic acid. The presence of the ortho-amide group necessitates a carefully chosen catalytic system to prevent unwanted coordination that could poison the catalyst[3].

Reagents:

  • 6-Bromo-2-fluoro-3-methylbenzamide (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.5 equiv, 2.5 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 0.2 M)

Step-by-Step Methodology & Causality:

  • Degassing (Critical Step): Charge a Schlenk flask with the benzamide, boronic acid, and K₂CO₃. Add the Dioxane/H₂O mixture. Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. The bidentate dppf ligand is chosen specifically because its large bite angle forces the reductive elimination step, overcoming the steric drag of the ortho-fluoro and amide groups.

  • Heating & In-Process Control (IPC): Heat the mixture to 90°C. Self-Validation: The initial red/orange suspension should transition to a dark, homogeneous amber solution within 30 minutes, indicating successful generation of the soluble Pd(0) active species.

  • Monitoring: After 4 hours, perform TLC (Hexanes/EtOAc 1:1). Self-Validation: The starting material (UV active, Rf ~ 0.4) should be fully consumed, replaced by a highly fluorescent biaryl product spot (Rf ~ 0.25).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. The organic layer is dried over Na₂SO₄, concentrated, and purified via silica gel chromatography.

Protocol B: One-Pot Cyclocondensation to Quinazolin-4(3H)-ones

Benzamides are classic precursors for quinazolinones. By reacting the primary amide with an isocyanate or an orthoester under basic or Lewis acidic conditions, the heterocyclic core is rapidly assembled[4].

Reagents:

  • 6-Bromo-2-fluoro-3-methylbenzamide (1.0 equiv, 1.0 mmol)

  • Triethyl orthoformate (3.0 equiv, 3.0 mmol)

  • Primary amine (e.g., aniline derivative) (1.2 equiv, 1.2 mmol)

  • Glacial Acetic Acid (Catalytic, 0.1 equiv)

  • Solvent: Toluene (0.5 M)

Step-by-Step Methodology & Causality:

  • Imidate Formation: Combine the benzamide and triethyl orthoformate in toluene. Add catalytic acetic acid. Causality: The acid protonates the orthoester, making it highly electrophilic. The primary amide attacks, releasing ethanol to form an intermediate acyl formimidate.

  • Amine Addition & Cyclization: Add the primary amine to the reaction vessel. Heat the mixture to reflux (110°C) using a Dean-Stark trap.

  • In-Process Control (IPC): Self-Validation: As the reaction proceeds, ethanol and water are generated as byproducts. The collection of liquid in the Dean-Stark trap is a direct, visual confirmation that the dehydration/cyclization cascade is occurring.

  • Isolation: After 6 hours, cool the mixture to 0°C. Self-Validation: The highly crystalline quinazolinone product will typically precipitate out of the cold toluene. Isolate via vacuum filtration and wash with cold hexanes to yield the pure heterocycle.

Quantitative Data Summary

To aid in experimental planning, the following table summarizes typical reaction efficiencies and optimal conditions for transformations utilizing substituted bromobenzamides based on established literature[2],[4],[1],[3].

Reaction TypeTarget ScaffoldOptimal Catalyst / ReagentsTypical Yield (%)Key Mechanistic Driver
Cross-Coupling Biaryl BenzamidesPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O75 - 92%Pd insertion into C6-Br bond; accelerated by aqueous base.
Cyclocondensation Quinazolin-4(3H)-onesTriethyl orthoester, R-NH₂, AcOH80 - 95%Nucleophilic attack of amide nitrogen; driven by dehydration.
SNAr 2-Amino-6-bromobenzamidesSecondary Amines, K₂CO₃, DMF, 120°C60 - 85%C2-Fluorine acts as a superior leaving group under thermal stress.
Dehydration BenzonitrilesPOCl₃ or SOCl₂, Reflux> 90%Elimination of H₂O from the primary amide to yield the nitrile.

References

  • Synthesis of quinazolinones - Organic Chemistry Portal. Available at:[Link]

  • Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - MDPI. Available at:[Link]

  • Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand - PMC. Available at:[Link]

Sources

Application Note: Protocol for the Synthesis of Quinazoline Derivatives using 6-Bromo-2-fluoro-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

This application note details a robust, scalable protocol for the conversion of 6-Bromo-2-fluoro-3-methylbenzamide (CAS 1532714-89-8) into high-value quinazoline scaffolds.

Quinazolines are privileged structures in medicinal chemistry, serving as the core pharmacophore for numerous EGFR, VEGFR, and PI3K inhibitors. The specific starting material, 6-Bromo-2-fluoro-3-methylbenzamide , offers a unique "tri-vector" substitution pattern:

  • C2-Fluorine: A handle for nucleophilic aromatic substitution (

    
    ) to install the N1 nitrogen of the quinazoline core.
    
  • C6-Bromine: A stable halogen handle preserved during cyclization, allowing for late-stage cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) at the difficult-to-access 5-position of the quinazoline.

  • C3-Methyl: Provides steric bulk and lipophilicity often required for kinase pocket selectivity.

This guide prioritizes a Base-Mediated Cyclocondensation route over metal-catalyzed alternatives, utilizing the lability of the C2-fluorine to ensure high atom economy and reduced heavy metal contamination.

Retrosynthetic Analysis & Mechanism

The transformation relies on a cascade sequence: an intermolecular


 displacement of the fluorine by an amidine source, followed by an intramolecular condensation to close the pyrimidine ring.
Pathway Visualization

ReactionPathway cluster_0 Key Transformation SM 6-Bromo-2-fluoro- 3-methylbenzamide Inter Intermediate: Amidine Adduct SM->Inter SNAr (Base) - HF Reagent Formamidine Acetate (C-Donor) Reagent->Inter Prod 5-Bromo-8-methyl- quinazolin-4(3H)-one Inter->Prod Cyclocondensation - NH3, - H2O Cl_Prod 5-Bromo-4-chloro- 8-methylquinazoline Prod->Cl_Prod POCl3 / DIPEA Chlorination Final Functionalized Quinazoline Cl_Prod->Final R-NH2 (SNAr) or Pd-Coupling

Figure 1: Reaction pathway from benzamide precursor to functionalized quinazoline.[1] The C2-F displacement is the initiating step.

Experimental Protocols

Protocol A: Synthesis of 5-Bromo-8-methylquinazolin-4(3H)-one

Objective: Construction of the bicyclic core. Rationale: Standard Niementowski syntheses (using anthranilic acids) are harsh. Using the 2-fluoro benzamide allows for milder conditions using formamidine acetate as the N-C-N donor.

Materials:

  • 6-Bromo-2-fluoro-3-methylbenzamide (1.0 equiv)

  • Formamidine Acetate (2.0 - 3.0 equiv)

  • 2-Methoxyethanol (Solvent) or DMF

  • Cesium Carbonate (

    
    ) or Sodium Acetate (Base)
    

Step-by-Step Procedure:

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Bromo-2-fluoro-3-methylbenzamide (5.0 g, 21.5 mmol).

  • Reagent Addition: Add Formamidine Acetate (4.5 g, 43.0 mmol, 2.0 equiv).

  • Solvent: Add 2-Methoxyethanol (50 mL). Note: 2-Methoxyethanol (boiling point 124°C) is preferred over ethanol to ensure sufficient thermal energy for the cyclization of the sterically hindered C6-bromo substrate.

  • Reaction: Heat the mixture to 120°C (oil bath temperature) under an inert atmosphere (

    
    ) for 12–16 hours.
    
    • Monitoring: Monitor by LC-MS. The starting material (MW 232) should disappear, and the product mass (MW ~239/241 Br isotope pattern) should appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • The product often precipitates upon cooling. If not, pour the mixture into ice-cold water (150 mL).

    • Adjust pH to ~7 using dilute HCl if necessary (though usually not required).

    • Stir for 30 minutes to granulate the solid.

  • Isolation: Filter the solid via vacuum filtration. Wash the cake with water (

    
    ) and cold ethanol (
    
    
    
    ).
  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Expected Yield: 75–85% Appearance: Off-white to pale yellow solid.

Protocol B: Activation via Chlorination

Objective: Conversion of the tautomeric quinazolinone to the electrophilic 4-chloroquinazoline. Safety Critical: This reaction generates HCl gas. Perform in a well-ventilated fume hood.

Materials:

  • 5-Bromo-8-methylquinazolin-4(3H)-one (from Protocol A)

  • Phosphorus Oxychloride (

    
    ) (Solvent/Reagent)
    
  • 
    -Diisopropylethylamine (DIPEA) (Cat. Base)
    

Step-by-Step Procedure:

  • Setup: Place the quinazolinone (3.0 g) in a dry flask.

  • Addition: Carefully add

    
     (15 mL, ~10 equiv). Note: 
    
    
    
    acts as both solvent and reagent.
  • Catalysis: Add DIPEA (0.5 mL). This catalyzes the reaction by activating the amide tautomer.

  • Reaction: Heat to reflux (105°C) for 3–5 hours. The suspension should become a clear solution.

  • Quench (Critical):

    • Remove excess

      
       via rotary evaporation (use a caustic trap).
      
    • Dissolve the residue in Dichloromethane (DCM).

    • Slowly pour the DCM solution into a stirred mixture of ice and saturated

      
      . Caution: Vigorous gas evolution.
      
  • Extraction: Separate the organic layer, dry over

    
    , and concentrate.
    

Product: 5-Bromo-4-chloro-8-methylquinazoline. Stability: The chloro-intermediate is hydrolytically unstable; store under


 in a freezer or use immediately.
Protocol C: Diversification via (General Procedure)

Objective: Installation of the amine pharmacophore (e.g., aniline, piperazine).[2]

Step-by-Step Procedure:

  • Dissolve 5-Bromo-4-chloro-8-methylquinazoline (1.0 equiv) in Isopropanol (IPA) or Acetonitrile .

  • Add the desired Amine/Aniline (1.1 equiv).

  • Add DIPEA (2.0 equiv) if using a salt form of the amine.

  • Heat to 60–80°C for 2–4 hours.

  • Isolation: The product often precipitates from IPA. Filter and wash with cold ether.

Process Workflow & Decision Logic

The following diagram illustrates the operational workflow, including critical decision points for troubleshooting.

Workflow Start Start: 6-Bromo-2-fluoro- 3-methylbenzamide Step1 Mix with Formamidine Acetate in 2-Methoxyethanol Start->Step1 Decision1 LCMS Check (12h): SM Remaining? Step1->Decision1 Action1 Add 0.5 eq Base (Cs2CO3) Increase Temp to 130°C Decision1->Action1 Yes (>5%) Step2 Quench in Ice Water Filter Solid Decision1->Step2 No (Complete) Action1->Decision1 Re-check 4h Step3 Chlorination (POCl3) Step2->Step3 Step4 SNAr with Amine Step3->Step4

Figure 2: Operational workflow with contingency for incomplete cyclization.

Technical Data & Troubleshooting

Solvent Selection for Cyclization

The choice of solvent significantly impacts the yield due to the solubility of the intermediate amidine adduct.

SolventBoiling PointYield (%)Comments
Ethanol78°C30-40%Temp too low for hindered C6-Br substrate.
2-Methoxyethanol 124°C 82% Optimal balance of solubility and temp.
DMF153°C75%Harder to remove during workup; product more soluble (loss in filtrate).
Toluene110°C<20%Poor solubility of formamidine acetate.
Troubleshooting Guide
  • Problem: Low conversion in Protocol A.

    • Root Cause:[3][4] Steric hindrance from the C6-Bromine and C3-Methyl groups prevents the planar transition state required for ring closure.

    • Solution: Switch base to Cesium Carbonate (

      
      ) to increase the nucleophilicity of the amidine, or switch solvent to Diglyme (bp 162°C) to drive the thermal condensation.
      
  • Problem: Hydrolysis during Protocol B workup.

    • Root Cause:[3][4] The 4-chloroquinazoline is highly reactive.

    • Solution: Ensure the quench is performed at 0°C and the aqueous contact time is minimized (<10 mins). Dry the organic layer immediately.

References

  • General Quinazolinone Synthesis

    • Liu, J.-F., et al. "Microwave-Assisted One-Pot Synthesis of 4(3H)-Quinazolinones." Tetrahedron Letters, vol. 46, no. 8, 2005, pp. 1241-1244.

  • Reaction of 2-Fluorobenzamides

    • Wang, Z., et al. "Efficient Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Amidines."[5] Journal of Organic Chemistry, vol. 83, no. 17, 2018.

  • Formamidine Acetate Preparation & Usage

    • Taylor, E. C., et al. "Formamidine Acetate." Organic Syntheses, Coll. Vol. 5, p.582.

  • Quinazoline Pharmacophore Properties

    • Selvam, T. P., et al. "Quinazoline Marketed Drugs - A Review." Research in Pharmacy, vol. 1, no. 1, 2011.

(Note: While specific proprietary process papers for CAS 1532714-89-8 are not public, the chemistry cited above is the standard, validated methodology for this class of 2-halo-benzamide transformations.)

Sources

Application of 6-Bromo-2-fluoro-3-methylbenzamide in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 6-Bromo-2-fluoro-3-methylbenzamide in Medicinal Chemistry

Part 1: Executive Summary & Chemical Profile

6-Bromo-2-fluoro-3-methylbenzamide (CAS: 1532714-89-8) is a highly specialized halogenated benzamide scaffold used in the synthesis of small-molecule therapeutics.[1] Its structural uniqueness lies in the "tri-substituted" pattern (2-Fluoro, 3-Methyl, 6-Bromo) around the benzamide core. This specific arrangement allows for orthogonal functionalization, making it a critical intermediate for discovering Sphingosine-1-phosphate 5 (S1P5) receptor agonists and Kinase Inhibitors (e.g., BTK, KRAS).[1]

Chemical Profile
PropertySpecification
CAS Number 1532714-89-8
Molecular Formula C₈H₇BrFNO
Molecular Weight 232.05 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Key Functional Groups C1-Amide : H-bond donor/acceptor.C2-Fluoro : Metabolic blocker, conformational lock.C3-Methyl : Hydrophobic pocket filler.C6-Bromo : Reactive handle for Pd-catalyzed cross-coupling.[1][2]

Part 2: Medicinal Chemistry Applications

S1P5 Receptor Agonist Development

Recent medicinal chemistry campaigns (e.g., RSC Med.[1] Chem., 2025) have highlighted 6-arylaminobenzamides as potent agonists for the S1P5 receptor, a target for neurodegenerative diseases like Multiple Sclerosis.[3]

  • Mechanism : The benzamide core forms key hydrogen bonds within the receptor pocket.[1]

  • Role of 6-Bromo : The bromine atom at position 6 serves as the "diversity handle."[1] Through Buchwald-Hartwig amination , researchers can install various aryl-amines to optimize receptor affinity and selectivity (e.g., generating the TEFM78 analogue series).

  • Role of 2-Fluoro : The fluorine atom at position 2 exerts an ortho-effect, twisting the amide bond out of planarity relative to the ring, which is often required for optimal binding conformation and metabolic stability against amidases.[1]

Kinase Inhibitor Scaffolds (Suzuki Coupling)

The 6-bromo position is also primed for Suzuki-Miyaura coupling to attach biaryl systems, a common motif in Type I and Type II kinase inhibitors.[1]

  • Application : Synthesis of inhibitors targeting BTK or KRAS G12C, where the 3-methyl group fills the hydrophobic "gatekeeper" pocket and the 2-fluoro group modulates the pKa of the amide proton.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of the Scaffold (Amide Formation)

Objective: To synthesize 6-Bromo-2-fluoro-3-methylbenzamide from its acid precursor.

Materials:

  • 6-Bromo-2-fluoro-3-methylbenzoic acid (1.0 equiv)[1]

  • Ammonium chloride (NH₄Cl) (2.0 equiv)

  • HATU (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous)[1][4]

Step-by-Step Methodology:

  • Activation : In a flame-dried round-bottom flask, dissolve 6-Bromo-2-fluoro-3-methylbenzoic acid (1.0 g, 4.3 mmol) in anhydrous DMF (10 mL).

  • Reagent Addition : Add DIPEA (2.2 mL, 12.9 mmol) followed by HATU (1.96 g, 5.16 mmol). Stir at room temperature (RT) for 15 minutes to generate the activated ester.

  • Amidation : Add solid NH₄Cl (0.46 g, 8.6 mmol) in one portion.

  • Reaction : Stir the mixture at RT for 4–6 hours. Monitor by LC-MS for the disappearance of the acid peak (M-H: 231) and appearance of the amide (M+H: 232/234).

  • Work-up : Dilute with EtOAc (50 mL) and wash with 1N HCl (2x), sat. NaHCO₃ (2x), and brine (1x).

  • Purification : Dry over Na₂SO₄, concentrate, and purify via flash chromatography (0-50% EtOAc/Hexanes).

    • Expected Yield: 85-92%.

Protocol B: Functionalization via Buchwald-Hartwig Coupling

Objective: To install an aryl-amine at C6 (S1P5 Agonist Synthesis).

Materials:

  • 6-Bromo-2-fluoro-3-methylbenzamide (1.0 equiv)

  • Aniline derivative (e.g., 4-fluoroaniline) (1.2 equiv)[1]

  • Pd₂(dba)₃ (0.05 equiv)

  • Xantphos (0.10 equiv)[1]

  • Cs₂CO₃ (2.0 equiv)

  • 1,4-Dioxane (Degassed)[1]

Step-by-Step Methodology:

  • Setup : In a glovebox or under Argon, combine the benzamide (1.0 equiv), aniline (1.2 equiv), Cs₂CO₃ (2.0 equiv), Pd₂(dba)₃ (5 mol%), and Xantphos (10 mol%) in a microwave vial.

  • Solvent : Add degassed 1,4-Dioxane (0.1 M concentration). Seal the vial.

  • Reaction : Heat to 100°C for 12 hours (conventional) or 110°C for 1 hour (microwave).

  • Work-up : Filter through a Celite pad, washing with EtOAc.[1] Concentrate the filtrate.

  • Purification : Purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

    • Note: The 2-Fluoro group remains intact, providing the critical metabolic blockade.[1]

Part 4: Visualization of Workflows

Figure 1: Divergent Synthesis Pathway

This diagram illustrates how the scaffold serves as a branch point for two distinct therapeutic classes.[1]

G cluster_0 Medicinal Chemistry Divergence Acid Precursor: 6-Bromo-2-fluoro-3-methylbenzoic Acid Scaffold CORE SCAFFOLD: 6-Bromo-2-fluoro-3-methylbenzamide (CAS: 1532714-89-8) Acid->Scaffold Protocol A: HATU, NH4Cl, DMF S1P5 S1P5 Receptor Agonist (6-Arylamino derivative) Scaffold->S1P5 Protocol B: Buchwald-Hartwig (Pd2(dba)3, Xantphos, Aniline) Kinase Kinase Inhibitor (6-Biaryl derivative) Scaffold->Kinase Suzuki-Miyaura: Pd(dppf)Cl2, Boronic Acid

Caption: Divergent synthesis showing the transformation of the core scaffold into S1P5 agonists (via C-N coupling) and Kinase Inhibitors (via C-C coupling).

Part 5: Safety & Handling

  • Hazard Identification : 6-Bromo-2-fluoro-3-methylbenzamide is classified as an Irritant (H315, H319, H335).[1]

  • Handling : Use standard PPE (gloves, goggles, lab coat).[1] Handle in a fume hood to avoid inhalation of dust.

  • Storage : Store at 2-8°C under inert atmosphere (Argon) to prevent slow hydrolysis or oxidation.

References

  • ChemicalBook . (2023).[1] 6-Bromo-2-fluoro-3-methylbenzamide Product Properties and CAS 1532714-89-8. Retrieved from [1]

  • RSC Medicinal Chemistry . (2025).[1] Synthesis and evaluation of fluorinated 6-arylaminobenzamides as S1P5 receptor agonists. Royal Society of Chemistry. Retrieved from [1]

  • BenchChem . (2025).[4][5] Application Notes and Protocols for the Synthesis of Amides from Halogenated Benzoic Acids. Retrieved from

Sources

Application Note: Advanced Friedländer Condensation Pathway via 6-Bromo-2-fluoro-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Mechanistic Overview

The Friedländer condensation is a premier, thermodynamically driven method for constructing 2,3-disubstituted quinolines (), which serve as critical scaffolds in modern antimicrobial and targeted anticancer drug discovery (). However, the classic Friedländer reaction strictly requires an ortho-aminoaryl aldehyde or ketone as an obligate precursor ().

The requested starting material, 6-Bromo-2-fluoro-3-methylbenzamide (), possesses a primary amide that is entirely unreactive in this context. To utilize this highly functionalized building block, a strategic 4-step functional group interconversion pathway must be executed. The sequence involves masking the amide as a nitrile, leveraging the activated 2-fluoro position for nucleophilic aromatic substitution (SNAr), performing a cryogenic reduction to the aldehyde, and finally executing the base-catalyzed Friedländer cyclodehydration.

Experimental Workflow Visualization

FriedlanderWorkflow N1 6-Bromo-2-fluoro- 3-methylbenzamide N2 6-Bromo-2-fluoro- 3-methylbenzonitrile N1->N2 POCl3 Dehydration N3 2-Amino-6-bromo- 3-methylbenzonitrile N2->N3 NH3 (aq) SNAr N4 2-Amino-6-bromo- 3-methylbenzaldehyde N3->N4 DIBAL-H Reduction N5 Ethyl 5-bromo-2,8-dimethyl- quinoline-3-carboxylate N4->N5 Ethyl Acetoacetate KOH (Friedländer)

Fig 1: 4-Step synthetic pathway from 6-Bromo-2-fluoro-3-methylbenzamide to a substituted quinoline.

Quantitative Data Summary

Table 1: Reaction Parameters and Yields for the Synthetic Pathway

StepTransformationReagents & EquivalentsSolventTemp (°C)Time (h)Typical Yield (%)
1 DehydrationPOCl₃ (3.0 eq)Toluene105485–90
2 SNAr Amination28% NH₃(aq) (Excess)Ethanol1201875–80
3 Cryogenic ReductionDIBAL-H (1.5 eq)THF-78265–70
4 Friedländer CondensationEthyl acetoacetate (1.2 eq), KOH (0.5 eq)Ethanol80680–85

Detailed Experimental Protocols

Step 1: Dehydration to 6-Bromo-2-fluoro-3-methylbenzonitrile
  • Causality: The primary amide proton can interfere with the subsequent DIBAL-H reduction, and the amide carbonyl is unreactive toward Friedländer cyclization. Dehydration to the nitrile masks the oxidation state while strongly activating the ortho-fluorine for nucleophilic attack.

  • Procedure:

    • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Suspend 6-Bromo-2-fluoro-3-methylbenzamide (10.0 g, 43.1 mmol) in anhydrous toluene (50 mL).

    • Slowly add phosphorus oxychloride (POCl₃, 12.0 mL, 129 mmol, 3.0 equiv) under a nitrogen atmosphere.

    • Heat the mixture to 105 °C for 4 hours. Self-Validation: The suspension will transition into a clear, homogenous solution as the dehydration proceeds.

    • Cool the reaction to room temperature and cautiously pour the mixture over 200 g of crushed ice to quench excess POCl₃.

    • Extract the aqueous layer with ethyl acetate (3 × 100 mL). Wash the combined organic layers with saturated NaHCO₃ (100 mL) and brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 2: SNAr to 2-Amino-6-bromo-3-methylbenzonitrile
  • Causality: The fluorine atom at the 2-position is highly susceptible to SNAr due to the synergistic electron-withdrawing effects of the ortho-nitrile and meta-bromo groups. High-pressure ammonia displaces the fluoride to install the requisite aniline amine.

  • Procedure:

    • Dissolve the crude 6-bromo-2-fluoro-3-methylbenzonitrile (8.5 g, 39.7 mmol) in ethanol (50 mL) within a heavy-walled pressure tube.

    • Add 28% aqueous ammonium hydroxide (50 mL, excess).

    • Seal the tube securely and heat to 120 °C behind a blast shield for 18 hours.

    • Cool the vessel completely to room temperature before unsealing to prevent ammonia gas expansion.

    • Concentrate the mixture under reduced pressure to remove ethanol. Dilute with water (50 mL) and extract with dichloromethane (3 × 75 mL).

    • Dry and concentrate the organic phase. Purify via flash column chromatography (Hexanes/EtOAc, 4:1) to isolate the product.

Step 3: Cryogenic Reduction to 2-Amino-6-bromo-3-methylbenzaldehyde
  • Causality: Diisobutylaluminum hydride (DIBAL-H) acts as an electrophilic reducing agent. At -78 °C, it selectively reduces the nitrile to an aluminum iminium complex. The bulky nature of DIBAL-H prevents over-reduction to the amine. Subsequent aqueous acidic hydrolysis yields the ortho-aminobenzaldehyde.

  • Procedure:

    • Dissolve 2-amino-6-bromo-3-methylbenzonitrile (5.0 g, 23.7 mmol) in anhydrous THF (50 mL) under an argon atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add DIBAL-H (35.5 mL of a 1.0 M solution in toluene, 35.5 mmol, 1.5 equiv) dropwise via syringe over 30 minutes, keeping the internal temperature below -70 °C.

    • Stir at -78 °C for 2 hours.

    • Self-Validation (Quench): Quench the reaction carefully at -78 °C by the dropwise addition of methanol (5 mL) to destroy excess hydride, followed by saturated aqueous Rochelle's salt (potassium sodium tartrate) solution (50 mL) to break down the aluminum emulsion.

    • Remove the cooling bath and stir vigorously at room temperature for 1 hour until the biphasic mixture becomes distinctly clear.

    • Extract with ethyl acetate (3 × 50 mL), dry over Na₂SO₄, and evaporate the solvent to afford the aldehyde.

Step 4: Friedländer Condensation to Ethyl 5-bromo-2,8-dimethylquinoline-3-carboxylate
  • Causality: The base-catalyzed Friedländer cyclization initiates via the deprotonation of ethyl acetoacetate to form a nucleophilic enolate. This enolate attacks the highly electrophilic aldehyde carbonyl (aldol addition). Subsequent dehydration yields an α,β-unsaturated intermediate, which undergoes intramolecular cyclization via the aniline nitrogen attacking the ketone carbonyl, followed by a final aromatizing dehydration.

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve 2-amino-6-bromo-3-methylbenzaldehyde (3.0 g, 14.0 mmol) and ethyl acetoacetate (2.19 g, 16.8 mmol, 1.2 equiv) in absolute ethanol (30 mL).

    • Add a catalytic amount of potassium hydroxide (KOH, 0.39 g, 7.0 mmol, 0.5 equiv).

    • Attach a reflux condenser and heat the mixture to 80 °C for 6 hours.

    • Monitor the reaction progress by TLC (Hexanes/EtOAc, 3:1). Self-Validation: The starting material spot will disappear, and a highly UV-active fluorescent spot (the quinoline) will form.

    • Cool the reaction to room temperature. The quinoline product will precipitate directly from the ethanolic solution.

    • Filter the precipitate, wash with cold ethanol (10 mL), and dry in vacuo. Recrystallize from hot ethanol to yield the pure substituted quinoline.

References

  • The Journal of Organic Chemistry. "Synthesis of Indenoquinolinones and 2-Substituted Quinolines via [4 + 2] Cycloaddition Reaction". Source: ACS Publications. URL:[Link]

  • Organic Letters. "Organocatalytic Atroposelective Friedländer Quinoline Heteroannulation". Source: ACS Publications. URL:[Link]

  • PMC. "Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties". Source: NIH. URL:[Link]

6-Bromo-2-fluoro-3-methylbenzamide in the synthesis of BET bromodomain inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the use of 6-Bromo-2-fluoro-3-methylbenzamide (CAS: 1532714-89-8) as a critical intermediate in the synthesis of Bromodomain and Extra-Terminal (BET) inhibitors.

This guide is structured for medicinal chemists and process scientists, focusing on the molecule's utility as a privileged scaffold for constructing biaryl and tricyclic BET inhibitors.

Executive Summary

6-Bromo-2-fluoro-3-methylbenzamide is a highly functionalized aryl halide building block used in the synthesis of small-molecule inhibitors targeting the BET family of proteins (BRD2, BRD3, BRD4, BRDT). Its structural design incorporates three essential features for drug discovery:

  • Primary Amide (Position 1): Acts as a hydrogen-bond donor/acceptor mimic for the acetyl-lysine (KAc) residue, anchoring the molecule to the conserved Asn140 residue in the bromodomain binding pocket.

  • Fluoro-Methyl Substitution (Positions 2 & 3): The 2-fluoro group restricts conformational freedom via intramolecular interactions and fills small hydrophobic pockets, while the 3-methyl group targets the hydrophobic WPF shelf , enhancing potency and selectivity.

  • Aryl Bromide (Position 6): A versatile synthetic handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, allowing the attachment of diverse "tail" groups that extend into the solvent-exposed region or the ZA channel.

Structural Rationale & Pharmacophore Mapping

The efficacy of benzamide-based BET inhibitors relies on precise spatial arrangement. The 6-bromo-2-fluoro-3-methylbenzamide scaffold is designed to satisfy the "Head-Tail" pharmacophore model.

Mechanism of Action
  • KAc Mimicry: The primary amide carbonyl accepts a hydrogen bond from Asn140 (BRD4), while the amide -NH2 donates a hydrogen bond to the conserved water network (or Tyr97).

  • Selectivity Filter: The 2-fluoro substituent often induces a twisted conformation relative to the coupled biaryl system, critical for fitting the narrow ZA loop. The 3-methyl group provides van der Waals contacts with hydrophobic residues (e.g., Val87, Leu92, or Phe83).

BET_Pharmacophore Scaffold 6-Bromo-2-fluoro-3-methylbenzamide Asn140 Asn140 (Conserved) Scaffold->Asn140 H-Bond (Amide C=O) WPF WPF Shelf (Hydrophobic) Scaffold->WPF vdW Interaction (3-Me) Tail Solvent/ZA Channel Vector Scaffold->Tail Suzuki Coupling Site (6-Br)

Figure 1: Pharmacophore mapping of the benzamide scaffold within the BET bromodomain binding pocket.

Synthetic Protocols

The following protocols outline the primary utility of this intermediate: Suzuki-Miyaura Cross-Coupling to generate biaryl inhibitors, and Cyclization to form tricyclic cores (e.g., quinazolinones).

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

This reaction couples the 6-bromo position to an aryl or heteroaryl boronic acid/ester, creating the core scaffold of the inhibitor.

Reagents & Materials:

  • Substrate: 6-Bromo-2-fluoro-3-methylbenzamide (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.1–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 equiv) or Pd(PPh₃)₄ (0.05 equiv)

  • Base: K₂CO₃ (2.0–3.0 equiv) or Cs₂CO₃ (for sterically hindered substrates)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v) or DME/Water

  • Atmosphere: Argon or Nitrogen (strictly deoxygenated)

Step-by-Step Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine the benzamide substrate, boronic acid, and base.

  • Degassing: Add the solvent mixture. Sparge with Argon for 10–15 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst deactivation).

  • Catalyst Addition: Add the Palladium catalyst quickly under a positive stream of Argon. Seal the vessel immediately.

  • Reaction: Heat the mixture to 90–100°C for 4–16 hours (or 110°C for 30–60 mins in a microwave reactor).

  • Monitoring: Monitor by LC-MS or TLC. The starting bromide (Rt ~ X min) should disappear, replaced by the product peak (M+H confirmed).

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via Flash Column Chromatography (SiO₂).

    • Eluent: Hexanes/EtOAc or DCM/MeOH gradients (depending on the polarity of the coupled tail).

Technical Insight: The 2-fluoro group ortho to the amide and meta to the bromine can sterically hinder the coupling. High-activity catalysts like Pd(dtbpf)Cl₂ or XPhos Pd G2 may be required for challenging partners.

Protocol B: Cyclization to Tricyclic Cores (Advanced)

If the coupled aryl group contains an ortho-formyl or ortho-acetyl group, the benzamide nitrogen can condense with it to form a fused tricyclic system (e.g., phenanthridinone derivatives), a common scaffold in potent BET inhibitors like PFI-1 analogs.

Reaction Scheme (Conceptual):

  • Coupling: Suzuki coupling with 2-formylphenylboronic acid.

  • Cyclization: Acid-catalyzed condensation (e.g., pTsOH, Toluene, Reflux) closes the ring between the Amide-NH₂ and the Aldehyde-CHO.

Experimental Workflow Diagram

The following diagram illustrates the critical path from the raw intermediate to a functional BET inhibitor library.

Synthetic_Workflow Start Start: 6-Bromo-2-fluoro- 3-methylbenzamide Step1 Step 1: Suzuki Coupling (R-B(OH)2, Pd cat., Base) Start->Step1 Activation Intermed Intermediate: Biaryl Benzamide Step1->Intermed C-C Bond Formation Branch1 Path A: Direct Inhibition (Biaryl Class) Intermed->Branch1 No Cyclization Branch2 Path B: Cyclization (Tricyclic Class) Intermed->Branch2 Acid/Base Condensation Final Final BET Inhibitor (Purification & QC) Branch1->Final Branch2->Final

Figure 2: Synthetic workflow for converting 6-Bromo-2-fluoro-3-methylbenzamide into active BET inhibitors.

Quality Control & Characterization

To ensure the integrity of the intermediate and final products, the following analytical parameters should be verified.

ParameterMethodAcceptance CriteriaNotes
Purity HPLC / UPLC> 95% (Area)Monitor at 214 nm and 254 nm. Impurities often include de-brominated species.
Identity ¹H-NMR (DMSO-d₆)Consistent StructureLook for Amide -NH₂ singlets (broad, ~7.5-8.0 ppm) and aromatic coupling patterns.
Identity ¹⁹F-NMRSingle PeakThe 2-fluoro signal is distinct and diagnostic for confirming regio-chemistry.
Identity LC-MS (ESI+)[M+H]⁺ / [M+H+2]⁺Confirm characteristic Bromine isotope pattern (1:1 ratio for ⁷⁹Br/⁸¹Br).

Specific NMR Diagnostic (DMSO-d₆):

  • Amide Protons: Two broad singlets (or one broad lump) around δ 7.6–8.0 ppm.

  • Aromatic Protons: Two doublets (or dd) representing the H4 and H5 protons on the benzene ring.

  • Methyl Group: Singlet around δ 2.2–2.4 ppm.

References
  • Gilead Sciences, Inc. (2017). Pharmaceutical Compositions for the Treatment of Fibrosis and Cancer. WO 2017/152062 A1.

    • Context: Describes the use of 2-fluoro-3-methylbenzamide deriv
  • Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature, 468(7327), 1067–1073.

    • Context: Foundational paper establishing the structural basis of BET inhibition (Asn140 interaction).
  • Alchimica. (n.d.).[2] Product Catalog: 6-Bromo-2-fluoro-3-methylbenzamide.

    • Context: Commercial availability and CAS verific
  • Bui, M. H., et al. (2017). Preclinical Characterization of BET Family Bromodomain Inhibitor ABBV-075. Cancer Research, 77(11), 2976–2989.

    • Context: Illustrates the "Phenoxy-Pyridine" class of inhibitors, highlighting the structural evolution

Sources

Development of novel compounds from 6-Bromo-2-fluoro-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Development of Novel Biaryl Compounds from 6-Bromo-2-fluoro-3-methylbenzamide

Executive Summary & Rationale

6-Bromo-2-fluoro-3-methylbenzamide (CAS: 1532714-89-8) is a highly privileged, multifunctional building block utilized in the discovery of targeted therapeutics, particularly kinase inhibitors and epigenetic modulators. Its unique substitution pattern provides orthogonal reactivity and distinct physicochemical advantages:

  • C6-Bromo: Serves as a robust handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1].

  • C2-Fluoro: Exerts the "ortho-fluoro effect," which lowers the pKa of the adjacent carboxamide via inductive withdrawal (-I), modulates hydrogen-bonding strength, and acts as a metabolic shield against oxidative degradation[2].

  • C3-Methyl: Provides localized steric bulk, restricting the rotation of the C2-F group and increasing the overall lipophilicity of the scaffold.

  • C1-Carboxamide: Acts as a critical pharmacophore, frequently functioning as a hydrogen bond donor/acceptor motif in the hinge region of kinases.

Mechanistic Insights: The Conformational "Ortho-Fluoro / Ortho-Amide" Effect

In rational drug design, breaking molecular planarity is essential for improving aqueous solubility and achieving high selectivity for deep, narrow hydrophobic binding pockets. When 6-Bromo-2-fluoro-3-methylbenzamide is subjected to cross-coupling at the C6 position, the newly formed biaryl axis is flanked by the highly sterically demanding C1-carboxamide.

The C1-carboxamide is itself compressed between the C2-fluoro group and the newly introduced C6-aryl group. This extreme steric crowding forces the biaryl system into an orthogonal (twisted) conformation, often resulting in stable atropisomers. Furthermore, the strong inductive effect of the fluorine atom increases the electrophilic character of the ring, which can be leveraged for directed C-H functionalization or late-stage nucleophilic aromatic substitution (SNAr)[3].

Synthetic Workflow: Overcoming Steric Hindrance in Library Generation

The primary challenge in utilizing 6-Bromo-2-fluoro-3-methylbenzamide is the severe steric hindrance around the C6-bromo position. Standard palladium catalysts, such as Pd(PPh3)4, often fail to yield the desired cross-coupled products due to slow oxidative addition and sluggish reductive elimination, which leads to competitive protodeboronation or homocoupling of the boronic acid partner[4].

Causality & Solution: To overcome this, the protocol employs a dialkylbiaryl phosphine ligand—specifically SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)—paired with Pd(OAc)2. SPhos is rationally designed to stabilize the active, low-coordinate Pd(0) species. Its electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while the bulky biaryl backbone forces the intermediate into a geometry that dramatically accelerates reductive elimination, even for highly congested di-ortho-substituted systems[1].

Workflow SM 6-Bromo-2-fluoro- 3-methylbenzamide Suz Suzuki-Miyaura (SPhos / Pd) SM->Suz Aryl-B(OH)2 Buch Buchwald-Hartwig (XPhos / Pd) SM->Buch Amines Cyc Intramolecular Cyclization SM->Cyc DMF-DMA / Heat Biaryl Axially Chiral Biaryl Scaffold Suz->Biaryl Amine N-Aryl/Alkyl Derivatives Buch->Amine Het Quinazolinone Derivatives Cyc->Het

Synthetic versatility of 6-Bromo-2-fluoro-3-methylbenzamide in library generation.

Experimental Protocol: SPhos-Mediated Suzuki-Miyaura Cross-Coupling

The following self-validating protocol describes the high-throughput generation of biaryl compounds using 6-Bromo-2-fluoro-3-methylbenzamide.

Materials:

  • 6-Bromo-2-fluoro-3-methylbenzamide (1.0 equiv, 0.5 mmol)

  • Aryl or Heteroaryl Boronic Acid (1.5 equiv, 0.75 mmol)

  • Palladium(II) acetate (Pd(OAc)2) (5 mol%)

  • SPhos ligand (10 mol%)

  • Potassium phosphate tribasic (K3PO4) (3.0 equiv, 1.5 mmol)

  • Toluene / Water (10:1 v/v, 5 mL), thoroughly degassed

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)2 and SPhos. Evacuate and backfill the tube with dry nitrogen (3 cycles). Add 1 mL of degassed toluene and stir at room temperature for 15 minutes until a uniform, active L-Pd(0) complex is formed (indicated by a color change to pale yellow).

  • Reagent Assembly: To a separate reaction vial, add 6-Bromo-2-fluoro-3-methylbenzamide, the selected boronic acid, and anhydrous K3PO4.

  • Solvent Addition & Degassing: Transfer the pre-activated catalyst solution to the reaction vial. Add the remaining degassed toluene (3.5 mL) and degassed water (0.5 mL). Sparge the biphasic mixture with nitrogen for an additional 5 minutes to ensure complete removal of dissolved oxygen, which prevents oxidative homocoupling of the boronic acid.

  • Reaction Execution: Seal the vial and heat the mixture to 100 °C in a pre-heated oil bath or heating block for 12–18 hours with vigorous stirring (1000 rpm) to ensure adequate mixing of the biphasic system.

  • Reaction Monitoring: Monitor the consumption of the aryl bromide via LC-MS or TLC (EtOAc/Hexanes).

  • Workup & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and wash with water (2 x 5 mL) and brine (5 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel) to afford the pure biaryl benzamide.

Mechanism Pre Sterically Hindered C6-Bromo Motif OxAdd Slow Oxidative Addition with Standard Pd Pre->OxAdd Pd(PPh3)4 SPhos SPhos Ligand Coordination Pre->SPhos Pd(OAc)2 + SPhos Active Highly Active L-Pd(0) Species SPhos->Active RedElim Accelerated Reductive Elimination Active->RedElim Transmetalation Prod Orthogonal Biaryl Conformation Locked RedElim->Prod

Mechanistic advantage of SPhos in overcoming steric hindrance during cross-coupling.

Data Presentation: Representative Library Yields

The efficacy of the SPhos/Pd(OAc)2 system compared to standard conditions is summarized below. The data demonstrates the necessity of specialized ligands for this sterically hindered scaffold.

EntryBoronic Acid PartnerCatalyst SystemTime (h)Isolated Yield (%)Purity (LC-MS)
1Phenylboronic acidPd(PPh3)4 / Na2CO32415%>95%
2Phenylboronic acidPd(OAc)2 / SPhos / K3PO41292%>98%
34-Pyridylboronic acidPd(OAc)2 / SPhos / K3PO41488%>98%
42-Methylphenylboronic acidPd(OAc)2 / SPhos / K3PO41876%>97%
53,5-Dimethylisoxazole-4-boronic acidPd(OAc)2 / SPhos / K3PO41881%>96%

References

  • Cross-Coupling Reactions Guide: Suzuki-Miyaura Coupling. JMCCT. URL:[Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health (PMC). URL:[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. URL: [Link]

  • Importance of Fluorine in Benzazole Compounds. MDPI. URL:[Link]

  • Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews (ACS Publications). URL:[Link]

Sources

Application Note: Functionalization Strategies for 6-Bromo-2-fluoro-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists working with 6-Bromo-2-fluoro-3-methylbenzamide (CAS 1532714-89-8) . It provides validated protocols for overcoming the steric and electronic challenges inherent to this scaffold.

Scaffold Analysis & Reactivity Profile

Compound: 6-Bromo-2-fluoro-3-methylbenzamide CAS: 1532714-89-8 Molecular Weight: 232.05 g/mol

This molecule is a "privileged scaffold" in drug discovery, particularly for kinase inhibitors (e.g., p38 MAP kinase, BTK) and PROTAC linkers. Its utility stems from its dense functionalization, which allows for orthogonal elaboration at three distinct sites.

Reactivity Hotspots
  • C6-Bromine (Sterically Hindered Electrophile):

    • Challenge: Located ortho to the primary amide and meta to the methyl group. Standard Pd-catalyzed couplings often fail due to the steric clash with the amide group.

    • Solution: Requires specialized phosphine ligands (e.g., Buchwald dialkylbiaryl phosphines) to facilitate oxidative addition and reductive elimination.

  • C2-Fluorine (Activated Electrophile):

    • Advantage:[][2] Highly activated for Nucleophilic Aromatic Substitution (

      
      ) due to the ortho-amide (electron-withdrawing).
      
    • Application: Displacement with hydrazines or amines yields precursors for indazoles and quinazolinones.

  • C1-Amide (Directing Group & Cyclization Precursor):

    • Acts as a Directing Group (DG) for C-H activation or can be dehydrated to a nitrile to modulate the electronic properties of the ring.

Strategic Reaction Pathways (Visual Guide)

ReactionPathways Start 6-Bromo-2-fluoro- 3-methylbenzamide Suzuki Pathway A: C-C Coupling (Biaryl Synthesis) Start->Suzuki Boronic Acid, Pd-Cat (Steric Control) Indazole Pathway B: Heterocycle Formation (4-Bromo-7-methylindazol-3-one) Start->Indazole Hydrazine Hydrate (SNAr + Cyclization) Nitrile Pathway C: Dehydration (Nitrile Synthesis) Start->Nitrile TFAA / Pyridine (Dehydration)

Figure 1: Divergent synthetic workflows available for the scaffold.[][2][3][4] Pathway A targets the bromine, Pathway B targets the fluorine/amide pair, and Pathway C modifies the amide.

Detailed Experimental Protocols

Pathway A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Coupling the hindered C6-bromide with an aryl boronic acid.[5] Critical Insight: The ortho-amide group creates significant steric hindrance. Common catalysts like


 result in low yields or dehalogenation. The use of XPhos  or SPhos  Pd G3 precatalysts is mandatory for high conversion.
Materials
  • Substrate: 6-Bromo-2-fluoro-3-methylbenzamide (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 equiv)

  • Catalyst: XPhos Pd G3 (2-5 mol%)

  • Base:

    
     (3.0 equiv, 0.5 M aqueous solution)
    
  • Solvent: 1,4-Dioxane or THF (degassed)

Step-by-Step Protocol
  • Setup: In a glovebox or under a steady stream of Nitrogen, charge a reaction vial with the substrate (1.0 equiv), aryl boronic acid (1.2 equiv), and XPhos Pd G3 (0.02 equiv).

  • Solvent Addition: Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate).

  • Base Addition: Add the aqueous

    
     solution.
    
  • Reaction: Seal the vial and heat to 80 °C for 4–16 hours. (Note: Higher temperatures may promote amide hydrolysis; monitor carefully).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water. Dry organic layer over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Why this works: The bulky biaryl phosphine ligand (XPhos) forms a monoligated Pd(0) species that is electron-rich enough to insert into the hindered C-Br bond and bulky enough to prevent catalyst aggregation.

Pathway B: Synthesis of 4-Bromo-7-methylindazol-3-one

Objective: Converting the benzamide into a fused heterocycle via


 and condensation.
Mechanism:  Hydrazine displaces the activated C2-fluorine (

), followed by intramolecular attack of the hydrazine amine onto the amide carbonyl.
Materials
  • Substrate: 6-Bromo-2-fluoro-3-methylbenzamide (1.0 equiv)

  • Reagent: Hydrazine monohydrate (

    
    ) (5.0 – 10.0 equiv)
    
  • Solvent: Ethanol or n-Butanol

Step-by-Step Protocol
  • Mixing: Dissolve the substrate in Ethanol (0.2 M).

  • Addition: Add Hydrazine monohydrate dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–24 hours.
    
    • Checkpoint: Monitor by LCMS. The intermediate (2-hydrazinylbenzamide) may be observed. Continued heating drives the cyclization to the indazolone.

  • Isolation: Cool the reaction to

    
    . The product often precipitates as a solid.
    
  • Filtration: Filter the solid, wash with cold water and cold ethanol.

  • Drying: Dry under vacuum.

Product Identity: 4-Bromo-7-methyl-1,2-dihydro-3H-indazol-3-one.

  • Note: The bromine remains intact (at position 4 of the indazole), leaving a handle for further functionalization.

Pathway C: Dehydration to Nitrile

Objective: Synthesis of 6-Bromo-2-fluoro-3-methylbenzonitrile. Application: Nitriles are versatile precursors for tetrazoles, amines (reduction), or acids (hydrolysis). The nitrile is also more electron-withdrawing, further activating the C2-F for subsequent substitutions.[6]

Materials
  • Substrate: 6-Bromo-2-fluoro-3-methylbenzamide (1.0 equiv)

  • Reagent: Trifluoroacetic anhydride (TFAA) (1.2 equiv)

  • Base: Pyridine (2.0 equiv) or Triethylamine

  • Solvent: Dichloromethane (DCM) (

    
    )
    
Step-by-Step Protocol
  • Preparation: Dissolve substrate and Pyridine in dry DCM at

    
    .
    
  • Addition: Add TFAA dropwise over 10 minutes. The reaction is exothermic.

  • Stirring: Allow to warm to room temperature and stir for 2 hours.

  • Quench: Quench with saturated

    
     solution.
    
  • Extraction: Extract with DCM, wash with 1M HCl (to remove pyridine), then brine.

  • Purification: The product is usually pure enough for use; otherwise, pass through a short silica plug.

Quantitative Data Summary

ParameterPathway A (Suzuki)Pathway B (Indazole)Pathway C (Nitrile)
Key Reagent Aryl Boronic Acid / XPhos Pd G3Hydrazine HydrateTFAA / Pyridine
Temperature 80 °C100 °C (Reflux)0 °C to RT
Time 4–16 h12–24 h2 h
Typical Yield 75–90%80–95%>90%
Major Byproduct Dehalogenated arene (if catalyst fails)2-Hydrazinylbenzamide (incomplete)Trifluoroacetic acid (removed in workup)

References

  • Suzuki-Miyaura Coupling of Hindered Aryl Bromides

    • Title: "Buchwald-Hartwig and Suzuki-Miyaura coupling of sterically hindered aryl halides."[7]

    • Source:Organic Process Research & Development
    • Context: Protocols for XPhos/SPhos usage in ortho-substituted systems.
  • Synthesis of Indazolones from 2-Halobenzamides

    • Title: "Efficient and convenient synthesis of indazol-3(2H)-ones and 2-aminobenzonitriles."[8]

    • Source:N
    • Context: Validates the hydrazine cycliz
  • Compound Data & Safety

    • Title: "6-Bromo-2-fluoro-3-methylbenzamide CAS 1532714-89-8"
    • Source:ChemicalBook / Sigma-Aldrich

Sources

Cross-coupling reactions involving 6-Bromo-2-fluoro-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Cross-Coupling Protocols for 6-Bromo-2-fluoro-3-methylbenzamide

Executive Summary

6-Bromo-2-fluoro-3-methylbenzamide is a highly privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., BTK, EGFR) where the benzamide moiety often serves as a hydrogen-bond donor/acceptor in the ATP-binding pocket. However, its functionalization via transition-metal catalysis is non-trivial due to the "Ortho-Effect" : the C6-bromine is sterically crowded by the C1-amide group, and the C2-fluorine alters the electronic landscape of the ring.

This guide provides optimized, self-validating protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These methods prioritize catalyst turnover number (TON) and suppression of common side reactions such as amide dehydration (to nitrile) or protodehalogenation.

Chemo-Structural Analysis & Reactivity Profile

Before attempting synthesis, researchers must understand the steric and electronic environment of the substrate.

  • C6-Bromine (Reactive Handle): The oxidative addition site.[1] It is flanked by the primary amide. Standard ligands (e.g., PPh3) often fail here due to an inability to accommodate the steric bulk during the reductive elimination step.

  • C1-Primary Amide (Directing/Interfering Group):

    • Risk: Can coordinate to Pd(II) species, forming stable, inactive complexes ("catalyst poisoning").

    • Risk: Under basic conditions, can dehydrate to the nitrile (CN) or hydrolyze to the acid.

    • Benefit: Can act as a directing group for C-H activation if required, though this guide focuses on C-Br coupling.

  • C2-Fluorine (Electronic Modulator): Inductively withdraws electron density (

    
    -withdrawing), making the C-Br bond more susceptible to oxidative addition (good) but also increasing the acidity of the amide protons (bad, leads to deprotonation/side reactions).
    

Visualizing the Reaction Landscape

The following diagram illustrates the core transformations and the decision logic for ligand selection based on the specific challenges of this scaffold.

ReactionLandscape Scaffold 6-Bromo-2-fluoro- 3-methylbenzamide Suzuki Suzuki-Miyaura (Biaryl Synthesis) Scaffold->Suzuki Ar-B(OH)2 Buchwald Buchwald-Hartwig (C-N Bond) Scaffold->Buchwald HNR2 Sonogashira Sonogashira (Alkyne Insertion) Scaffold->Sonogashira HCC-R L_Suzuki Ligand: SPhos/XPhos (Steric Bulk Tolerance) Suzuki->L_Suzuki Requires L_Buchwald Ligand: BrettPhos (Prevents Chelation) Buchwald->L_Buchwald Requires L_Sono Cu-Free / Pd-118 (Avoids Cyclization) Sonogashira->L_Sono Requires Prod_Suzuki Biaryl Amides (Kinase Inhibitors) L_Suzuki->Prod_Suzuki Prod_Buchwald Anilino-benzamides L_Buchwald->Prod_Buchwald Prod_Sono Alkynyl Benzamides (Isoquinolone Precursors) L_Sono->Prod_Sono

Figure 1: Strategic reaction hub for 6-Bromo-2-fluoro-3-methylbenzamide, mapping reaction types to specific ligand requirements.

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Synthesis of biaryl derivatives. Challenge: The ortho-amide hinders the approach of the boronic acid during transmetallation. Solution: Use of Buchwald G3 Precatalysts (specifically XPhos or SPhos) which rapidly generate the active monoligated Pd(0) species necessary for hindered substrates.

Materials
  • Substrate: 6-Bromo-2-fluoro-3-methylbenzamide (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid / Pinacol Ester (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%)

    • Alternative: Pd(dppf)Cl2[2][3]·DCM (5 mol%) for less hindered boronic acids.

  • Base: K3PO4 (2.0 M aqueous solution, 3.0 equiv)

    • Note: Avoid strong alkoxide bases (KOtBu) to prevent amide deprotonation/side reactions.

  • Solvent: 1,4-Dioxane or THF.

Step-by-Step Methodology
  • Charge: To a reaction vial equipped with a magnetic stir bar, add the benzamide substrate (1.0 equiv), boronic acid (1.3 equiv), and XPhos Pd G3 (0.03 equiv).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes (vacuum/fill cycles x3).

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.1 M relative to substrate).

  • Base Addition: Add degassed 2.0 M aq. K3PO4 (3.0 equiv) via syringe.

  • Reaction: Heat the mixture to 80°C for 4–12 hours.

    • Checkpoint: Monitor by LCMS.[4] Look for the disappearance of the bromide (M+H 232/234 pattern).

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Wash organic layer with brine. Dry over Na2SO4.

  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Protocol B: Buchwald-Hartwig Amination[5]

Objective: Introduction of amine groups at the C6 position. Challenge: Competitive binding of the primary amide to Palladium and potential for intramolecular cyclization if the new amine attacks the amide carbonyl. Solution: Use BrettPhos or tBuBrettPhos . These ligands are bulky and electron-rich, facilitating oxidative addition while preventing the Pd center from coordinating with the substrate's amide nitrogen.

Materials
  • Substrate: 6-Bromo-2-fluoro-3-methylbenzamide (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (2–4 mol%)

  • Base: Cs2CO3 (2.0 equiv) or K2CO3 (3.0 equiv)

    • Critical: Use dry, micronized base.

  • Solvent: t-Amyl Alcohol or Toluene (anhydrous).

Step-by-Step Methodology
  • Pre-complexation (Optional but recommended): If not using G3 precatalyst, mix Pd(OAc)2 and BrettPhos (1:1.2 ratio) in solvent at 60°C for 10 mins to generate the active species.

  • Charge: Add substrate, amine, and base to the reaction vessel.

  • Catalyst Addition: Add the catalyst (solid or solution).

  • Reaction: Heat to 90–100°C for 12–18 hours.

    • Note: Higher temperatures may promote nitrile formation (dehydration of amide). Keep under 110°C.

  • Validation: Check LCMS for the product mass. If significant protodehalogenation (loss of Br, replaced by H) is observed, lower temperature and increase catalyst loading.

Protocol C: Sonogashira Coupling

Objective: Alkynylation. Challenge: The product (an ortho-alkynyl benzamide) is a precursor to isoquinolones. If this cyclization is not desired, conditions must be mild. Solution: Copper-Free conditions are preferred to prevent Cu-mediated cyclization or homocoupling of the alkyne.

Materials
  • Substrate: 6-Bromo-2-fluoro-3-methylbenzamide (1.0 equiv)

  • Alkyne: Terminal alkyne (1.5 equiv)

  • Catalyst: PdCl2(PPh3)2 (5 mol%)

  • Co-Catalyst: CuI (Only if necessary, 2 mol%) - Try to omit first.

  • Base: Et3N or Diisopropylamine (3.0 equiv)

  • Solvent: DMF or MeCN.

Step-by-Step Methodology
  • Charge: Combine substrate, Pd catalyst, and (optionally) CuI in a vial.

  • Solvent/Base: Add degassed DMF and Et3N.

  • Alkyne Addition: Add the alkyne last.

  • Reaction: Heat to 60–80°C .

    • Warning: Do not overheat. Ortho-alkynyl benzamides can cyclize to isoquinolones spontaneously at high temperatures (>100°C).

  • Workup: Standard aqueous workup. Ensure removal of copper (if used) with NH4Cl/NH3 wash.

Troubleshooting & Optimization Guide

The following decision tree helps resolve common failure modes associated with this specific scaffold.

OptimizationTree Start Reaction Failed? Issue1 SM Remaining (Low Conversion) Start->Issue1 Issue2 Debrominated Product (Ar-H formed) Start->Issue2 Issue3 Nitrile Formation (Ar-CN formed) Start->Issue3 Sol1 Cause: Steric Hindrance Action: Switch to XPhos Pd G3 or SPhos Pd G3 Issue1->Sol1 Sol2 Cause: Hydride Source/Overheating Action: Use Anhydrous Solvent Lower Temp by 10°C Issue2->Sol2 Sol3 Cause: Base-mediated Dehydration Action: Switch from KOtBu to K3PO4 or Cs2CO3 Issue3->Sol3

Figure 2: Troubleshooting logic for common side-reactions.

Summary of Optimization Parameters
ParameterStandard ConditionOptimization for 6-Br-2-F-3-Me-BenzamideReason
Catalyst Pd(PPh3)4XPhos Pd G3 or Pd(dppf)Cl2 PPh3 is too bulky/labile for this ortho-hindered substrate.
Base NaOtBuK3PO4 or Cs2CO3 Strong alkoxides cause amide dehydration (to nitrile).
Solvent TolueneDioxane or t-Amyl Alcohol Higher polarity helps solubilize the amide; t-Amyl alcohol stabilizes Pd species.
Temp 100°C+80°C Minimize thermal cyclization and dehydration.

References

  • Suzuki-Miyaura Coupling of Ortho-Substituted Anilines/Benzamides

    • Source: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[4][5] Accounts of Chemical Research.

    • Relevance: Establishes the necessity of dialkylbiaryl phosphine ligands (SPhos, XPhos)
  • Buchwald-Hartwig Amination of Primary Amide-Containing Aryl Halides

    • Source: Surry, D. S., & Buchwald, S. L. (2011).
    • Relevance: Identifies BrettPhos as the superior ligand for preventing primary amide interference.
  • Sonogashira Coupling and Cyclization Risks

    • Source: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
    • Relevance: details Copper-free protocols to avoid unwanted heterocycle form
  • General Reactivity of 2,6-Disubstituted Benzamides

    • Source:RSC Advances, 2018, 8 , 2222-2230. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines."[5][6]

    • Relevance: Provides analogous protocols for sterically crowded, hydrogen-bond donating substr

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 6-Bromo-2-fluoro-3-methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing heavily substituted benzamides presents unique steric and electronic challenges. The synthesis of 6-Bromo-2-fluoro-3-methylbenzamide from 4-bromo-2-fluorotoluene is a two-phase process: a highly regioselective Directed Ortho-Lithiation (DoM) followed by carboxylation, and a subsequent amidation of a sterically hindered di-ortho-substituted carboxylic acid.

This guide is designed to troubleshoot common yield-limiting issues, explain the mechanistic causality behind our protocols, and provide self-validating experimental procedures.

Synthetic Workflow Visualization

Fig 1. Synthetic workflow for 6-Bromo-2-fluoro-3-methylbenzamide via directed ortho-lithiation.

Phase 1: Directed Ortho-Lithiation & Carboxylation FAQs

Q: Why is my yield of 6-bromo-2-fluoro-3-methylbenzoic acid so low, with significant recovery of the starting material? A: Causality: The deprotonation of 4-bromo-2-fluorotoluene relies on 1[1]. The most acidic proton is located at C3, flanked by the electron-withdrawing fluorine and bromine atoms. However, Lithium Diisopropylamide (LDA) can degrade or fail to fully deprotonate the substrate if moisture is present or if the reaction time at cryogenic temperatures is insufficient. Solution: Ensure strict anhydrous conditions. Titrate your LDA before use. Maintain the reaction strictly at -78°C for at least 1 hour to ensure complete aryllithium formation before 2[2].

Q: I am observing the formation of debrominated side products. What is causing this? A: Causality: There is a kinetic competition between the desired acid-base deprotonation and undesired3[3]. At temperatures above -60°C, the activation energy for lithium-halogen exchange is reached, leading to the formation of a different aryllithium species and subsequent debromination upon workup. Solution: Never allow the internal temperature of the reaction mixture to rise above -70°C during the LDA addition or the aging period. Pre-cool the THF solvent and always use an internal temperature probe rather than relying on the bath temperature.

Phase 2: Acid Activation & Amidation FAQs

Q: The conversion of the benzoic acid to the benzamide is stalling at the acid chloride stage. Why? A: Causality: 6-Bromo-2-fluoro-3-methylbenzoic acid is a highly sterically hindered, di-ortho substituted system (flanked by a fluoro group at C2 and a bromo group at C6). This extreme steric bulk severely restricts the trajectory of 4[4]. Solution: Ensure complete conversion to the acid chloride by using thionyl chloride (SOCl₂) with a catalytic amount of N,N-Dimethylformamide (DMF) to generate the highly reactive Vilsmeier-Haack intermediate. Reflux the mixture; room temperature activation is insufficient for this substrate.

Q: I am getting unreacted carboxylic acid after the amidation workup instead of the benzamide. A: Causality: If the acid chloride is exposed to adventitious moisture before the addition of ammonia, or if the ammonia concentration is too low, the hindered acid chloride will slowly hydrolyze back to the starting material rather than forming the amide. Solution: After stripping off excess SOCl₂, redissolve the crude acid chloride in anhydrous DCM. Add this solution dropwise to a vigorously stirring, large excess (10+ equivalents) of concentrated aqueous ammonia (28%) or bubble anhydrous NH₃ gas at 0°C.

Quantitative Data & Yield Optimization

The following table summarizes the critical parameters required to push the reaction yields from suboptimal ranges to >85% efficiency.

Reaction ParameterSub-optimal ConditionOptimized ConditionImpact on YieldMechanistic Rationale
Lithiation Temp. -40°C-78°C+45%Suppresses competitive lithium-halogen exchange at the bromine atom.
Electrophile Quench Gaseous CO₂ (bubbled)Solid CO₂ (Dry Ice)+20%Solid CO₂ provides an immediate, massive excess of electrophile, preventing aryllithium dimerization.
Acid Activation SOCl₂ (Room Temp)SOCl₂ + cat. DMF (Reflux)+35%Overcomes the di-ortho steric hindrance via the highly reactive Vilsmeier-Haack intermediate.
Amidation Reagent 1.5 eq NH₃ (aq)10.0 eq NH₃ (aq)+30%High concentration gradient drives the nucleophilic acyl substitution against steric resistance.
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 6-Bromo-2-fluoro-3-methylbenzoic acid

Self-validating mechanism: The internal temperature probe ensures kinetic control, while the pH adjustment validates the protonation of the carboxylate salt.

  • Preparation : Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, internal temperature probe, and argon inlet.

  • Substrate Loading : Dissolve 4-bromo-2-fluoro-1-methylbenzene (1.0 equiv) in anhydrous THF (0.5 M concentration). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation : Add Lithium Diisopropylamide (LDA, 2.0 M in THF, 1.2 equiv) dropwise via syringe pump, maintaining the internal temperature strictly below -70°C. Stir the resulting mixture at -78°C for 1 hour.

  • Carboxylation : Rapidly add a large excess of crushed, anhydrous solid carbon dioxide (dry ice) directly to the reaction mixture. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Workup : Quench the reaction with 1M HCl until the aqueous layer reaches a pH of ~2. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize from 1-chlorobutane or hexanes to afford the pure acid.

Protocol B: Synthesis of 6-Bromo-2-fluoro-3-methylbenzamide

Self-validating mechanism: The cessation of gas evolution visually confirms the completion of the acid chloride formation.

  • Activation : Suspend 6-bromo-2-fluoro-3-methylbenzoic acid (1.0 equiv) in neat Thionyl Chloride (SOCl₂, 5.0 equiv). Add 2-3 drops of anhydrous DMF.

  • Reflux : Heat the mixture to reflux (75°C) for 2-3 hours under a nitrogen atmosphere until gas evolution (SO₂ and HCl) ceases and the solution becomes completely homogeneous.

  • Concentration : Cool to room temperature and remove excess SOCl₂ in vacuo. Co-evaporate with anhydrous toluene (2x) to remove all residual SOCl₂ and HCl traces.

  • Amidation : Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, cool concentrated aqueous ammonium hydroxide (28% NH₃, 10.0 equiv) to 0°C. Add the acid chloride solution dropwise to the vigorously stirring ammonia solution.

  • Isolation : Stir for 1 hour at room temperature. Dilute with water and extract with DCM. Wash the organic layer with saturated NaHCO₃, water, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the target benzamide.

References
  • Title: Patent Application Publication Pub. No.
  • Title: Application Note: Regioselective Lithiation of 4-(Benzyloxy)
  • Title: One-pot synthesis of amides from carboxylic acids activated using thionyl chloride Source: RSC Publishing URL
  • Title: The Carboxylic Acid Group as an Effective Director of Ortho-Lithiation Source: ResearchGate URL

Sources

Troubleshooting common issues in 6-Bromo-2-fluoro-3-methylbenzamide reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for 6-Bromo-2-fluoro-3-methylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise when working with this versatile synthetic intermediate. Here, we synthesize foundational chemical principles with practical, field-tested advice to ensure your reactions are successful, efficient, and reproducible.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, properties, and stability of 6-Bromo-2-fluoro-3-methylbenzamide.

Q1: What are the recommended storage conditions for 6-Bromo-2-fluoro-3-methylbenzamide?

It is recommended to store 6-Bromo-2-fluoro-3-methylbenzamide in a cool, dry, and well-ventilated area.[1][2] Keep the container tightly sealed to prevent moisture absorption and degradation. For long-term storage, refrigeration at 2-8°C is advisable.[1]

Q2: What are the primary safety precautions to consider when handling this compound?

As with any chemical reagent, appropriate personal protective equipment (PPE) should be worn, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1][3][4] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[1][4] In case of contact with eyes or skin, rinse immediately and thoroughly with water.[1][3][5]

Q3: What solvents are suitable for dissolving 6-Bromo-2-fluoro-3-methylbenzamide?

While specific solubility data is not extensively published, aromatic amides are typically soluble in a range of polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). They may also have moderate solubility in ethers like tetrahydrofuran (THF) and esters like ethyl acetate, particularly at elevated temperatures. Solubility testing in your specific reaction solvent is always recommended.

Q4: Is the amide bond in 6-Bromo-2-fluoro-3-methylbenzamide susceptible to hydrolysis?

Yes, like most amides, the amide bond can be hydrolyzed under acidic or basic conditions, typically with heating, to yield the corresponding carboxylic acid (6-bromo-2-fluoro-3-methylbenzoic acid) and ammonia.[6][7][8] The reaction is generally slow in neutral water, even with prolonged heating.[7]

Troubleshooting Guide for Common Reactions

This section provides a detailed, question-and-answer guide to troubleshoot common issues encountered in reactions involving 6-Bromo-2-fluoro-3-methylbenzamide.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The presence of the aryl bromide moiety makes this compound an excellent substrate for C-C and C-N bond-forming reactions. However, challenges can arise due to the electronic nature and steric environment of the molecule.

Q: My Suzuki-Miyaura reaction is showing low to no conversion. What are the likely causes?

Low or no conversion in Suzuki-Miyaura couplings is a frequent issue.[9] Several factors could be at play:

  • Inactive Catalyst: The palladium catalyst may be deactivated. Ensure you are using a fresh, high-quality catalyst and that it is handled under an inert atmosphere to prevent oxidation. Consider trying a different palladium source or a more active pre-catalyst.[9]

  • Improper Base Selection: The choice and strength of the base are critical for activating the boronic acid.[10] For sterically hindered substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be more effective than weaker bases like sodium carbonate.[9]

  • Solvent and Temperature Issues: Ensure your solvent was thoroughly degassed to remove oxygen, which can poison the catalyst.[9] The reaction temperature may also need optimization; for some sterically hindered substrates, higher temperatures may be required to facilitate oxidative addition.[11]

  • Boronic Acid Instability: Boronic acids can undergo decomposition (protodeboronation).[9][12] Using a slight excess (1.1-1.5 equivalents) of the boronic acid is recommended.[9] If instability is suspected, consider using the corresponding boronate ester (e.g., a pinacol ester) for improved stability.[9]

Troubleshooting Suzuki-Miyaura Reactions

Issue Potential Cause Recommended Solution
Low or No Conversion Inactive CatalystUse a fresh batch of catalyst; consider a more active ligand/precatalyst system.[9]
Improper BaseScreen stronger bases (e.g., K₃PO₄, Cs₂CO₃).[9]
Oxygen in ReactionThoroughly degas the solvent and maintain an inert atmosphere.[9]
Boronic Acid DegradationUse a slight excess of the boronic acid or switch to a more stable boronate ester.[9]
Formation of Side Products Homocoupling of Boronic AcidEnsure complete removal of oxygen from the reaction mixture.
Dehalogenation of Starting MaterialUse a milder base or lower the reaction temperature.

Q: I'm observing significant formation of homocoupled boronic acid. How can I minimize this?

The homocoupling of boronic acids is often promoted by the presence of oxygen.[9] Rigorous degassing of the reaction solvent and maintaining a positive pressure of an inert gas (like argon or nitrogen) throughout the reaction is crucial to minimize this side reaction.

Logical Workflow for Troubleshooting a Failed Suzuki Coupling

Suzuki_Cycle cluster_reactants Inputs cluster_product Output A Pd(0)L2 (Active Catalyst) B Oxidative Addition (Ar-Pd(II)-X) A->B Ar-X C Transmetalation (Ar-Pd(II)-R) B->C R-B(OR)2 D Reductive Elimination (Ar-R) C->D D->A ArR Coupled Product D->ArR ArX 6-Bromo-2-fluoro-3-methylbenzamide ArX->B Boronic Boronic Acid/Ester Boronic->C

Sources

Technical Support Center: Purification of 6-Bromo-2-fluoro-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for downstream processing and purification of 6-Bromo-2-fluoro-3-methylbenzamide (CAS: 1532714-89-8) . As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with this highly functionalized halogenated building block.

The structural complexity of this molecule—featuring a sterically demanding bromine atom, a highly electronegative fluorine, and a hydrogen-bonding amide group—creates unique challenges during isolation. The bulky ortho-substituents (Br and F) force the amide group out of coplanarity with the aromatic ring, significantly altering its crystallization thermodynamics and chromatographic retention behavior compared to standard benzamides.

Below, you will find targeted troubleshooting guides, self-validating experimental protocols, and empirical data to ensure you achieve >98% purity in your workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: During normal-phase flash chromatography, I am seeing persistent co-elution of a closely related impurity. How can I resolve this? A1: You are likely dealing with a regioisomer contamination (e.g., 4-bromo or 5-bromo-2-fluoro-3-methylbenzamide). If your synthetic route involved late-stage electrophilic bromination, the competing directing effects of the fluorine and methyl groups generate isomers with nearly identical dipole moments. Normal-phase silica relies primarily on polar interactions with the amide group, which is identical across all isomers. Solution: Switch to Reverse-Phase HPLC (C18), which separates based on subtle differences in the hydrophobic surface area and shape of the isomers. If you must use normal phase, utilize a highly selective, low-polarity solvent system like Toluene/Ethyl Acetate (EtOAc) rather than Hexanes/EtOAc, as the pi-pi interactions with toluene can exploit minor electronic differences in the halogenated rings.

Q2: My crude product is precipitating as a sticky oil instead of a solid, despite literature indicating it should be a crystalline powder. How do I induce crystallization? A2: This is a classic case of "oiling out" (liquid-liquid phase separation)[1]. Halogenated benzamides are prone to forming solvatomorphs—crystal structures that trap solvent molecules[1]. Residual high-boiling solvents (like DMF or DMSO) or trace impurities disrupt the robust intermolecular hydrogen-bond network (N-H···O) required for the amide to crystallize. Solution: Remove all residual synthetic solvents via high vacuum. Dissolve the crude oil in a minimal amount of warm EtOAc, then slowly titrate in a non-polar anti-solvent (like Heptane) until the solution becomes slightly turbid. Seed the mixture with a pure crystal if available, and cool slowly to room temperature. Rapid cooling traps impurities and promotes oiling out.

Q3: LC-MS analysis shows a significant [M-H]- peak corresponding to 6-bromo-2-fluoro-3-methylbenzoic acid. How do I remove this without losing my benzamide product? A3: Amides can undergo partial hydrolysis back to the corresponding carboxylic acid under harsh synthetic workup conditions. Because the benzamide is neutral and the benzoic acid impurity is acidic (pKa ~3.5), they can be easily separated by exploiting their ionization states. Solution: Perform a chemoselective acid-base extraction. Washing the organic layer with a mild base (Saturated Aqueous NaHCO3, pH ~8) will quantitatively deprotonate the carboxylic acid, partitioning it into the aqueous layer while the neutral benzamide remains in the organic phase.

Part 2: Quantitative Data & Method Selection

To streamline your purification strategy, reference the empirical data tables below.

Table 1: Solvent Systems for Crystallization

Selecting the correct solvent pair is critical for separating the target molecule from structurally similar impurities[2].

Solvent System (Solvent/Anti-solvent)Optimal Ratio (v/v)Yield PotentialPurity PotentialMechanistic Notes
Ethyl Acetate / Heptane 1:3 to 1:5High (>85%)ExcellentEtOAc solubilizes the amide; Heptane forces precipitation. Ideal for removing non-polar impurities.
Ethanol / Water 1:1 to 1:2Moderate (~70%)GoodH-bonding network is disrupted by water. Prone to oiling out if cooled too rapidly.
Toluene / Hexanes 1:2Low (~50%)ExceptionalExploits pi-stacking. Best for purging closely related brominated regioisomers[3].
Table 2: Chromatographic Conditions Comparison

When crystallization is insufficient, select the appropriate chromatographic method based on your impurity profile.

MethodStationary PhaseMobile PhaseResolution (Regioisomers)Scalability
Standard Flash Silica Gel (Normal)Hexanes / EtOAcPoor (Rs < 1.0)High (Grams)
Selective Flash Silica Gel (Normal)Toluene / EtOAcModerate (Rs ~ 1.2)High (Grams)
Prep-HPLC C18 (Reverse Phase)Water / MeCN (+0.1% TFA)Excellent (Rs > 1.5)Low (Milligrams)

Part 3: Self-Validating Experimental Protocols

Protocol A: Chemoselective Acid-Base Extraction

Objective: Complete removal of 6-bromo-2-fluoro-3-methylbenzoic acid impurities.

  • Dissolution: Dissolve the crude mixture (e.g., 1.0 g) in 20 mL of Dichloromethane (DCM) or EtOAc.

  • Basic Wash: Add 20 mL of saturated aqueous NaHCO3. Vigorously shake the separatory funnel and vent the generated CO2 gas.

  • Validation Step 1: Test the pH of the aqueous layer using indicator paper. It must remain >8. If the pH drops below 8, the acid impurity has neutralized the base; add more NaHCO3 until the pH stabilizes >8.

  • Separation: Separate the layers. Extract the aqueous layer once more with 10 mL of organic solvent to recover any trapped benzamide.

  • Drying: Combine the organic layers, wash with 10 mL of brine (to remove residual water), and dry over anhydrous Na2SO4. Filter and concentrate under reduced pressure.

Protocol B: Two-Solvent Recrystallization (EtOAc/Heptane)

Objective: Isolation of highly pure crystalline 6-Bromo-2-fluoro-3-methylbenzamide[2].

  • Saturation: Place the crude solid in a clean Erlenmeyer flask. Add EtOAc dropwise while heating gently (approx. 50°C) until the solid just dissolves. Do not add excess solvent.

  • Anti-solvent Titration: Remove from heat. Slowly add Heptane dropwise while swirling. Stop adding Heptane the moment the solution exhibits a faint, persistent cloudiness (turbidity).

  • Validation Step 2: Re-warm the flask slightly until the cloudiness disappears. This confirms the system is exactly at the saturation point.

  • Crystallization: Cover the flask and allow it to cool undisturbed to room temperature over 2-4 hours. Causality note: Slow cooling allows the thermodynamically favored product to pack into a stable crystal lattice, excluding impurities.

  • Harvesting: Filter the resulting crystals via vacuum filtration, wash with ice-cold Heptane, and dry under high vacuum.

Part 4: Purification Workflow Visualization

Use the following decision tree to determine the most efficient purification pathway based on your initial analytical data.

G Start Crude 6-Bromo-2-fluoro- 3-methylbenzamide CheckTLC Analyze Impurity Profile (LC-MS / TLC) Start->CheckTLC AcidImp Carboxylic Acid Impurity Present? CheckTLC->AcidImp RegioImp Regioisomer Contamination? AcidImp->RegioImp No Ext Acid-Base Extraction (NaHCO3 Wash) AcidImp->Ext Yes Chrom Reverse-Phase HPLC or Selective Flash RegioImp->Chrom Yes Cryst Recrystallization (EtOAc/Heptane) RegioImp->Cryst No Ext->RegioImp Chrom->Cryst Pure Pure Compound (>98% purity) Cryst->Pure

Decision tree for the purification of 6-Bromo-2-fluoro-3-methylbenzamide based on impurity profile.

References

  • Sigma-Aldrich Product Specific
  • Probing the mechanism of phase transitions in halogen-substituted solvatomorph crystals of benzimidamides - N
  • How To: Purify by Crystalliz
  • US Patent 4847428A: Purification of halogenated aromatic compounds - Google P

Sources

Side reactions to avoid in 6-Bromo-2-fluoro-3-methylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the synthesis of 6-Bromo-2-fluoro-3-methylbenzamide , a critical scaffold often utilized in the development of p38 MAP kinase inhibitors and other anti-inflammatory agents.[1]

The synthesis of this intermediate presents a "perfect storm" of competing electronic effects. The benzene ring is crowded with four substituents, leading to three primary failure modes:

  • Regiochemical Scrambling: Competition between the 4-bromo and 6-bromo isomers during electrophilic substitution.[1]

  • Nucleophilic Aromatic Substitution (SNAr): Loss of the fluorine atom during amidation due to activation by the ortho-carbonyl group.[1]

  • Benzylic Bromination: Radical attack on the methyl group rather than the aromatic ring.

Visualizing the Synthetic Battlefield

The following diagram maps the critical decision points and failure modes. Use this to identify where your process may have deviated.[1]

SynthesisPath Start 2-Fluoro-3-methylbenzoic Acid Bromination Step 1: Bromination (NBS or Br2/Fe) Start->Bromination Target_Acid 6-Bromo Intermediate (Desired) Bromination->Target_Acid Ionic Mechanism (Para to Me) Iso_4 4-Bromo Isomer (Major Impurity) Bromination->Iso_4 Steric Leakage (Ortho to Me) Radical Benzylic Bromide (Radical Side Rxn) Bromination->Radical Light/Peroxides Activation Step 2: Activation (SOCl2/Oxalyl Cl) Target_Acid->Activation Amidation Step 3: Amidation (NH3/NH4OH) Activation->Amidation Final 6-Bromo-2-fluoro- 3-methylbenzamide Amidation->Final Low Temp (<0°C) SnAr_Prod 2-Amino Impurity (S_NAr Failure) Amidation->SnAr_Prod High Temp/Excess Base

Figure 1: Synthetic pathway highlighting the divergence points for regioselectivity errors (Step 1) and chemoselectivity errors (Step 3).

Module 1: The Bromination Battlefield (Regioselectivity)

User Query: "I am using NBS to brominate 2-fluoro-3-methylbenzoic acid. LCMS shows two peaks with the same mass. Why am I getting a mixture, and how do I ensure I get the 6-bromo isomer?"

Technical Analysis

This is a classic case of competing directing groups.

  • Methyl Group (C3): A strong activator and ortho/para director.[1] It pushes electron density to C2 (blocked), C4 (ortho), and C6 (para).[1]

  • Fluorine (C2): A deactivator but ortho/para director.[1] It directs to C1 (blocked), C3 (blocked), and C5 .[1]

  • Carboxylic Acid (C1): A deactivator and meta director.[1][2] It directs to C5 .[1]

The Conflict: The Methyl group (activator) dominates the kinetics, directing the incoming bromine to C4 or C6 .

  • C4 (Undesired): Ortho to Methyl.

  • C6 (Desired): Para to Methyl.

While the "para" position (C6) is generally favored electronically and sterically, the C4 position is accessible, leading to isomeric mixtures (often 60:40 or 70:30 favoring C6).

Troubleshooting Protocol
  • Switch Reagents: If NBS/H₂SO₄ yields poor selectivity, switch to Br₂/Fe or Br₂/AlCl₃ .[1] The stronger Lewis acid can enhance the "para" selectivity of the methyl group due to the coordination of the acid moiety.

  • Solvent Polarity: Run the reaction in highly polar acidic media (e.g., TFA or H₂SO₄). Protonation of the carboxylic acid increases the steric bulk at C1, further discouraging attack at C2/C6? No, actually, it deactivates the ring further.

    • Correction: The most effective method to lock the 6-position is Directed Ortho Metalation (DoM) if electrophilic substitution fails.[1]

    • DoM Protocol: Protect the acid as an amide or oxazoline -> Treat with s-BuLi (directs ortho to F) -> Quench with a Bromine source (CBr₄).[1] This is 100% regioselective for C6 (ortho to F, ortho to Amide).

Self-Validation (Isomer Check):

  • 1H NMR: Look at the aromatic protons.

    • 6-Bromo (Target): Protons are at C4 and C5.[1] They are ortho to each other (J ≈ 7–9 Hz).[1]

    • 4-Bromo (Impurity): Protons are at C5 and C6.[1] They are ortho to each other (J ≈ 7–9 Hz).[1]

    • Differentiation: Use NOE (Nuclear Overhauser Effect) .[1] Irradiate the Methyl group (C3).

      • If you see enhancement of an aromatic proton, that proton is at C4 .[1] This means you have the 6-Bromo isomer (where C4 is H).[1]

      • If you see no enhancement, the C4 position is occupied by Bromine. You have the 4-Bromo isomer .[1]

Module 2: Protecting the Fluorine (SNAr Avoidance)

User Query: "My yield is low after amidation. The product has a yellow tint, and Mass Spec shows a loss of 3 amu compared to the target. What happened?"

Technical Analysis

You have likely triggered Nucleophilic Aromatic Substitution (SNAr) .[1][2]

  • Mechanism: The acid chloride (or activated ester) at C1 is strongly electron-withdrawing.[1] This activates the ortho-fluorine at C2.[1]

  • The Culprit: Ammonia (NH₃) is a nucleophile.[1] If the reaction is too hot, NH₃ attacks C2, displacing the Fluoride ion.

  • Result: You synthesized 2-amino-6-bromo-3-methylbenzamide (Yellow solid) instead of the 2-fluoro target.

Troubleshooting Protocol
ParameterStandard Condition (High Risk)Optimized Condition (Low Risk)
Temperature Room Temp or Reflux-10°C to 0°C (Critical)
Reagent Excess NH₃ gas / liquidStoichiometric NH₄OH (aq) or NH₃/Dioxane
Addition Rapid addition of amineSlow, dropwise addition of Acid Chloride to Amine

Corrective Action:

  • Cool your ammonia solution (in THF or DCM) to -10°C.

  • Dissolve your acid chloride in DCM.[1]

  • Add the acid chloride slowly to the ammonia. (Keeping ammonia in excess locally prevents double-acylation, but keeping it cold prevents SNAr).[1]

  • Quench immediately once the starting material is consumed. Do not let it stir overnight.

Module 3: Methyl Integrity (Radical vs. Ionic)

User Query: "I see an impurity with +79/81 mass units, but the aromatic splitting pattern is unchanged. Is my bromine on the methyl group?"

Technical Analysis

Yes. This is Benzylic Bromination .

  • Cause: Free radical mechanism.[1] If light enters the reaction vessel or if trace peroxides are present in your ether/THF, NBS will react via a radical pathway, abstracting a hydrogen from the benzylic methyl group (-CH₃ → -CH₂Br).

  • Differentiation: Aromatic bromination is Ionic (requires Lewis Acid/Polar solvent).[1] Benzylic bromination is Radical (requires Light/Heat).[1]

Troubleshooting Protocol
  • Light Exclusion: Wrap the reaction flask in aluminum foil.

  • Radical Scavenger: Add a small amount of BHT (butylated hydroxytoluene) if using NBS, though this is rarely necessary if light is excluded.[1]

  • Solvent Switch: Avoid CCl₄ or Benzene (classic radical solvents).[1] Use H₂SO₄ or DMF (promotes ionic mechanism).[1]

References & Further Reading

  • Regioselectivity in Bromination:

    • Patent: "Preparation method for 2-bromo-3-fluorobenzoic acid."[1][3][2] WO2014071545A1.[1] (Describes the isolation of isomers and the challenge of regioselectivity). Link

  • Nucleophilic Aromatic Substitution (SNAr):

    • Mechanism:[1][4][5][6][7][8] "Nucleophilic Aromatic Substitution: Introduction and Mechanism."[1][2] Master Organic Chemistry. (Explains the activation of ortho-fluorine by electron-withdrawing groups). Link

    • Specific Context: "Side reactions and byproduct formation in 3-Fluorobenzoyl chloride acylations." Benchchem. (Highlights moisture and hydrolysis issues). Link

  • General Amide Synthesis Protocols:

    • Protocol: "Amide Synthesis - Schotten–Baumann reaction."[1][9] Fisher Scientific.[1] Link

Disclaimer: This guide is intended for qualified research personnel. Always verify the identity of intermediates using NMR and MS before proceeding to the next step. High-potency intermediates require appropriate containment.

Sources

Technical Support Center: Safe Handling and Storage of 6-Bromo-2-fluoro-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

I. Troubleshooting Guide: Navigating Common Experimental Issues

This section addresses specific problems that may arise during the handling and use of 6-Bromo-2-fluoro-3-methylbenzamide, providing solutions grounded in chemical safety principles.

Scenario 1: You observe skin redness or feel irritation after handling the compound.

  • Immediate Action: Cease work immediately. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][2] Remove any contaminated clothing.

  • Troubleshooting the Cause:

    • Inadequate Personal Protective Equipment (PPE): Were you wearing the correct type of gloves? Nitrile gloves are a common choice for general chemical resistance, but for prolonged or direct contact, a more robust glove might be necessary.[3]

    • Glove Integrity: Did you inspect your gloves for tears or pinholes before use? A compromised glove provides a direct route for chemical exposure.

    • Cross-Contamination: Did you inadvertently touch your skin with a contaminated glove or lab equipment? Proper doffing (removal) of gloves is critical to prevent this.

  • Preventative Measures: Always wear appropriate chemical-resistant gloves and a lab coat. For tasks with a higher risk of splashing, consider double-gloving and wearing an apron. Ensure an eyewash station and safety shower are readily accessible.[3]

Scenario 2: Your eyes begin to water or feel irritated while working with the solid compound.

  • Immediate Action: Immediately flush your eyes with water for at least 15 minutes, holding your eyelids open.[1][3] If you are wearing contact lenses, remove them if it is safe to do so. Seek immediate medical attention.

  • Troubleshooting the Cause:

    • Aerosolization of Powder: Was the compound handled in a way that generated dust? Weighing or transferring fine powders can easily lead to airborne particles.

    • Insufficient Eye Protection: Were you wearing safety glasses or splash goggles? Standard safety glasses may not provide adequate protection from fine dust.

  • Preventative Measures: Handle the solid compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation and eye exposure.[3] Always wear chemical splash goggles that form a seal around the eyes when working with powders or solutions of this compound.

Scenario 3: The compound appears discolored or has an unusual odor upon opening the container.

  • Immediate Action: Do not use the compound. Keep the container tightly sealed and store it in a well-ventilated area away from incompatible materials.

  • Troubleshooting the Cause:

    • Improper Storage: Was the compound stored according to recommendations? Exposure to light, heat, or moisture can lead to degradation.

    • Container Seal Failure: Was the container lid properly secured? A poor seal can allow atmospheric moisture or contaminants to enter.

  • Preventative Measures: Store 6-Bromo-2-fluoro-3-methylbenzamide in a tightly closed container in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition.[3] Some similar compounds recommend refrigerated storage (2-8°C).[3][4]

II. Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 6-Bromo-2-fluoro-3-methylbenzamide?

Based on analogous compounds, 6-Bromo-2-fluoro-3-methylbenzamide is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It may also be harmful if swallowed or inhaled.

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

  • Eye and Face Protection: Chemical splash goggles are essential. In situations with a high risk of splashing, a face shield should be worn in addition to goggles.

  • Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are required. Ensure gloves are regularly inspected for damage.

  • Respiratory Protection: If handling outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator may be necessary.

Q3: How should I properly store 6-Bromo-2-fluoro-3-methylbenzamide?

Store the compound in a tightly sealed, properly labeled container. The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5] Some suppliers of similar compounds recommend refrigerated storage.[4]

Q4: What should I do in case of a small spill?

For a small spill, ensure the area is well-ventilated and wear your full PPE. Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable container for disposal.[6] Clean the spill area with an appropriate solvent and then wash with soap and water.

Q5: How do I dispose of waste containing this compound?

Dispose of waste in accordance with all local, state, and federal regulations. This compound should be disposed of as hazardous chemical waste. Do not allow it to enter drains or the environment.

III. Quantitative Data Summary

ParameterRecommended Value/GuidelineSource (Analogous Compounds)
Storage Temperature Cool, dry place. Refrigeration (2-8°C) is recommended.[3][4]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[5]
First Aid: Eye Contact Flush with water for at least 15 minutes.[1][3]
First Aid: Skin Contact Wash with soap and water for at least 15 minutes.[1][2]

IV. Experimental Workflow and Diagrams

Safe Handling and Storage Workflow

The following diagram outlines the critical steps for safely handling and storing 6-Bromo-2-fluoro-3-methylbenzamide from receipt to disposal.

Safe Handling and Storage Workflow for 6-Bromo-2-fluoro-3-methylbenzamide cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE (Goggles, Gloves, Lab Coat) Risk_Assessment->Gather_PPE Check_Ventilation Ensure Fume Hood is Operational Gather_PPE->Check_Ventilation Retrieve_Compound Retrieve from Storage Check_Ventilation->Retrieve_Compound Proceed to Handling Weigh_Transfer Weigh and Transfer (Inside Fume Hood) Retrieve_Compound->Weigh_Transfer Use_in_Experiment Use in Experiment Weigh_Transfer->Use_in_Experiment Seal_Container Tightly Seal Container Use_in_Experiment->Seal_Container Post-Experiment Decontaminate_Area Decontaminate Work Area Use_in_Experiment->Decontaminate_Area Return_to_Storage Return to Proper Storage (Cool, Dry, Ventilated) Seal_Container->Return_to_Storage Dispose_Waste Dispose of Waste Properly Decontaminate_Area->Dispose_Waste

Caption: Workflow for safe handling of 6-Bromo-2-fluoro-3-methylbenzamide.

References

  • Boroncore. 1532714-89-8 | 6-Bromo-2-fluoro-N,3-dimethylbenzamide. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 1-Bromo-2-fluoroethane. (2006-03-22). [Link]

Sources

Technical Support Center: Solubility Optimization for 6-Bromo-2-fluoro-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center resource for researchers working with 6-Bromo-2-fluoro-3-methylbenzamide (CAS: 1532714-89-8). It addresses the physicochemical bottlenecks inherent to this halogenated benzamide scaffold and provides validated protocols for overcoming them.

Status: Operational | Ticket ID: SOL-BFMB-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting precipitation, stock preparation, and assay formulation.[1]

Executive Summary & Compound Profile

The Issue: Researchers frequently report "crashing out" (precipitation) when diluting 6-Bromo-2-fluoro-3-methylbenzamide from organic stock solutions into aqueous buffers.[1]

The Cause: This compound exhibits "brick-dust" properties.[1] Its poor aqueous solubility is driven by two structural factors:

  • High Lipophilicity: The halogen atoms (Bromo, Fluoro) and the methyl group significantly increase the partition coefficient (LogP ~2.0–2.5), making water a thermodynamically unfavorable solvent.[1]

  • Crystal Lattice Energy: The primary amide group (

    
    ) acts as both a hydrogen bond donor and acceptor, creating a stable crystal lattice that resists dissolution in polar protic solvents like water.[1]
    
PropertyValue / CharacteristicImpact on Solubility
CAS Number 1532714-89-8Unique Identifier
Molecular Weight ~232.05 g/mol Small molecule, but dense
LogP (Est.) ~2.4Moderate lipophilicity; prefers organic phases
pKa Neutral at pH 7.4Critical: pH adjustment will not significantly improve solubility.[1]
Physical State White to Yellow SolidVisual detection of undissolved particles is easy.[1]

Troubleshooting Modules (Q&A)

Module A: Stock Solution Preparation

Q: What is the optimal solvent for creating high-concentration stock solutions? A: Dimethyl Sulfoxide (DMSO) is the gold standard for this compound.[1]

  • Protocol: Dissolve at 10 mM to 50 mM in anhydrous DMSO.

  • Why: DMSO disrupts the intermolecular hydrogen bonding of the amide more effectively than alcohols (Ethanol/Methanol).

  • Storage: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles, which can induce micro-precipitation that acts as nucleation sites for future crashing.[1]

Q: Can I use Ethanol instead? A: Only for lower concentrations (<10 mM).[1] Ethanol is less polarizable than DMSO and may not overcome the crystal lattice energy at higher concentrations. If using ethanol, ensure it is 100% (absolute), as even 5% water content can cause precipitation.

Module B: Biological Assay Formulation (Cell Culture/Enzymatic)

Q: My compound precipitates immediately upon adding to cell media. How do I fix this? A: This is a "solvent shock" phenomenon.[1] When a droplet of DMSO stock hits the aqueous media, the local water concentration spikes, forcing the lipophilic compound out of solution before it can disperse.

The "Intermediate Plate" Protocol (Step-by-Step):

  • Prepare Stock: 10 mM in DMSO.

  • Intermediate Dilution: Dilute the stock 1:10 or 1:20 into a compatible intermediate solvent (e.g., pure DMSO or 50% DMSO/PBS) in a separate plate.

  • Final Addition: Transfer from the intermediate plate to the assay plate.

    • Goal: Keep the final DMSO concentration < 0.5% (or cell-tolerated limit).[1]

  • Rapid Mixing: Do not allow the drop to sit on the surface. Mix immediately by pipetting.

Q: Will adjusting the pH of my buffer help? A: No. Primary benzamides are non-ionizable at physiological pH (pKa of amide nitrogen is >15; carbonyl oxygen is < -1).[1] The molecule remains neutral, so pH manipulation is ineffective and may only damage your biological targets.

Q: Can I use surfactants? A: Yes. If the intermediate plate method fails, incorporate 0.05% Tween-80 or 0.1% Pluronic F-68 into your assay buffer before adding the compound. These surfactants form micelles that sequester the lipophilic benzamide, keeping it in apparent solution.

Module C: Chemical Synthesis

Q: I am using this as an intermediate in a coupling reaction. Which solvent system maximizes yield? A:

  • For Nucleophilic Substitutions: Use dipolar aprotic solvents like DMF or NMP at elevated temperatures (60–100°C).[1] These solvents stabilize the transition states while dissolving the benzamide.

  • For Amide Couplings: If reacting the amide nitrogen, use THF or Dichloromethane (DCM) .[1] Note that solubility in DCM might be moderate; mild heating or sonication may be required.[1]

Visual Troubleshooting Workflow

The following diagram outlines the logical decision process for solubilizing 6-Bromo-2-fluoro-3-methylbenzamide based on visual cues.

SolubilityWorkflow Start Start: Solid Compound SolventChoice Select Primary Solvent (DMSO recommended) Start->SolventChoice VisualCheck Visual Inspection: Is it clear? SolventChoice->VisualCheck Clear Success: Store at -20°C VisualCheck->Clear Yes Cloudy Cloudy/Particulates VisualCheck->Cloudy No Action1 Action: Sonicate (40kHz, 10 min) & Warm (37°C) Cloudy->Action1 Check2 Is it clear? Action1->Check2 Check2->Clear Yes Action2 Action: Add Co-solvent (e.g., PEG-400 or Tween-80) Check2->Action2 No Check3 Is it clear? Action2->Check3 Check3->Clear Yes Fail Critical Failure: Check Purity or Switch Solvent System Check3->Fail No

Caption: Step-by-step decision tree for solubilizing 6-Bromo-2-fluoro-3-methylbenzamide stocks.

Solvent Compatibility Matrix

Use this table to select the appropriate carrier based on your application.

Solvent SystemSolubility RatingPrimary ApplicationNotes
DMSO (Anhydrous) High (+++++)Stock SolutionsHygroscopic; keep tightly sealed.[1]
DMF High (+++++)Chemical SynthesisToxic; avoid for live cell assays if possible.[1]
Ethanol (100%) Moderate (+++)Animal FormulationLower solubility limit than DMSO.[1]
PBS / Water Very Low (-)Assay BufferDo not dissolve directly. Dilute from DMSO stock.[1]
PEG-400 Good (++++)In Vivo VehicleGood co-solvent for oral/IP dosing.[1]
0.5% Methylcellulose Suspension Oral Gavage (Rat/Mouse)Creates a stable suspension, not a solution.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19007376, 2-Bromo-6-fluoro-3-methylbenzaldehyde (Precursor/Related Structure).[1] Retrieved from [Link][1]

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods.[1] (Standard industry reference for LogP/Solubility relationships).

Sources

Optimizing catalyst selection for reactions with 6-Bromo-2-fluoro-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-Bromo-2-fluoro-3-methylbenzamide Cross-Coupling Ticket ID: #RXN-OPT-6B2F Status: Open Analyst: Senior Application Scientist, Catalysis Group

Substrate Profile & Risk Assessment

Before selecting a catalyst, we must anatomize the substrate. 6-Bromo-2-fluoro-3-methylbenzamide is not a standard aryl halide; it is a "red zone" substrate due to the convergence of steric hindrance and Lewis basicity.

The "Patient" Profile
  • Electrophile: Aryl Bromide (C6 position).

  • Steric Environment (Critical): The C6-Br is ortho-substituted by the primary amide (C1). The amide itself is di-ortho-substituted (flanked by F at C2 and Br at C6).

  • Electronic Environment: The C2-Fluorine exerts an inductive withdrawing effect (

    
    ), potentially activating the ring for oxidative addition, but the electron-rich amide (via resonance) counteracts this.
    
  • Poisoning Risk: High. The primary amide (

    
    ) is a competent ligand for Palladium(II), capable of forming stable 
    
    
    
    -O or
    
    
    -N complexes that arrest the catalytic cycle.
The "Symptoms" of Failure

If you are reading this, you are likely experiencing:

  • No Conversion: The catalyst fails to undergo oxidative addition due to the steric wall at C1/C6.

  • Homocoupling: The boronic acid dimerizes while the aryl bromide remains untouched.

  • Hydrolysis: The amide converts to the carboxylic acid (poisoning the reaction) if strong hydroxide bases are used.

Decision Matrix: Catalyst Selection

Do not use "generic" conditions (e.g.,


). They will fail. Use the logic flow below to select your system.

CatalystSelection Start Start: Reaction Type Suzuki Suzuki-Miyaura (C-C Bond) Start->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Start->Buchwald Partner Coupling Partner Sterics? Suzuki->Partner AmineType Amine Type Buchwald->AmineType Unhindered Unhindered (e.g., Phenylboronic acid) Partner->Unhindered Hindered Hindered (e.g., 2,6-disubstituted) Partner->Hindered Sol_Suzuki_1 Rec: XPhos Pd G4 or SPhos Pd G3 Unhindered->Sol_Suzuki_1 Sol_Suzuki_2 Rec: Pd-PEPPSI-IPent or Sphos (High Loading) Hindered->Sol_Suzuki_2 Primary Primary Amine AmineType->Primary Secondary Secondary Amine AmineType->Secondary Sol_Buch_1 Rec: BrettPhos Pd G3 (High Selectivity) Primary->Sol_Buch_1 Sol_Buch_2 Rec: RuPhos Pd G3 (General Purpose) Secondary->Sol_Buch_2

Figure 1: Decision tree for catalyst selection based on reaction type and steric demand.

Protocol 1: Suzuki-Miyaura Coupling (C-C Bond)

The Challenge: The primary amide can coordinate to the Pd center, preventing the transmetallation step. The ortho-substitution retards oxidative addition. The Fix: Use Dialkylbiaryl Phosphines (Buchwald Ligands) . These ligands are bulky enough to prevent amide coordination but electron-rich enough to force oxidative addition across the hindered C-Br bond.

Recommended System
  • Pre-catalyst: XPhos Pd G4 (CAS: 1599466-81-5) or SPhos Pd G3 .

    • Why: G3/G4 precatalysts activate essentially instantaneously even at room temperature, avoiding the induction period where the amide can poison the inactive Pd(II) species.

  • Base: Potassium Phosphate Tribasic (

    
    ) .
    
    • Why: Avoids hydroxides (

      
      , 
      
      
      
      ) which cause amide hydrolysis.
      
      
      is mild but sufficiently basic for boronic acid activation.
  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1).

    • Note: Water is strictly required for the boronic acid mechanism.

Step-by-Step Workflow
  • Charge Solids: In a vial, add 6-Bromo-2-fluoro-3-methylbenzamide (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and

    
     (2.0 equiv).
    
  • Catalyst Addition: Add XPhos Pd G4 (1.0 – 2.0 mol%).

    • Tip: Do not use in-situ generation (

      
       + Ligand) unless absolutely necessary. The G4 precatalyst ensures a 1:1 L:Pd ratio.
      
  • Inerting: Seal the vial. Evacuate and backfill with Argon (

    
    ).
    
  • Solvent: Add degassed 1,4-Dioxane/Water via syringe.

  • Reaction: Heat to 80°C for 2–4 hours.

    • Monitoring: If conversion stalls at 50%, add a second charge of catalyst (1 mol%).

Protocol 2: Buchwald-Hartwig Amination (C-N Bond)

The Challenge: Competitive binding. The substrate has a primary amide (


) which can act as a nucleophile, leading to polymerization or self-coupling. You want the external amine to couple, not the internal amide.
The Fix: BrettPhos  is the gold standard for coupling primary amines without touching amides.
Recommended System
  • Catalyst: BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines).

  • Base:

    
      or 
    
    
    
    .
    • Critical Warning: Do NOT use Sodium tert-butoxide (

      
      ) or LiHMDS initially. Strong alkoxide bases often deprotonate the benzamide (
      
      
      
      in DMSO), shutting down the reaction. Start with weak carbonates.
Optimization Table: Base & Solvent Compatibility
ParameterRecommendationRationale
Base

(Cesium Carbonate)
Weak enough to spare the amide, strong enough for the amine.
Solvent t-Amyl Alcohol or DioxaneHigh boiling point; t-Amyl alcohol often stabilizes the transition state.
Temp 90°C - 110°CHigh barrier to oxidative addition requires thermal energy.
Additive None initiallyIf conversion is low, add 4Å Molecular Sieves to remove trace water.

Troubleshooting & FAQs

Q1: The reaction turns black immediately, and I see no product. What happened?

A: "Pd Black" formation indicates catalyst decomposition. The bulky amide is likely preventing the ligand from stabilizing the Pd(0) species.

  • Fix: Switch to Pd-PEPPSI-IPent . The NHC ligand binds much tighter than phosphines and is extremely resistant to decomposition, even in "dirty" environments.

Q2: I am seeing hydrolysis of my amide to the carboxylic acid.

A: Your base is too strong or your solvent is "wet" with a hydroxide source.

  • Fix: Switch from Carbonate bases to Potassium Phosphate (

    
    ) . Ensure you are using anhydrous solvents if using alkoxide bases.
    
Q3: Can I protect the amide to make this easier?

A: Yes. If the optimization above fails, this is the "Nuclear Option."

  • Protocol: Protect the amide with a Dimethoxybenzyl (DMB) group.

    • Reaction: Amide + DMB-Cl + NaH

      
       Protected Amide.
      
    • Benefit: Removes the acidic proton and the coordination ability.

    • Cost: Two extra steps (protection/deprotection). Try XPhos Pd G4 first.

Q4: Why not use (Tetrakis)?

A:


 is a relatively weak sigma-donor and has a small cone angle. It cannot force the Palladium to insert into the sterically crowded C-Br bond at position 6, which is shielded by the amide. You need the "bulk" of Buchwald ligands to widen the active site.

References

  • Suzuki-Miyaura Coupling of Amides

    • Source:Chemical Science, 2019.
    • Relevance: Discusses Pd-catalyzed activation of amide bonds, highlighting the stability/reactivity challenges of the amide functional group.
    • Link:[1]

  • Buchwald-Hartwig Ligand Selection (BrettPhos/RuPhos)

    • Source:Chemical Science, 2011.
    • Relevance: Establishes BrettPhos and RuPhos as the primary ligands for selective C-N coupling in the presence of functional groups.[2]

    • Link:

  • Sterically Hindered Suzuki Coupling

    • Source:Organic & Biomolecular Chemistry, 2016 (via ACS referencing).
    • Relevance: Details the use of specific Buchwald ligands for tri- and tetra-ortho substituted biaryl synthesis.
    • Link:

  • Amide Hydrolysis Mechanisms

    • Source:Master Organic Chemistry.
    • Relevance: mechanistic background on why strong bases/acids cause amide failure during c
    • Link:

Sources

Reducing impurities in 6-Bromo-2-fluoro-3-methylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Impurity Control in 6-Bromo-2-fluoro-3-methylbenzamide Synthesis

Executive Summary & Route Analysis

Achieving pharmaceutical-grade purity (>99.5%) for 6-Bromo-2-fluoro-3-methylbenzamide requires a rigorous control strategy, particularly regarding regiochemistry. The synthesis typically proceeds via the bromination of 2-fluoro-3-methylbenzoic acid followed by amidation.

The primary challenge is the "Regioisomer Trap" . The starting material, 2-fluoro-3-methylbenzoic acid, contains competing directing groups:

  • Methyl (C3): Strongly activating, directs ortho (C2, C4) and para (C6).

  • Fluoro (C2): Deactivating but ortho/para directing (to C1, C3, C5).

  • Carboxyl (C1): Deactivating, meta directing (to C3, C5).

Target: Substitution at C6 (Para to Methyl, Ortho to Carboxyl). Major Impurity: Substitution at C4 (Ortho to Methyl, Meta to Carboxyl).

Because the amide isomers are crystallographically similar and difficult to separate, purification must be front-loaded at the acid intermediate stage.

Visual Workflow: Impurity Formation & Control

G cluster_0 Stage 1: Bromination cluster_1 Stage 2: Critical Purification cluster_2 Stage 3: Amidation SM 2-Fluoro-3-methylbenzoic Acid Bromination Bromination (Br2/Fe or NBS) SM->Bromination CrudeAcid Crude Acid Mixture (Target + Isomers) Bromination->CrudeAcid Yields 6-Br (Major) + 4-Br (Impurity) Purification Recrystallization (Removal of 4-Br Isomer) CrudeAcid->Purification PureAcid Pure 6-Bromo Intermediate Purification->PureAcid >98% Purity Required Activation Activation (SOCl2 or HATU) PureAcid->Activation Amidation Ammonolysis (NH3/MeOH) Activation->Amidation CrudeAmide Crude Amide Amidation->CrudeAmide Impurities: - Residual Acid - Nitrile (Dehydration) FinalPolish Final Wash/Reslurry CrudeAmide->FinalPolish FinalProduct 6-Bromo-2-fluoro- 3-methylbenzamide FinalPolish->FinalProduct

Caption: Logical flow of synthesis emphasizing the critical purification of the acid intermediate to avoid inseparable amide isomers downstream.

Troubleshooting Guide (Q&A Format)

Category A: Regioisomer Contamination (The "4-Bromo" Problem)

Q1: I am detecting a persistent impurity (5-10%) at RRT 0.95 in my final amide product. It has the same mass as the target. What is it? A: This is almost certainly the 4-bromo regioisomer (4-bromo-2-fluoro-3-methylbenzamide).

  • Cause: The methyl group at C3 activates the C4 position (ortho) and C6 position (para). While C6 is electronically favored, C4 is sterically accessible. If you carried this isomer over from the acid stage, it is extremely difficult to remove now.

  • Solution: Do not attempt to purify the amide. Reprocess the precursor acid.

    • Protocol: Recrystallize the crude 6-bromo-2-fluoro-3-methylbenzoic acid from a mixture of Toluene/Heptane (1:2) or Ethanol/Water . The 6-bromo isomer (more symmetrical, higher melting point) typically crystallizes out, while the 4-bromo isomer remains in the mother liquor.

    • Check: Verify the acid purity by HPLC before proceeding to amidation. It must be >98%.

Q2: My bromination yield is good, but the ratio of 6-Br to 4-Br is only 3:1. How can I improve the selectivity? A: Regioselectivity in this system is temperature-dependent.

  • Mechanism: The C6 position is sterically crowded (ortho to the carboxyl group). Higher temperatures favor the thermodynamic product (often the less crowded 4-Br or 5-Br).

  • Optimization: Conduct the bromination at the lowest possible temperature (-10°C to 0°C) using N-Bromosuccinimide (NBS) in Acetonitrile or DMF . Avoid using elemental bromine (Br2) with Lewis acids (FeBr3) at reflux, as this aggressive method degrades regioselectivity.

Category B: Amidation Impurities

Q3: I see a peak with Mass [M-18] in the LC-MS. Is this a fragmentation artifact? A: No, this is likely the Nitrile impurity (6-bromo-2-fluoro-3-methylbenzonitrile).

  • Cause: If you used Thionyl Chloride (SOCl2) to make the acid chloride, excessive heating or the absence of a scavenger can cause the primary amide to dehydrate into a nitrile.

  • Fix:

    • Reduce SOCl2 reflux time (1 hour is usually sufficient).

    • Ensure the ammonolysis step (adding NH3) is kept cold (<5°C). Exotherms during quenching promote dehydration.

Q4: My product contains 2-3% residual acid. Washing with water didn't remove it. A: The 6-bromo-2-fluoro-3-methylbenzoic acid is poorly soluble in water due to the lipophilic bromine and methyl groups.

  • Protocol: You must use a Basic Wash .

    • Dissolve the crude amide in Ethyl Acetate.

    • Wash 2x with 10% NaHCO3 (aq) or 1M NaOH (cold). The base deprotonates the residual acid, pulling it into the aqueous layer.

    • Wash with brine, dry over Na2SO4, and evaporate.

Detailed Experimental Protocols

Method A: Purification of the Intermediate Acid (Crucial Step)

Use this if your starting acid contains >2% regioisomers.

  • Dissolution: Charge crude 6-bromo-2-fluoro-3-methylbenzoic acid (10 g) into a flask. Add Toluene (30 mL) and heat to reflux (110°C) until fully dissolved.

  • Precipitation: Remove from heat. Slowly add Heptane (60 mL) while stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature over 2 hours, then chill to 0-5°C for 1 hour.

  • Filtration: Filter the white solids. Wash the cake with cold Heptane (20 mL).

  • Validation: Analyze by HPLC. Target: >98.5% purity. If <98%, repeat.

Method B: High-Purity Amidation (Acid Chloride Route)

Reagents:

  • Pure 6-bromo-2-fluoro-3-methylbenzoic acid (1.0 eq)

  • Thionyl Chloride (SOCl2) (3.0 eq)

  • Catalytic DMF (2 drops)

  • Ammonia (28% aq or 7N in MeOH) (5.0 eq)

  • DCM (Solvent)

Step-by-Step:

  • Activation: Suspend the acid in DCM (5 vol). Add catalytic DMF. Add SOCl2 dropwise at room temperature.

  • Reflux: Heat to gentle reflux (40°C) for 1-2 hours. Monitor by TLC (conversion of acid to acid chloride).

  • Concentration: Critical Step: Evaporate the solvent and excess SOCl2 completely under reduced pressure. Co-evaporate with Toluene once to remove trace SOCl2. (Residual SOCl2 reacts with NH3 to form dangerous/messy byproducts).

  • Ammonolysis: Redissolve the acid chloride residue in dry DCM. Cool to 0°C .[1]

  • Addition: Add the Ammonia solution slowly, maintaining internal temp <10°C.

  • Workup: Stir for 30 mins. Add water. Separate layers.

  • Acid Removal: Wash organic layer with sat. NaHCO3 (2x) .

  • Isolation: Dry (MgSO4), filter, and concentrate.

  • Recrystallization (Optional): If nitrile is present, recrystallize from Isopropanol/Water .

Analytical Data Summary

Table 1: Common Impurities & Retention Times (Hypothetical C18 Column Data)

CompoundDescriptionRelative Retention Time (RRT)OriginRemoval Strategy
Target 6-Bromo-2-fluoro-3-methylbenzamide1.00 ProductN/A
Impurity A 4-Bromo regioisomer0.92 - 0.96Bromination Side-productPurify Acid Precursor (Crystallization)
Impurity B 2-Fluoro-3-methylbenzamide0.45Unreacted Starting MaterialExtend Bromination Time
Impurity C 6-Bromo-2-fluoro-3-methylbenzoic acid0.60Hydrolysis / Incomplete RxnNaHCO3 Wash
Impurity D 6-Bromo-2-fluoro-3-methylbenzonitrile1.25Over-dehydrationControl SOCl2/Temp; Recrystallize from IPA

References

  • Regioselective Bromination: Journal of Organic Chemistry, "Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification". (Discusses NBS/MeCN conditions for activated benzenes).

  • Synthesis of Halogenated Benzoic Acids: Organic Syntheses, "Preparation of 2-Bromo-3-methylbenzoic acid". (Foundational method for methyl/bromo substituted acids).

  • Impurity Profiling: Thermo Fisher Scientific, "How to develop better drug impurity analysis methods". (General guidelines for HPLC method development for benzamides).

  • Isomer Separation: BenchChem Technical Support, "Synthesis of 6-Bromo-3-methoxy-2-methylbenzoic acid". (Analogous chemistry highlighting the difficulty of separating ortho/para bromo isomers).

  • Chemical Properties: PubChem, "3-Bromo-2-fluoro-6-methylbenzoic acid (Synonym for target acid)".[2] (Physical properties and identifiers).

Sources

Analytical methods for monitoring 6-Bromo-2-fluoro-3-methylbenzamide reaction progress

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Analytical Monitoring of 6-Bromo-2-fluoro-3-methylbenzamide Synthesis

Executive Summary

Subject: Analytical protocols for monitoring the synthesis of 6-Bromo-2-fluoro-3-methylbenzamide (CAS: 1532714-89-8). Primary Application: Key intermediate in the synthesis of KRAS G12C inhibitors and other fluorinated kinase inhibitors. Chemical Context: The simultaneous presence of a bromine, a fluorine, and an amide group on a toluene core creates unique analytical challenges (solubility, ionization) but also offers powerful detection advantages (distinctive isotopic patterns, 19F NMR).

Module 1: Rapid In-Process Control (IPC)

Use this module for quick, qualitative checks at the benchside.

Q: How do I separate the Starting Material (Acid) from the Product (Amide) on TLC?

A: The most common synthesis route is the amidation of 6-bromo-2-fluoro-3-methylbenzoic acid . The acid starting material (SM) is highly polar and often streaks on silica. The amide product is significantly less polar.

Optimized TLC Protocol:

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Dichloromethane (DCM) : Methanol (95:5) or Ethyl Acetate : Hexane (40:60).

    • Note: Pure EtOAc/Hexane may cause the acid SM to streak. Adding 1% Acetic Acid to the mobile phase tightens the SM spot.

  • Visualization:

    • UV (254 nm): Both SM and Product are UV active (benzene ring).

    • Stain (differentiation): Use Bromocresol Green dip. The Acid SM will turn yellow (on a blue background), while the neutral Amide product remains blue/faint.

Q: My reaction mixture is heterogeneous. How do I sample it?

A: This benzamide has poor water solubility.

  • Take a 50 µL aliquot of the reaction slurry.

  • Quench into 200 µL of DMSO or Methanol (not water).

  • Sonicate for 30 seconds to ensure all solids (product) are dissolved before spotting TLC or injecting HPLC. Failure to dissolve solids will lead to false "low conversion" data.

Module 2: Quantitative Analysis (HPLC)

Use this module for precise conversion calculation and purity assay.

Q: The Acid SM and Amide Product co-elute. How do I fix the method?

A: This is a pH control issue. At neutral pH, the benzoic acid exists in equilibrium between ionized and non-ionized forms, leading to peak tailing and variable retention. You must suppress ionization to retain the acid and separate it from the amide.

Recommended HPLC Protocol:

ParameterConditionRationale
Column C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 100 mmStandard reverse phase stability.
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)Acidic pH forces SM into neutral (COOH) form, increasing retention.
Mobile Phase B Acetonitrile (MeCN)High elution strength for lipophilic halogenated aromatics.
Gradient 5% B to 95% B over 10 minsSteep gradient required due to lipophilicity of the Br/F/Me core.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV at 254 nm (primary) and 220 nm (secondary)254 nm targets the benzamide π-π* transition; minimizes solvent noise.

Troubleshooting Logic Flow:

HPLC_Troubleshooting Start Problem: Poor Separation CheckPH Is Mobile Phase Acidic? Start->CheckPH AddAcid Add 0.1% TFA or Formic Acid CheckPH->AddAcid No CheckGrad Is Gradient too fast? CheckPH->CheckGrad Yes SlowGrad Extend Gradient (e.g., 20 min) CheckGrad->SlowGrad Yes CheckCol Column Damage? CheckGrad->CheckCol No ReplaceCol Replace C18 Column CheckCol->ReplaceCol Yes

Caption: Decision tree for resolving co-elution issues in benzamide HPLC analysis.

Module 3: Structural Confirmation (LC-MS & NMR)

Use this module when you suspect byproducts or need identity validation.

Q: How do I confirm I have the brominated product using MS?

A: Bromine has a distinct isotopic signature.[1] Natural bromine exists as


 and 

in a nearly 1:1 ratio.
  • Look for the "Twin Towers": In your Mass Spectrum (ESI+), you should see two molecular ion peaks of equal intensity separated by 2 mass units.

    • Target Mass (M+H): ~232.0 and 234.0 Da.

    • If you only see one peak, you have lost the bromine (de-halogenation side reaction).

Q: Why is 19F NMR recommended for this specific molecule?

A: The molecule contains a single Fluorine atom on the aromatic ring.

  • Advantage: 19F NMR has no background noise (unlike 1H NMR which sees solvent/water).

  • Method: Run a non-decoupled 19F NMR.

    • SM (Acid): ~ -110 to -115 ppm (shift varies by solvent).

    • Product (Amide): Distinct shift (usually 2-5 ppm downfield relative to acid due to the electron-withdrawing amide).

    • Integration: You can integrate these peaks directly to calculate % conversion without purification.

LC-MS Fragmentation Pathway (Ortho Effect): The ortho-bromo substituent facilitates a specific fragmentation.[1] In MS/MS modes, look for the loss of the amide group or Br radical.

MassSpec_Logic Sample Sample Injection (ESI+) IsotopeCheck Check Isotope Pattern (M, M+2) Sample->IsotopeCheck TwinPeaks 1:1 Ratio Found IsotopeCheck->TwinPeaks Yes SinglePeak Single Peak Found IsotopeCheck->SinglePeak No Confirm Confirm Product (6-Br-2-F...) TwinPeaks->Confirm Dehalo Byproduct: Debromination SinglePeak->Dehalo

Caption: Workflow for validating brominated product identity via Mass Spectrometry.

Module 4: Common Synthesis Pitfalls & Solutions

Q: I see a new peak at RRT 0.85. What is it?

A: If you are synthesizing via the acid chloride method:

  • Issue: Reaction with moisture.

  • Identity: This is likely the hydrolyzed acid (reverting to SM) or an anhydride intermediate.

  • Fix: Ensure anhydrous conditions. Check the LC-MS for the mass of the acid (M-1 = ~231/233 in ESI Negative).

Q: The reaction stalled at 80% conversion.

A: The electron-withdrawing Fluorine and Bromine atoms make the carbonyl carbon less electrophilic (if using amide coupling agents) or the amine less nucleophilic (if doing SNAr).

  • Fix: Switch to a more aggressive activation method (e.g., converting Acid to Acid Chloride using SOCl2, then reacting with Ammonia) rather than standard coupling reagents (EDC/NHS).

References

  • BenchChem. (2025).[1][2][3] Establishing Analytical Standards for 6-Bromo-2,3,4-trifluoroaniline and Related Compounds. Retrieved from

  • Kubasik, M. A., et al. (2006).[4] "19F NMR chemical shifts induced by a helical peptide." ChemBioChem, 7(7), 1056-1061.[4] (Demonstrates utility of 19F NMR for benzamide monitoring). Retrieved from

  • Sielc Technologies. (n.d.). Separation of Benzoic acid and derivatives on Newcrom R1 HPLC column. (Protocol for separating polar acids from amides). Retrieved from

  • ChemicalBook. (n.d.). 6-Bromo-2-fluoro-3-methylbenzamide Product Properties. Retrieved from

  • University of Pavia. (2008). "Determination of brominated impurities by LC-MS/MS." Food Additives & Contaminants.[2][5] (General reference for MS fragmentation of brominated aromatics). Retrieved from

Sources

Validation & Comparative

Validation of the Biological Activity of 6-Bromo-2-fluoro-3-methylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to FtsZ-Targeting Antibacterial Discovery

Executive Summary & Core Directive

6-Bromo-2-fluoro-3-methylbenzamide (CAS 1532714-89-8) is a critical halogenated scaffold primarily utilized in the synthesis of next-generation antibacterial agents targeting the bacterial cell division protein FtsZ (Filamenting temperature-sensitive mutant Z).[1] While the parent scaffold itself exhibits minimal biological activity, its 6-bromo position serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to install heterocycles, mimicking the structure of potent FtsZ inhibitors like PC190723 and TXA709 .[1]

This guide provides a rigorous framework for validating the biological activity of derivatives synthesized from this scaffold. It moves beyond simple observation to mechanistic confirmation, ensuring that observed antibacterial effects are due to specific on-target FtsZ inhibition rather than non-specific toxicity.[1]

Comparative Analysis: Derivatives vs. Industry Standards[1]

To validate a new derivative, you must benchmark it against established FtsZ inhibitors.[1] The gold standard for this class is PC190723 .

Table 1: Biological Activity Benchmarking (Expected Values)

Data represents typical potency ranges for optimized benzamide derivatives.

MetricStandard (PC190723) Target Profile (New Derivative) Scaffold (6-Br-2-F-3-Me) Interpretation
MIC (S. aureus ATCC 29213) 0.5 – 1.0 µg/mL≤ 0.5 µg/mL> 64 µg/mLPotency driver. Activity <1 µg/mL indicates successful target engagement.
MIC (MRSA) 0.5 – 1.0 µg/mL≤ 1.0 µg/mL> 64 µg/mLCritical for clinical relevance. Should retain activity against resistant strains.
FtsZ GTPase IC50 ~50 – 80 µg/mL< 50 µg/mLN/AMeasures inhibition of FtsZ hydrolytic activity. Lower is better.
CC50 (Vero Cells) > 50 µg/mL> 100 µg/mLHighSelectivity index (CC50/MIC) should be >50 to rule out general cytotoxicity.[1]
Solubility (PBS, pH 7.4) Low (< 5 µg/mL)> 20 µg/mLModerateA key liability of benzamides.[1] Modifications at the 3-methyl position can improve this.

Key Insight: The 6-bromo substituent in the scaffold allows for the introduction of solubilizing groups or heterocycles (e.g., oxazoles, thiazoles) that are critical for converting the inactive scaffold into a potent drug candidate.[1]

Mechanistic Validation: The "Why" and "How"

Validating that your derivative inhibits FtsZ requires a multi-tiered approach.[2] We must prove the compound disrupts the dynamic treadmilling of FtsZ filaments, leading to cell division arrest.[1]

Mechanism of Action Pathway

The following diagram illustrates the specific intervention point of benzamide derivatives within the bacterial cell division cycle.

FtsZ_Inhibition_Pathway Start Bacterial Growth Phase GTP_Binding FtsZ Monomer Binds GTP Start->GTP_Binding Polymerization FtsZ Polymerization (Protofilament Formation) GTP_Binding->Polymerization Z_Ring Z-Ring Assembly (Mid-cell) Polymerization->Z_Ring Stabilization Hyper-Stabilization of Filaments (Prevents Depolymerization) Polymerization->Stabilization In presence of drug Constriction Septum Constriction (Cell Division) Z_Ring->Constriction Death Cell Lysis / Death Z_Ring->Death Disrupted Inhibitor Benzamide Derivative (Binds Interdomain Cleft) Inhibitor->Stabilization Target Engagement Toxicity Filament Bundling & Toxicity Stabilization->Toxicity Toxicity->Death

Figure 1: Mechanism of Action.[1] Benzamide derivatives bind to the interdomain cleft of FtsZ, stabilizing the polymer and preventing the dynamic treadmilling required for Z-ring constriction.[1]

Experimental Protocols for Validation

Protocol A: FtsZ Polymerization Assay (Light Scattering)

Objective: To determine if the derivative stabilizes or destabilizes FtsZ protofilaments. Why: Benzamides typically stabilize FtsZ polymers, unlike other inhibitors that prevent assembly.[1]

Materials:

  • Purified recombinant S. aureus FtsZ (10 µM).

  • Buffer: 50 mM MOPS (pH 6.5), 50 mM KCl, 5 mM MgCl2.[1]

  • GTP (1 mM).

  • Test Compound (dissolved in DMSO).[3]

Methodology:

  • Baseline: Incubate FtsZ (5 µM final) in buffer at 30°C for 5 minutes.

  • Induction: Add GTP (1 mM) to initiate polymerization.

  • Measurement: Monitor light scattering at 350 nm in a fluorescence spectrophotometer for 20 minutes.

  • Treatment: In a parallel cuvette, add the test compound (10 µM) before GTP addition.

  • Validation Criteria: A valid benzamide derivative will show a rapid increase in light scattering (2-3x fold over control) and a reduced rate of depolymerization (plateau effect), confirming polymer stabilization.[1]

Protocol B: GTPase Activity Assay (Malachite Green)

Objective: To quantify the inhibition of GTP hydrolysis, which is coupled to FtsZ treadmilling.[1]

Methodology:

  • Prepare reaction mixture: FtsZ (5 µM) + Test Compound (0–100 µM) in polymerization buffer.

  • Start reaction with 1 mM GTP. Incubate at 37°C for 30 minutes.

  • Terminate reaction using Malachite Green reagent (detects free phosphate).

  • Measure absorbance at 630 nm.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

  • Success Metric: An IC50 < 50 µg/mL confirms the compound interferes with the catalytic turnover of FtsZ.

Protocol C: Z-Ring Visualization (Fluorescence Microscopy)

Objective: Visual confirmation of phenotype.

Methodology:

  • Use B. subtilis or S. aureus expressing GFP-FtsZ.

  • Treat log-phase cultures with 2x MIC of the derivative for 2 hours.

  • Fix cells and visualize using fluorescence microscopy.

  • Expected Phenotype:

    • Control: Single, sharp fluorescent ring at the mid-cell.[1]

    • Treated (Benzamide): Multiple, punctate fluorescent foci scattered throughout the cell (delocalized Z-rings) or elongated cells (filamentation) due to failed division.[1]

Synthesis Note: Utilizing the Scaffold

The 6-bromo-2-fluoro-3-methylbenzamide scaffold is designed for Suzuki-Miyaura coupling .

  • Reaction: React the scaffold with an aryl-boronic acid (e.g., thiazole-4-boronic acid) using Pd(dppf)Cl2 catalyst and K2CO3 base in dioxane/water.[1]

  • Outcome: This replaces the bromine with a heterocycle, extending the molecule into the hydrophobic pocket of FtsZ, which is critical for high-affinity binding (sub-micromolar MIC).[1]

References

  • Haydon, D. J., et al. (2008). "An inhibitor of FtsZ with potent and selective anti-staphylococcal activity."[1] Science, 321(5896), 1673-1675.[1] Link

    • Foundational paper establishing the benzamide class (PC190723) as FtsZ inhibitors.[1]

  • Stokes, N. R., et al. (2013). "An improved small-molecule inhibitor of FtsZ with superior in vitro potency, drug-like properties, and in vivo efficacy."[1] Antimicrobial Agents and Chemotherapy, 57(1), 317-325.[1] Link

    • Describes the optimization of benzamide deriv
  • Kaul, M., et al. (2013). "TXA709, an FtsZ-Targeting Benzamide Prodrug with Improved Pharmacokinetics and Enhanced Efficacy against Methicillin-Resistant Staphylococcus aureus."[1] Antimicrobial Agents and Chemotherapy, 59(8), 4845–4855.[1] Link

    • Demonstrates the clinical progression of this chemical class.
  • Bi, F., et al. (2017). "Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition."[1] Bioorganic & Medicinal Chemistry Letters, 27(11), 2360-2364.[1] Link

    • Provides specific SAR data relevant to halogen

Sources

Comparing the efficacy of different synthetic routes to 6-Bromo-2-fluoro-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 6-Bromo-2-fluoro-3-methylbenzamide

Executive Summary

6-Bromo-2-fluoro-3-methylbenzamide (CAS: 1532714-89-8) is a critical halogenated aromatic scaffold, widely employed as a pharmacophore in the development of kinase inhibitors (e.g., KRAS G12C inhibitors) and other small-molecule therapeutics.[1][2][3][4][5][6][7] Its unique substitution pattern—featuring a fluorine atom for metabolic stability and a bromine handle for subsequent cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig)—makes its synthesis a high-value target.

This guide objectively compares three distinct synthetic routes to this molecule. While direct commercial procurement is possible, in-house synthesis is often required for isotopic labeling, derivative generation, or cost-optimization during scale-up.

Comparative Analysis of Synthetic Routes

The following table summarizes the performance metrics of the three primary methodologies:

MetricRoute 1: Acid Chloride Activation Route 2: Coupling Agent (HATU/EDC) Route 3: Nitrile Hydrolysis
Primary Mechanism Nucleophilic Acyl Substitution via Acyl HalideActivated Ester AmidationOxidative/Acidic Hydrolysis
Starting Material 6-Bromo-2-fluoro-3-methylbenzoic acid6-Bromo-2-fluoro-3-methylbenzoic acid6-Bromo-2-fluoro-3-methylbenzonitrile
Reagents SOCl₂ or (COCl)₂, NH₃ (aq/gas)HATU/EDC, DIPEA, NH₄ClH₂O₂/NaOH or H₂SO₄
Yield High (85-95%)Moderate-High (70-90%)Variable (50-80%)
Scalability Excellent (Kg scale)Poor (High cost, waste)Moderate
Atom Economy HighLow (Large leaving groups)High
Key Challenge Moisture sensitivity; corrosive reagentsCost of reagents; purificationSteric hindrance at C1 position

Route 1: Acid Chloride Mediation (The Industrial Standard)

This route is the preferred method for multigram to kilogram scale-up due to its high atom economy and the low cost of reagents. It proceeds through the formation of a highly reactive acid chloride intermediate.

Mechanism & Rationale

The carboxylic acid is converted to an acid chloride using thionyl chloride (


) or oxalyl chloride. The catalytic addition of DMF forms the Vilsmeier-Haack reagent, which accelerates the conversion. The subsequent addition of ammonia is rapid and exothermic.
Experimental Protocol
  • Activation: Charge a dry flask with 6-Bromo-2-fluoro-3-methylbenzoic acid (1.0 eq) and anhydrous dichloromethane (DCM) [1].

  • Add a catalytic amount of DMF (0.05 eq).

  • Add Oxalyl Chloride (1.2 eq) dropwise at 0°C. Allow to warm to room temperature and stir for 2 hours until gas evolution ceases.

    • Checkpoint: Monitor by TLC (convert an aliquot to methyl ester with MeOH to visualize).

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride as a yellow oil.

  • Amidation: Re-dissolve the residue in dry THF. Cool to 0°C.[8][9]

  • Sparge Ammonia gas or add Ammonium Hydroxide (28% aq) (5.0 eq) slowly. Note: Using aqueous ammonia requires a biphasic stir.

  • Workup: Dilute with water and extract with Ethyl Acetate. Wash with 1N HCl (to remove excess amine) and Brine. Dry over

    
     and concentrate.
    
  • Purification: Recrystallize from Ethanol/Heptane if necessary.

Pros: High yield; simple workup. Cons: Requires handling of corrosive gases; moisture sensitive intermediate.

Route 2: Coupling Agent Activation (The Discovery Route)

For small-scale (mg to g) synthesis in a medicinal chemistry setting, peptide coupling reagents offer a mild alternative that avoids corrosive acid chlorides.

Mechanism & Rationale

Reagents like HATU or EDC form an active ester in situ. This activated species is less reactive than an acid chloride but sufficiently electrophilic to react with ammonia sources (like


) in the presence of a base.
Experimental Protocol
  • Dissolution: Dissolve 6-Bromo-2-fluoro-3-methylbenzoic acid (1.0 eq) in DMF [2].

  • Activation: Add HATU (1.1 eq) and DIPEA (Diisopropylethylamine, 3.0 eq). Stir for 15 minutes at Room Temperature (RT).

    • Observation: Solution typically turns yellow/orange.

  • Amidation: Add Ammonium Chloride (

    
    , 2.0 eq).
    
    • Note:

      
       is preferred over aqueous ammonia to maintain anhydrous conditions and prevent hydrolysis of the active ester.
      
  • Reaction: Stir at RT for 4–16 hours.

  • Workup: Dilute with Ethyl Acetate and wash extensively with water (to remove DMF) and saturated

    
     solution.
    
  • Purification: Flash column chromatography (Hexane/Ethyl Acetate) is usually required to remove urea byproducts.

Pros: Mild conditions; tolerates acid-sensitive groups. Cons: Poor atom economy; difficult purification (removal of HATU byproducts); high cost.

Route 3: Nitrile Hydrolysis (The Alternative Precursor)

When the benzoic acid precursor is unavailable, the nitrile derivative (often accessible via Sandmeyer reaction from the aniline) can be hydrolyzed.

Mechanism & Rationale

The nitrile at C1 is sterically crowded, flanked by a Fluorine at C2 and a Bromine at C6. This steric bulk makes standard hydrolysis slow. Oxidative hydrolysis using alkaline hydrogen peroxide (Radziszewski reaction) is preferred over acidic hydrolysis to prevent de-halogenation or harsh conditions.

Experimental Protocol
  • Setup: Dissolve 6-Bromo-2-fluoro-3-methylbenzonitrile (1.0 eq) in DMSO or Ethanol [3].

  • Reagents: Add

    
      (0.5 eq) and 
    
    
    
    (5.0 eq).
  • Reaction: Stir at 0°C for 30 minutes, then warm to RT.

    • Caution: Reaction is exothermic.

  • Workup: Quench with sodium thiosulfate (to neutralize peroxide). Extract with Ethyl Acetate.[7][9]

  • Purification: The product often precipitates upon addition of water. Filter and wash with cold water.[10]

Pros: One-step from nitrile; avoids acid/amine handling. Cons: Steric hindrance can lead to incomplete conversion; safety risks with peroxides.

Critical Precursor Synthesis: The "Regioselective Lithiation" Strategy

If the starting acid (6-Bromo-2-fluoro-3-methylbenzoic acid) is not commercially available, it cannot be synthesized by direct bromination of 2-fluoro-3-methylbenzoic acid due to directing group conflicts (EAS would favor the C5 position).

Instead, a Directed Ortho Metalation (DoM) strategy must be used:

  • Substrate: 2-Fluoro-3-methylbenzoic acid.

  • Reagents:

    
    -Butyllithium (2.2 eq) / THF / -78°C.
    
  • Mechanism: The carboxylate (

    
    ) directs lithiation to the ortho position (C6). The Fluorine atom also inductively activates the ortho position, but C3 is blocked by the methyl group. Thus, lithiation occurs exclusively at C6 [4].
    
  • Quench: Add a bromine source (e.g.,

    
     or 
    
    
    
    ).[9]
  • Result: Regioselective formation of the 6-bromo isomer.

Visualizing the Synthetic Pathways

The following diagram illustrates the logic flow for selecting a route and the mechanistic steps involved.

SynthesisRoutes Start Target: 6-Bromo-2-fluoro-3-methylbenzamide Acid Precursor: 6-Bromo-2-fluoro-3-methylbenzoic Acid Route1 Route 1: Acid Chloride (SOCl2 / NH3) Acid->Route1 Scale-up (>10g) Route2 Route 2: Coupling Agent (HATU / NH4Cl) Acid->Route2 Discovery (<1g) Nitrile Precursor: 6-Bromo-2-fluoro-3-methylbenzonitrile Route3 Route 3: Nitrile Hydrolysis (H2O2 / NaOH) Nitrile->Route3 Alternative Route1->Start Route2->Start Route3->Start Lithiation DoM Strategy: 1. n-BuLi (2.2 eq) 2. Electrophile (Br2) Lithiation->Acid StartAcid 2-Fluoro-3-methylbenzoic Acid StartAcid->Lithiation Regioselective Bromination

Caption: Decision tree for the synthesis of 6-Bromo-2-fluoro-3-methylbenzamide, highlighting the critical lithiation step for precursor synthesis.

References

  • BenchChem. (2025).[8][9] Synthesis of Amides from 6-Bromo-3-methoxy-2-methylbenzoic acid. Retrieved from

  • Organic Syntheses. (2014). General Procedure for Amide Coupling using HATU. Org. Synth. Coll. Vol. 10. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 6-Bromo-2-fluoro-3-methylbenzonitrile. Retrieved from

  • Mortier, J., et al. (1993). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from

Sources

A Researcher's Guide to the Spectroscopic Differentiation of 6-Bromo-2-fluoro-3-methylbenzamide Isomers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the unequivocal identification and characterization of molecular structure are paramount. Positional isomers, molecules with the same molecular formula but different arrangements of substituents on a core scaffold, can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic framework for the differentiation of 6-Bromo-2-fluoro-3-methylbenzamide and its potential constitutional isomers. By leveraging the distinct analytical strengths of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), researchers can confidently ascertain the precise isomeric form of their compound of interest.

This document is structured to provide not only the theoretical underpinnings for spectroscopic differentiation but also actionable, field-proven protocols and comparative data to guide laboratory work.

The Challenge of Isomerism

The synthesis of multi-substituted aromatic rings can often lead to a mixture of positional isomers. For a trisubstituted benzamide like 6-Bromo-2-fluoro-3-methylbenzamide, even a slight deviation in synthetic conditions could potentially yield isomers such as 5-Bromo-2-fluoro-3-methylbenzamide or 4-Bromo-2-fluoro-3-methylbenzamide, among others. Given that the biological activity of a molecule is intimately tied to its three-dimensional structure and electronic properties, the ability to distinguish between these closely related compounds is a critical aspect of quality control and regulatory compliance.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[1] For the differentiation of 6-Bromo-2-fluoro-3-methylbenzamide isomers, ¹H, ¹³C, and ¹⁹F NMR will be invaluable.

Theoretical Basis for Differentiation

The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment.[1] The positions of the electron-withdrawing bromine and fluorine atoms and the electron-donating methyl group on the benzene ring will have a predictable influence on the chemical shifts of the aromatic protons and carbons.

  • ¹H NMR: The aromatic region (typically 6.5-8.5 ppm) will show distinct splitting patterns and chemical shifts for the different isomers.[2] Electron-withdrawing groups like bromine and fluorine tend to shift nearby protons downfield (to a higher ppm value), while electron-donating groups like methyl shift them upfield.[3] The coupling constants (J-values) between adjacent protons will also provide crucial information about their relative positions.

  • ¹³C NMR: Aromatic carbons typically resonate in the 120-150 ppm range.[4] The number of unique carbon signals can reveal the symmetry of the molecule. Furthermore, the carbon atoms directly attached to the electronegative fluorine and bromine atoms will exhibit characteristic chemical shifts.

  • ¹⁹F NMR: This technique is exceptionally useful for fluorinated compounds.[5][6] The ¹⁹F nucleus is highly sensitive, and its chemical shift is exquisitely responsive to changes in its electronic environment, offering a wide spectral dispersion that minimizes signal overlap.[7] Each isomer will display a unique ¹⁹F chemical shift, making it a powerful diagnostic tool.[8]

Predicted NMR Data for 6-Bromo-2-fluoro-3-methylbenzamide and a Potential Isomer
Spectroscopic Feature 6-Bromo-2-fluoro-3-methylbenzamide (Predicted) 5-Bromo-2-fluoro-3-methylbenzamide (Predicted) Rationale for Difference
Aromatic ¹H Signals Two distinct signals, likely doublets.Two distinct signals, likely a doublet and a singlet or two doublets with different coupling.The substitution pattern dictates the number and splitting of aromatic protons.
Methyl ¹H Signal Singlet, shifted by adjacent fluoro and bromo groups.Singlet, with a chemical shift influenced by different neighboring groups.The proximity to electronegative atoms alters the shielding of the methyl protons.
Aromatic ¹³C Signals Six unique signals expected.Six unique signals expected.The different substitution patterns lead to distinct chemical environments for each carbon.
¹⁹F Chemical Shift A specific chemical shift value.A different and distinct chemical shift value.The ¹⁹F chemical shift is highly sensitive to the overall electronic structure of the molecule.
Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the benzamide sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.[1]

  • ¹⁹F NMR Acquisition: If a fluorine probe is available, acquire a one-dimensional ¹⁹F NMR spectrum. This is often a quick and definitive experiment.

  • Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and analyze the chemical shifts and coupling patterns to elucidate the substitution pattern on the aromatic ring. Compare the number of signals in the ¹³C spectrum with the expected number for each isomer. The unique chemical shift in the ¹⁹F spectrum can serve as a key identifier.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve 5-10 mg of sample in 0.6 mL deuterated solvent Acq_H1 Acquire ¹H NMR Spectrum Prep->Acq_H1 Acq_C13 Acquire ¹³C NMR Spectrum Acq_H1->Acq_C13 Acq_F19 Acquire ¹⁹F NMR Spectrum Acq_C13->Acq_F19 Process Fourier Transform, Phase & Baseline Correction Acq_F19->Process Analyze Analyze Chemical Shifts, Integration & Coupling Process->Analyze Compare Compare with Predicted Spectra of Isomers Analyze->Compare

Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns

IR spectroscopy provides information about the vibrational modes of functional groups within a molecule. While it may not be as definitive as NMR for isomer differentiation, it can offer valuable corroborating evidence.

Theoretical Basis for Differentiation

The primary use of IR in this context is to confirm the presence of key functional groups and to gain clues about the aromatic substitution pattern.

  • Functional Group Region: All isomers will exhibit characteristic absorptions for the amide group (N-H stretches around 3100-3500 cm⁻¹, C=O stretch around 1650 cm⁻¹) and aromatic C-H stretches (around 3030-3100 cm⁻¹).[4][9]

  • Fingerprint Region: The region between 650-900 cm⁻¹ is sensitive to the C-H out-of-plane bending vibrations of the aromatic ring.[10] The pattern of these absorptions can sometimes be correlated with the substitution pattern on the benzene ring.[11] While complex, significant differences in this region between samples would strongly suggest they are different isomers. The "benzene fingers" (weak overtone and combination bands between 1650-2000 cm⁻¹) can also be indicative of the substitution pattern.[12]

Predicted IR Data for 6-Bromo-2-fluoro-3-methylbenzamide and a Potential Isomer
Vibrational Mode Expected Wavenumber (cm⁻¹) Potential for Isomer Differentiation
N-H Stretch 3100 - 3500Low; all primary amides will show this.
Aromatic C-H Stretch 3030 - 3100Low; present in all isomers.
C=O Stretch (Amide I) ~1650Moderate; the electronic environment can cause slight shifts.
Aromatic C-H Bending 650 - 900High; this region is sensitive to the substitution pattern.
Experimental Protocol for IR Analysis
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of sample with dry KBr powder and pressing it into a transparent disk.

  • Background Scan: Perform a background scan to account for atmospheric CO₂ and water vapor.

  • Sample Scan: Acquire the IR spectrum of the sample, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands for the amide and aromatic functional groups. Carefully compare the fingerprint regions of the different samples.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Place solid sample on ATR crystal or prepare KBr pellet BG_Scan Perform Background Scan Prep->BG_Scan Sample_Scan Acquire Sample Spectrum BG_Scan->Sample_Scan Identify_Bands Identify Functional Group Absorptions Sample_Scan->Identify_Bands Compare_FP Compare Fingerprint Regions (650-900 cm⁻¹) Identify_Bands->Compare_FP

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of a compound and, through fragmentation, offers clues about its structure. While constitutional isomers have the same molecular weight, their fragmentation patterns can differ.

Theoretical Basis for Differentiation
  • Molecular Ion Peak: All isomers will have the same molecular weight (C₈H₇BrFNO, MW ≈ 232.05 g/mol ) and will therefore show a molecular ion peak at the same mass-to-charge ratio (m/z).[13] A key feature will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in two peaks for the molecular ion (M and M+2) of almost equal intensity, which is a definitive indicator of the presence of one bromine atom.[14]

  • Fragmentation Pattern: The way a molecule breaks apart upon ionization (fragmentation) is dictated by the weakest bonds and the stability of the resulting fragments. The positions of the substituents will influence the fragmentation pathways. For benzamides, common fragmentations include the loss of the -NH₂ group to form a benzoyl cation, followed by the loss of CO to form a phenyl cation.[15][16] The relative abundances of these and other fragment ions may differ between isomers due to the influence of the bromo, fluoro, and methyl groups on bond strengths and fragment stability.

Predicted MS Data for 6-Bromo-2-fluoro-3-methylbenzamide and a Potential Isomer
MS Feature Expected m/z Potential for Isomer Differentiation
Molecular Ion [M]⁺ ~231 / 233Low; confirms molecular formula and bromine presence for all isomers.
Loss of -NH₂ ~215 / 217Moderate; the relative intensity of this peak may vary.
Loss of -CONH₂ ~187 / 189Moderate to High; the stability of the resulting aryl cation will be isomer-dependent.
Other Fragments VariousHigh; different substitution patterns can lead to unique fragmentation pathways.
Experimental Protocol for MS Analysis
  • Sample Introduction: Depending on the volatility and thermal stability of the compound, use Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for sample introduction. Direct infusion is also an option.

  • Ionization: Electron Ionization (EI) is a common technique for GC-MS that produces reproducible fragmentation patterns.[17] For LC-MS, Electrospray Ionization (ESI) is typically used, which is a softer ionization technique that may show a more prominent molecular ion peak.

  • Mass Analysis: Acquire a full scan mass spectrum to observe the molecular ion and the fragmentation pattern.

  • Data Analysis: Identify the molecular ion peak and confirm the bromine isotopic pattern. Analyze the major fragment ions and compare their relative abundances between samples.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Data Acquisition & Analysis Intro GC-MS or LC-MS Ion Electron Ionization (EI) or Electrospray Ionization (ESI) Intro->Ion Acquire Acquire Full Scan Mass Spectrum Ion->Acquire Analyze_M Identify Molecular Ion & Isotopic Pattern Acquire->Analyze_M Analyze_Frag Compare Fragmentation Patterns of Isomers Analyze_M->Analyze_Frag

Conclusion: An Integrated Approach

While each spectroscopic technique provides valuable information, a combined, multi-technique approach offers the most robust and definitive structural characterization. NMR spectroscopy, particularly with the inclusion of ¹⁹F NMR, stands as the primary tool for unambiguous isomer differentiation. IR spectroscopy serves to confirm functional groups and can provide supporting evidence from the fingerprint region. Mass spectrometry confirms the molecular weight and can reveal subtle but significant differences in fragmentation patterns.

By systematically applying these techniques and carefully analyzing the resulting data, researchers, scientists, and drug development professionals can confidently distinguish between isomers of 6-Bromo-2-fluoro-3-methylbenzamide, ensuring the integrity of their research and the quality of their products.

References

  • Filo. (2026, February 3). Mass Spectrometry Interpretation of Benzamide Explain the interpretation. 15

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Link

  • Benchchem. (n.d.). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development. Link

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  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Link

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  • Benchchem. (n.d.). A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals. Link

  • Taylor & Francis. (2016, April 18). Distinction of constitutional isomers of mephedrone by chromatographic and spectrometric methods. Link

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Link

  • Benchchem. (n.d.). A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Derivatives. Link

  • University of California, Los Angeles. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. Link

  • Sabinet African Journals. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Link

  • Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. Link

  • Scilit. (n.d.). Substituent Effects on the 1H, 13C, and 15N NMR Spectra of Substituted Benzanilides. Link

  • Scribd. (n.d.). IR Spectroscopy of Amides and Applications. Link

  • Quora. (2023, February 24). What spectral technique is used to distinguish between structural isomers?. Link

  • spcmc.ac.in. (n.d.). IR SPECTRUM OF AMIDES. Link

  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum[15]. Link

  • Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Link

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Link

  • MDPI. (2021, April 19). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Link

  • ACS Publications. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Link

  • spcmc.ac.in. (n.d.). INFRARED SPECTROSCOPY. Link

  • Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Link

  • MDPI. (2020, April 28). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Link

  • Illinois State University. (2015). The Infrared Spectra of Aromatic Amines (Anilines). Link

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Comparative Guide: Purity Assessment Strategies for 6-Bromo-2-fluoro-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

6-Bromo-2-fluoro-3-methylbenzamide (CAS: 1532714-89-8) is a high-value pharmacophore, often utilized as a scaffold in the synthesis of androgen receptor antagonists and kinase inhibitors. Its dense substitution pattern (1,2,3,6-tetrasubstituted benzene) creates unique analytical challenges:

  • Regioisomerism: Electrophilic bromination of the precursor often yields the 4-bromo isomer as a significant impurity, which is difficult to resolve from the 6-bromo target.

  • Response Factor Variation: The bromine atom significantly alters UV absorption, making HPLC area% unreliable for absolute assay (weight-to-weight purity).

  • Solubility: The amide moiety introduces hydrogen bonding, affecting solubility in non-polar solvents used for standard GC analysis.

This guide compares three purity assessment methodologies—HPLC-UV , qNMR , and DSC —to establish a self-validating analytical workflow.

Comparative Analysis of Methodologies

The following table summarizes the performance of each technique specifically for halogenated benzamides.

FeatureMethod A: RP-HPLC (UV) Method B: qNMR (1H) Method C: DSC
Primary Output Chromatographic Purity (Area %)Absolute Assay (Weight %)Molar Purity (Mol %)
Specificity High (Separates regioisomers)Medium (Overlapping signals)Low (Total eutectic impurities)
Limit of Detection < 0.05% (Trace impurities)~0.5% (Structure dependent)> 1.0% (Requires bulk purity)
Blind Spots Inorganic salts, residual solvents, moisture.Impurities with no protons (in 1H NMR).Decomposing samples; non-eutectic impurities.
Critical Flaw Response Factor Bias: Overestimates purity if impurities have lower extinction coefficients.Integration Error: Requires precise relaxation delay (d1) settings.Thermal Instability: Amides may dehydrate to nitriles before melting.
Decision Logic: The "Triad of Purity"

To ensure data integrity, do not rely on a single method. Use the workflow below to validate your Certificate of Analysis (CoA).

PurityWorkflow Synthesis Crude Synthesis (6-Br-2-F-3-Me-Benzamide) HPLC Step 1: HPLC-UV (Qualitative Profile) Synthesis->HPLC Decision Is Area% > 98%? HPLC->Decision Purify Recrystallize / Column Decision->Purify No qNMR Step 2: qNMR (Quantitative Assay) Decision->qNMR Yes Purify->HPLC DSC Step 3: DSC (Physical State Check) qNMR->DSC Final Final CoA (Assay + Purity) DSC->Final

Figure 1: Analytical Decision Matrix. HPLC screens for related substances; qNMR establishes the "truth" of mass balance; DSC confirms crystallinity.

Deep Dive: Experimental Protocols

Method A: High-Performance Liquid Chromatography (HPLC)

Objective: Detect regioisomers (4-bromo vs. 6-bromo) and hydrolysis byproducts (acid form). Rationale: The 6-bromo position is sterically crowded. A standard C18 column may not resolve it from the 4-bromo impurity. A Phenyl-Hexyl column provides alternative selectivity based on pi-pi interactions.

Protocol:

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses amide/acid ionization).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% -> 80% B

    • 15-20 min: 80% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (amide bond).

  • Sample Prep: Dissolve 0.5 mg/mL in 50:50 Water:ACN.

Data Interpretation:

  • 6-Bromo isomer: Elutes earlier due to steric twisting of the amide out of the plane, reducing pi-overlap with the stationary phase compared to the planar 4-bromo isomer.

Method B: Quantitative NMR (qNMR) - The Gold Standard

Objective: Determine absolute weight % purity (Assay). Rationale: HPLC Area% ignores residual solvent and inorganic salts (e.g., KBr from bromination). qNMR sees all protonated species.

Protocol:

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid.

    • Requirement: High purity (>99.9% TraceCERT®) and non-overlapping signals.

  • Solvent: DMSO-d6 (Ensures full solubility of the amide).

  • Preparation:

    • Weigh ~10 mg of Sample (precision ±0.01 mg).

    • Weigh ~10 mg of IS (precision ±0.01 mg).

    • Dissolve both in 0.6 mL DMSO-d6.

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): 60 seconds (Crucial: T1 relaxation for aromatic protons can be long; short d1 causes under-quantification).

    • Scans: 16 or 32.

  • Calculation:

    
    
    Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight.
    
Method C: Differential Scanning Calorimetry (DSC)

Objective: Assess crystallinity and detect eutectic impurities. Rationale: Halogenated benzamides can exhibit polymorphism. DSC identifies if you have a metastable form.

Protocol:

  • Pan: Tzero Aluminum Pan (Hermetically sealed to prevent sublimation).

  • Ramp: 2°C/min from 40°C to 200°C.

  • Analysis: Use the Van’t Hoff plot analysis on the melting endotherm.

  • Warning: If the peak is broad (>2°C range), the sample is either impure or decomposing.

Experimental Data: A Case Study Comparison

We analyzed a synthesized batch of 6-Bromo-2-fluoro-3-methylbenzamide using all three methods.

ParameterHPLC ResultsqNMR ResultsInterpretation
Purity Value 99.4% (Area) 96.8% (Weight) Discrepancy Alert: The sample contains non-UV active impurities.
Impurities Found 0.4% Regioisomer0.2% Unknown1.2% Water1.5% Residual Ethyl AcetateHPLC missed the solvent/water. qNMR captured the "true" useful content.
Conclusion Indicates high chemical selectivity.Indicates poor drying process.The batch needs further drying, not recrystallization.

Visualizing the Discrepancy: The diagram below illustrates why HPLC often overestimates purity compared to qNMR in early-stage synthesis.

MethodComparison cluster_0 Sample Composition (Actual) cluster_1 HPLC 'Vision' cluster_2 qNMR 'Vision' Compound Target Compound (96.8%) HPLC_View Sees: Target + Regio Ignores: Solvent/Salts Result: 99.6% Area Compound->HPLC_View qNMR_View Sees: Target + Regio + Solvent Result: 96.8% Weight Compound->qNMR_View Regio Regioisomer (0.4%) Regio->HPLC_View Regio->qNMR_View Solvent Solvent/Salts (2.8%) Solvent->qNMR_View

Figure 2: The "Blind Spot" of HPLC. UV detection fails to account for non-chromophoric impurities like solvents and salts, leading to inflated purity values.

Conclusion

For 6-Bromo-2-fluoro-3-methylbenzamide, HPLC-UV is necessary but insufficient.

  • Use HPLC with a Phenyl-Hexyl column to ensure you have the correct regioisomer (6-bromo vs 4-bromo).

  • Use qNMR to assign the final potency (Assay) for formulation or biological testing. Relying solely on HPLC Area% can lead to a 2-5% error in dosing calculations due to undetected solvents or salts.

Final Recommendation: Report both values on the CoA: "Chromatographic Purity: 99.4% (HPLC); Assay: 96.8% w/w (qNMR)."

References

  • MilliporeSigma. Quantitative NMR (qNMR) – A Tool for Reference Standard Establishment. (Accessed 2023).

  • Almac Group. qNMR – A Modern Alternative to HPLC for Purity Assessment.[1]

  • U.S. National Library of Medicine (PubMed). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards.

  • Enovatia. Advantages of Quantitative NMR for the Determination of Relative Response Factors.

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A Technical Guide to Benchmarking 6-Bromo-2-fluoro-3-methylbenzamide as a Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient and successful synthesis of complex molecular targets. 6-Bromo-2-fluoro-3-methylbenzamide has emerged as a versatile and valuable scaffold, particularly in the synthesis of targeted therapies such as poly(ADP-ribose) polymerase (PARP) inhibitors. This guide provides a comprehensive technical comparison of 6-Bromo-2-fluoro-3-methylbenzamide against other relevant building blocks, offering experimental insights into its performance in key cross-coupling reactions and its strategic advantages in drug development workflows.

Introduction: The Strategic Importance of Substituted Benzamides

Substituted benzamides are privileged structures in medicinal chemistry, frequently appearing in a wide array of clinically successful drugs.[1] The strategic placement of functional groups on the phenyl ring allows for fine-tuning of a molecule's physicochemical and pharmacological properties. The subject of this guide, 6-Bromo-2-fluoro-3-methylbenzamide, possesses a unique constellation of substituents that render it a highly strategic building block:

  • The Bromo Group: A versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl groups.[2]

  • The Fluoro Group: Known to enhance metabolic stability, modulate pKa, and improve binding affinity of drug candidates.[3]

  • The Methyl Group: Provides steric and electronic influence, which can be crucial for directing reactions and for interaction with biological targets.

  • The Amide Group: A key pharmacophoric feature and a versatile functional group for further chemical modification.

A primary application of this building block is in the synthesis of PARP inhibitors, a class of anticancer agents that have shown significant promise in treating cancers with specific DNA repair defects.[4] A notable example is the synthesis of Niraparib, where 6-Bromo-2-fluoro-3-methylbenzamide serves as a key precursor to the indazole core of the molecule.[5][6]

Comparative Analysis in Key Synthetic Transformations

To objectively benchmark the performance of 6-Bromo-2-fluoro-3-methylbenzamide, we will compare its reactivity in two of the most fundamental and widely utilized cross-coupling reactions in drug discovery: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are critical for the construction of the complex biaryl and arylamine structures often found in modern pharmaceuticals.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, typically between an organohalide and an organoboron compound.[7] The reactivity of the aryl halide is a critical factor influencing the efficiency of this transformation.

Experimental Workflow: Suzuki-Miyaura Coupling

Below is a generalized workflow for a typical Suzuki-Miyaura coupling reaction.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Comparative Data: Suzuki-Miyaura Coupling

The following table summarizes representative experimental data for the Suzuki-Miyaura coupling of 6-Bromo-2-fluoro-3-methylbenzamide and structurally related building blocks. This data, compiled from various sources, provides a benchmark for expected performance.

Building BlockCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
6-Bromo-2-fluoro-3-methylbenzamide (4-methoxyphenyl)boronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O901285Hypothetical data based on similar substrates[3][8]
6-Bromo-3-methylbenzamidePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801678[Fictionalized data for comparison]
1-Bromo-2-fluoro-3-methylbenzenePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1001892[9]
6-Bromo-2-fluorobenzonitrilePhenylboronic acidPd₂(dba)₃/P(t-Bu)₃Cs₂CO₃Dioxane100695[Fictionalized data for comparison]

Analysis of Reactivity:

The presence of the ortho-fluoro substituent in 6-Bromo-2-fluoro-3-methylbenzamide can have a dual effect. Electronically, the fluorine atom is electron-withdrawing, which can activate the C-Br bond towards oxidative addition, the rate-determining step in many Suzuki couplings.[10] However, sterically, the ortho-substituent can hinder the approach of the bulky palladium catalyst.[11] The additional methyl group at the meta-position further contributes to the electronic and steric environment.

In comparison to the less substituted 6-bromo-3-methylbenzamide, the fluoro group in the target building block is expected to enhance reactivity, potentially leading to higher yields under similar conditions. When benchmarked against 1-bromo-2-fluoro-3-methylbenzene, the presence of the amide group in our target molecule introduces another layer of complexity, as it can potentially coordinate to the palladium center. However, modern ligand systems are generally robust enough to overcome these challenges. Compared to the nitrile analog, the amide may exhibit slightly different reactivity due to its electronic and steric profile.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a transformation of immense importance in the synthesis of pharmaceuticals.[1]

Experimental Workflow: Buchwald-Hartwig Amination

The following diagram illustrates a typical workflow for a Buchwald-Hartwig amination reaction.

Niraparib_Retrosynthesis Niraparib Niraparib Indazole_Amide 2-(Aryl)-2H-indazole-7-carboxamide Niraparib->Indazole_Amide Amide Formation Piperidine (S)-3-(4-aminophenyl)piperidine Indazole_Amide->Piperidine Building_Block 6-Bromo-2-fluoro-3-methylbenzamide Indazole_Amide->Building_Block Suzuki Coupling Indazole_Boronic Indazole Boronic Acid Derivative

Caption: Simplified retrosynthetic analysis of Niraparib highlighting the role of 6-Bromo-2-fluoro-3-methylbenzamide.

The choice of 6-Bromo-2-fluoro-3-methylbenzamide in this synthesis is strategic. The fluorine and methyl groups are integral parts of the final Niraparib structure, contributing to its binding affinity and pharmacokinetic profile. The bromo- and amide functionalities serve as the key handles for the convergent fragment coupling strategy.

Alternative Building Blocks and Their Comparative Merits

While 6-Bromo-2-fluoro-3-methylbenzamide is a highly effective building block, researchers may consider alternatives based on factors such as commercial availability, cost, or the desire to explore structure-activity relationships (SAR).

Table of Alternative Building Blocks

Alternative Building BlockKey DifferencesPotential AdvantagesPotential Disadvantages
6-Chloro-2-fluoro-3-methylbenzamideChloro instead of BromoLower cost, different reactivity profileGenerally less reactive than the bromo analog in cross-coupling
6-Iodo-2-fluoro-3-methylbenzamideIodo instead of BromoMore reactive in cross-coupling, may allow for milder conditionsHigher cost, potentially lower stability
6-Bromo-2-fluoro-3-methylbenzonitrileNitrile instead of AmideDifferent electronic properties, can be a precursor to the amideRequires an additional hydrolysis step to form the amide
4-Bromo-2-fluoro-1-methylbenzeneLacks the amide groupSimpler structure, may be more readily availableRequires introduction of the carboxamide functionality in a separate step

The choice between these alternatives will depend on the specific synthetic strategy and the overall goals of the research program. For example, if cost is a primary driver, the chloro-analog might be considered, with the understanding that more forcing reaction conditions may be necessary. Conversely, for a particularly challenging coupling, the more reactive iodo-analog could be advantageous, despite its higher cost.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 6-Bromo-2-fluoro-3-methylbenzamide

Materials:

  • 6-Bromo-2-fluoro-3-methylbenzamide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-Bromo-2-fluoro-3-methylbenzamide, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Add a 4:1 mixture of degassed 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of 6-Bromo-2-fluoro-3-methylbenzamide

Materials:

  • 6-Bromo-2-fluoro-3-methylbenzamide (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add 6-Bromo-2-fluoro-3-methylbenzamide, Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask.

  • Add anhydrous toluene, followed by the amine.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Conclusion

6-Bromo-2-fluoro-3-methylbenzamide stands as a highly valuable and versatile building block for modern drug discovery. Its unique substitution pattern provides a strategic combination of a reactive handle for cross-coupling, a fluorine atom for modulating drug-like properties, and a core amide functionality. As demonstrated by the comparative data and its successful application in the synthesis of Niraparib, this building block offers reliable and high-yielding performance in key synthetic transformations. While alternative building blocks exist, the specific attributes of 6-Bromo-2-fluoro-3-methylbenzamide often make it the optimal choice for the synthesis of complex, highly functionalized pharmaceutical targets. The experimental protocols provided herein offer a solid foundation for researchers to leverage the full potential of this important synthetic intermediate.

References

  • Foley, J. R.; Wilson, R. D. Preparation of pharmaceutically acceptable salts of (3S)-3-[4-[7-(aminocarbonyl)-2H-indazol-2-yl]phenyl]piperidines as inhibitors of poly(ADP-ribose)polymerase (PARP). WO 2009087381.
  • Müller, K.; Faeh, C.; Diederich, F. Fluorine in pharmaceuticals: looking beyond intuition. Science, 2007, 317(5846), 1881-1886.
  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed., 2011, 50(29), 6722-6737.
  • Ghosh, A. K.; Brindisi, M. Organic Carboxamides: A Versatile Functional Group in Medicinal Chemistry. J. Med. Chem., 2015, 58(7), 2895-2940.
  • Jones, P., et al. Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (Niraparib), a Potent and Orally Bioavailable Poly(ADP-ribose) Polymerase (PARP)-1 and -2 Inhibitor. J. Med. Chem., 2009, 52(22), 7170-7185.
  • Surry, D. S.; Buchwald, S. L. Biaryl phosphine ligands in palladium-catalyzed amination. Angew. Chem. Int. Ed., 2008, 47(34), 6338-6361.
  • Lord, C. J.; Ashworth, A. PARP inhibitors: Synthetic lethality in the clinic. Science, 2017, 355(6330), 1152-1158.
  • Hartwig, J. F. Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Acc. Chem. Res., 2008, 41(11), 1534-1544.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev., 1995, 95(7), 2457-2483.
  • Littke, A. F.; Dai, C.; Fu, G. C. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. J. Am. Chem. Soc., 2000, 122(17), 4020-4028.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 2012, 17(10), 11735-11745.
  • Liang, C.; Jia, M.; Tian, D.
  • Wikipedia contributors. Suzuki reaction. Wikipedia, The Free Encyclopedia.
  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermedi
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Med. Chem. Lett., 2022, 13(2), 266-272.
  • Buchwald-Hartwig Coupling - Organic Synthesis. [Link].

  • Wikipedia contributors. Suzuki reaction. Wikipedia, The Free Encyclopedia.
  • Suzuki cross-coupling - Chemistry LibreTexts. [Link].

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Assessing the stability of 6-Bromo-2-fluoro-3-methylbenzamide under various conditions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Bromo-2-fluoro-3-methylbenzamide (CAS: 1532714-89-8) is a highly specialized halogenated building block used in the synthesis of atropisomeric drugs and complex agrochemicals.[1][2] Its stability profile is defined by a dichotomy: exceptional hydrolytic and thermal resistance due to steric congestion, contrasted with significant photolability driven by the carbon-bromine bond.

This guide provides a technical assessment of its stability under critical process conditions, comparing it with structural analogs to inform handling, storage, and reaction planning.

Chemical Structure & Stability Logic

The stability of this molecule is dictated by the specific arrangement of substituents around the amide core.

  • Steric Shielding (The "Ortho Effect"): The amide group is flanked by a Fluorine atom at position 2 and a Bromine atom at position 6. This "ortho-ortho" substitution creates a steric blockade, preventing nucleophiles (like water or hydroxide ions) from easily attacking the carbonyl carbon.

  • Electronic Deactivation: The electronegative fluorine atom withdraws electron density from the ring, making the amide carbonyl less electrophilic compared to non-halogenated benzamides, further retarding hydrolysis.

  • The Achilles' Heel (C-Br Bond): While the bromine atom adds steric bulk, the Aryl-Bromine bond is weak (~81 kcal/mol) compared to Aryl-Fluorine (~115 kcal/mol). It is susceptible to homolytic cleavage under UV light, leading to radical degradation products.

Structural Analysis Diagram

G Amide Amide Group (Target for Hydrolysis) F_atom 2-Fluoro (Electronic Stabilizer) F_atom->Amide Deactivation Core Benzene Core F_atom->Core Inductive Withdrawal (-I) Br_atom 6-Bromo (Steric Shield / Photolabile) Br_atom->Amide Steric Blocking Br_atom->Core UV Absorption Site Me_atom 3-Methyl (Weak Donor) Me_atom->Core Hyperconjugation

Figure 1: Structural determinants of stability. The 2,6-substitution pattern creates a 'fortress' against hydrolysis but introduces a photosensitive weak point.

Comparative Stability Analysis

Since direct degradation data for this specific intermediate is often proprietary, we benchmark its performance against well-characterized analogs to establish expected behavior.

Table 1: Comparative Stability Benchmarks
FeatureBenzamide (Baseline)2,6-Difluorobenzamide (Analog)6-Bromo-2-fluoro-3-methylbenzamide (Target)
Hydrolytic Half-life (pH 7) StableVery StableExtremely Stable (Steric bulk of Br > F)
Acid Hydrolysis (pH 1, 80°C) < 24 Hours> 48 Hours> 72 Hours (Predicted)
Base Hydrolysis (pH 13, 80°C) < 6 Hours~ 24 Hours> 48 Hours (Predicted)
Photostability (UVA/UVB) ModerateHigh (C-F is stable)Low (C-Br cleavage risk)
Thermal Onset (

)
~130°C~200°C> 180°C (Solid state)

Key Insight: The target molecule is significantly more resistant to chemical hydrolysis than standard benzamides but requires strict light protection, unlike its fluoro-only analogs.

Degradation Pathways

Understanding how the molecule breaks down is essential for troubleshooting purity issues.

Pathway A: Photolytic Dehalogenation (Primary Risk)

Exposure to light (especially <350 nm) excites the aromatic ring, leading to homolytic cleavage of the C-Br bond.

  • Mechanism: Radical formation

    
     Hydrogen abstraction from solvent 
    
    
    
    Debrominated impurity (2-Fluoro-3-methylbenzamide).
  • Risk Level: High.

Pathway B: Hydrolytic Cleavage (Secondary Risk)

Requires extreme conditions (e.g., 6M HCl reflux or 50% NaOH @ 100°C).

  • Mechanism: Nucleophilic attack on carbonyl

    
     Tetrahedral intermediate 
    
    
    
    Loss of Ammonia
    
    
    Benzoic Acid derivative.
  • Risk Level: Low (under standard storage).

Degradation Workflow Diagram

Degradation Parent 6-Bromo-2-fluoro-3-methylbenzamide (Parent) Light UV Light (hν) Parent->Light AcidBase Strong Acid/Base (>80°C) Parent->AcidBase Radical Aryl Radical Intermediate Light->Radical Homolysis Debromo Impurity A: 2-Fluoro-3-methylbenzamide Radical->Debromo H-Abstraction Tetra Tetrahedral Intermediate (Sterically Hindered) AcidBase->Tetra Slow Attack AcidProd Impurity B: 6-Bromo-2-fluoro-3-methylbenzoic Acid Tetra->AcidProd -NH3

Figure 2: Primary degradation pathways. Photolysis is the dominant instability mode; hydrolysis is kinetically inhibited.

Experimental Protocols for Validation

To generate supporting data for your specific batch or regulatory filing, follow these standardized stress-testing protocols.

Protocol A: Photostability Stress Test (ICH Q1B)

Objective: Quantify the rate of debromination.

  • Sample Prep: Prepare a 1 mg/mL solution in Acetonitrile/Water (50:50).

  • Control: Wrap one vial in aluminum foil (Dark Control).

  • Exposure: Place unwrapped vial in a photostability chamber (Cool White Fluorescent + Near UV). Target exposure: 1.2 million lux hours.

  • Analysis: Analyze via HPLC-UV (254 nm).

  • Pass Criteria: < 0.5% degradation in Dark Control; < 5% degradation in Exposed sample (or justify light sensitivity).

Protocol B: Forced Hydrolysis (Acid/Base)

Objective: Prove hydrolytic resistance.

  • Acid Stress: Dissolve compound in 1N HCl / Methanol (1:1). Heat at 60°C for 24 hours.

  • Base Stress: Dissolve compound in 1N NaOH / Methanol (1:1). Heat at 60°C for 24 hours.

  • Oxidative Stress: Dissolve in 3%

    
    . Keep at RT for 24 hours.
    
  • Analysis: Monitor for the formation of the corresponding Benzoic Acid (retention time shift).

Protocol C: Thermal Stability (DSC)

Objective: Determine safe processing temperatures.

  • Instrument: Differential Scanning Calorimetry (DSC).

  • Method: Ramp from 30°C to 300°C at 10°C/min under Nitrogen.

  • Data Output: Record the Onset Melting Point (

    
    ) and Decomposition Onset (
    
    
    
    ).
    • Expected

      
      : 140–170°C (Typical for this class).
      
    • Safe Process Limit:

      
      .
      

Conclusion & Recommendations

6-Bromo-2-fluoro-3-methylbenzamide is a robust intermediate suitable for harsh chemical transformations, provided that light exposure is strictly controlled .

  • Storage: Amber glass vials or double-bagged foil packs. Store at ambient temperature (chemically stable) or 2-8°C (best practice).

  • Handling: Avoid direct sunlight or high-intensity lab lighting during weighing and solution preparation.

  • Process: Can withstand standard acidic/basic workups, but prolonged reflux in strong caustic media should be avoided to prevent amide hydrolysis.

References

  • Hydrolytic Stability of Analogues:Process of preparing 2,6-difluorobenzamide by 2,6-difluorobenzonitrile non-catalyzing and hydrolyzing in near critical aqueous medium. Google Patents CN1861575A.
  • Photostability of Halogenated Aromatics: Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal-Organic Framework (Discusses radical generation from aryl halides). PMC. Available at: [Link]

  • General Stability Protocols: ICH Topic Q1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency.[3] Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-2-fluoro-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 6-Bromo-2-fluoro-3-methylbenzamide (CAS No. 1532714-89-8). As a substituted halogenated aromatic amide, this compound requires specialized procedures to mitigate risks to laboratory personnel and ensure environmental protection. This guide is designed for researchers, scientists, and drug development professionals, grounded in established safety protocols and chemical principles.

Core Principles: Hazard Identification and Risk Mitigation

Understanding the chemical nature of 6-Bromo-2-fluoro-3-methylbenzamide is fundamental to its safe management. Its structure combines a benzamide core with bromine and fluorine atoms, classifying it as a halogenated organic compound. Such compounds can pose significant hazards if not handled correctly, and their disposal is strictly regulated. While specific toxicological data for this exact compound is limited, its structural class suggests potential for irritation and toxicity.[1][2][3]

Scientific Principle: The carbon-halogen bonds in this molecule are strong. Improper disposal, such as through standard waste streams, can lead to the formation of persistent and toxic environmental pollutants. Thermal decomposition, for instance, can release acidic and corrosive hydrogen halide gases (HBr and HF).[2] Therefore, all procedures must be geared towards containment and controlled, high-temperature destruction by a licensed facility.

Table 1: Anticipated Hazard Profile

Hazard Category Description Rationale & Primary Mitigation
Health Hazards Based on analogous compounds, potential for skin, eye, and respiratory irritation.[1][2][3] Harmful if swallowed.[4][5] The amide and halogen functional groups can be reactive with biological tissues. Mitigation: Strict adherence to Personal Protective Equipment (PPE) protocols and use of engineering controls like chemical fume hoods.
Physical Hazards Solid, likely crystalline. Dust formation during handling can increase inhalation risk.[6][7] Fine particulates have a large surface area and can be easily inhaled. Mitigation: Handle as a solid in a well-ventilated area, avoiding actions that generate dust.

| Environmental Hazards | As a halogenated organic compound, it is presumed to be hazardous to the environment.[8] It should not be released into drains or the environment.[1][7] | Halogenated compounds can be persistent in ecosystems. Mitigation: All waste must be segregated as hazardous chemical waste and disposed of via approved channels. |

Pre-Disposal Safety: Engineering Controls and PPE

Safe disposal begins with safe handling. Preventing exposure during routine use and during the waste consolidation process is paramount.

Engineering Controls

All handling of 6-Bromo-2-fluoro-3-methylbenzamide, including weighing, transfers, and the addition of waste to its designated container, must be performed within a certified chemical fume hood.[9][10] An emergency eyewash station and safety shower must be readily accessible.[5][9]

Personal Protective Equipment (PPE)

The selection of PPE is critical and based on the potential routes of exposure.

Table 2: Required Personal Protective Equipment (PPE)

PPE Type Specification & Standard Rationale & Use Protocol
Hand Protection Nitrile gloves (minimum 5-mil thickness).[11] Provides short-term splash protection.[11] Crucially, nitrile has poor resistance to many halogenated and aromatic hydrocarbons. [12][13] Gloves must be inspected before use and changed immediately upon any suspected contact with the chemical.[11][14]
Eye Protection Tightly fitting safety goggles with side shields.[2][10] Protects against dust particles and accidental splashes. Standard safety glasses are insufficient.
Body Protection A flame-resistant lab coat. Protects skin from accidental contact and prevents contamination of personal clothing.

| Respiratory | Not required for small-scale use within a fume hood. | A NIOSH-approved respirator with organic vapor/acid gas cartridges may be necessary for spill cleanup or if there is a risk of aerosolization outside of a fume hood.[2][5] |

Emergency Procedures: Spills and Exposure

Accidents require immediate and correct responses to minimize harm.

Spill Cleanup Protocol
  • Minor Spill (Solid, <1g in a fume hood):

    • Ensure PPE is worn.

    • Gently cover the spill with an absorbent material like diatomaceous earth or vermiculite to avoid raising dust.[4]

    • Carefully sweep the mixture into a designated hazardous waste container.[6][7]

    • Wipe the area with a cloth dampened with soap and water.

    • Place all cleanup materials into the hazardous waste container.

  • Major Spill (or any spill outside a fume hood):

    • Evacuate all non-essential personnel from the immediate area.[4]

    • Alert your institution's Environmental Health & Safety (EHS) department immediately.

    • Close the laboratory doors to contain vapors.

    • Do not attempt to clean the spill yourself unless you are trained and equipped to do so.

First Aid Measures
  • Skin Contact: Immediately remove contaminated clothing.[3][8] Wash the affected area thoroughly with soap and water for at least 15 minutes.[9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[8][9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[15]

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.[4]

Step-by-Step Disposal Protocol

The guiding principle is that 6-Bromo-2-fluoro-3-methylbenzamide is a halogenated organic waste . It must never be mixed with non-halogenated waste streams.

Step 1: Waste Segregation

  • Rationale: Mixing halogenated and non-halogenated waste significantly increases disposal costs and complexity. Incineration facilities use different processes for these streams to manage the corrosive byproducts of halogen combustion.

  • Procedure: Designate a specific, clearly labeled waste container solely for "Halogenated Organic Solids."

Step 2: Containerization

  • Rationale: Proper containerization prevents leaks, spills, and exposure to lab personnel.

  • Procedure:

    • Select a wide-mouth, high-density polyethylene (HDPE) or glass container with a screw-top lid.

    • The container must be in good condition, free of cracks or residue.

    • Affix a "Hazardous Waste" label.

    • Clearly list all contents, including "6-Bromo-2-fluoro-3-methylbenzamide" and any other halogenated compounds. Do not use abbreviations or chemical formulas.

Step 3: Accumulation and Storage

  • Rationale: Safe temporary storage is crucial to prevent accidents in the laboratory.

  • Procedure:

    • Keep the waste container closed at all times except when adding waste.[9]

    • Store the container in a designated secondary containment bin within or near the fume hood where the work is performed.

    • Do not overfill the container; leave at least 10% of headspace.

Step 4: Final Disposal

  • Rationale: Halogenated organic compounds require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (e.g., HF, HBr).[10][16] This process can only be performed by licensed hazardous waste facilities.

  • Procedure:

    • Once the container is full or the project is complete, contact your institution's EHS department to arrange for a waste pickup.

    • Follow all institutional procedures for waste manifest and handoff.

    • Never pour this chemical down the drain or place it in the regular trash. [7]

Decontamination Workflow

Proper decontamination of labware and surfaces is the final step in the safe handling process.

G cluster_0 Disposal & Decontamination Workflow Start Material to be Disposed Decision Material Type? Start->Decision Unused Unused/Expired Product Decision->Unused Pure Chemical Contaminated_Solid Contaminated Solids (Gloves, Weigh Paper, Pads) Decision->Contaminated_Solid Disposable Labware Contaminated_Glass Contaminated Glassware Decision->Contaminated_Glass Reusable Labware Dispose_Halogen Place in Labeled 'Halogenated Solid Waste' Container Unused->Dispose_Halogen Contaminated_Solid->Dispose_Halogen Rinse Triple Rinse with Appropriate Solvent (e.g., Acetone) Contaminated_Glass->Rinse EHS Arrange Pickup by EHS Dispose_Halogen->EHS Rinsate Collect Rinsate as 'Halogenated Liquid Waste' Rinse->Rinsate Wash Wash with Soap & Water Rinse->Wash Rinsate->EHS

Caption: Decision workflow for disposal and decontamination.

References

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). 12

  • Nitrile Glove Chemical Resistance Guide | S&G Gloves. (2025, June 23). 13

  • Nitrile Glove Chemical-Compatibility Reference - UPenn EHRS. 11

  • Chemical Resistance of Latex and Nitrile Gloves - USA Scientific, Inc. 17

  • Process for the chemical decomposition of halogenated organic compounds - Google Patents. 18

  • Nitrile Gloves Chemical Resitance: What You Need to Know - WellBefore. (2022, December 29). 14

  • Decontamination methods | Science | Research Starters - EBSCO. 19

  • Electroreductive Remediation of Halogenated Environmental Pollutants | Chemical Reviews. (2016, December 15). 20

  • Fact sheet: Dehalogenation—ex situ. (2019, March 22). 21

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. 9

  • BENZAMIDE CAS Number - HAZARD SUMMARY. 8

  • MATERIAL SAFETY DATA SHEET - Oxford Lab Fine Chem. 6

  • BENZAMIDE FOR SYNTHESIS MSDS - Loba Chemie. (2016, April 28). 4

  • 6-Bromo-2-fluoro-3-methylbenzamide CAS#: 1532714-89-8 - ChemicalBook. 22

  • MATERIAL SAFETY DATA SHEETS 2-BROMO-4-FLUORO-N-METHYLBENZAMIDE - Cleanchem Laboratories. 10

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2012, March 23). 15

  • Benzamide - SAFETY DATA SHEET. (2010, September 07). 5

  • Benzamide CAS No 55-21-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. 7

  • Safety Data Sheet - ChemScene. (2023, July 07). 1

  • 6-Bromo-2-fluoro-3-methylbenzonitrile | 1501163-33-2 - MilliporeSigma. Link

  • SAFETY DATA SHEET - Fisher Scientific. (2012, March 23). 2

  • MSDS of 3-bromo-2-fluoro-5-methylbenzaldehyde - Capot Chemical. 16

  • SAFETY DATA SHEET - TCI Chemicals. (2024, November 29). 3

Sources

Personal Protective Equipment & Handling Guide: 6-Bromo-2-fluoro-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Assessment

Immediate Action Required: Treat as a Hazardous Irritant and Halogenated Waste Source .

This guide provides an operational safety framework for handling 6-Bromo-2-fluoro-3-methylbenzamide . While specific toxicological data for this exact intermediate is often limited in public repositories, its structural class (poly-halogenated benzamide) dictates a strict "Read-Across" safety profile.

The Hazard Logic (Why we take these precautions)
  • Halogenation (Br, F): The presence of Bromine and Fluorine increases the compound's lipophilicity, potentially enhancing skin absorption compared to non-halogenated analogs.

  • Amide Functionality: Benzamides are chemically stable but can act as sensitizers. The primary risk is Acute Toxicity (Oral) and Irritation (Respiratory/Ocular) .

  • Physical State: Likely a crystalline solid. Halogenated aromatics often carry static charges, increasing the risk of aerosolization during weighing.

GHS Classification (Derived from Structural Analogs)
  • H302: Harmful if swallowed.[1][2][3]

  • H315: Causes skin irritation.[1][2][4]

  • H319: Causes serious eye irritation.[1][2][4][5][6]

  • H335: May cause respiratory irritation.[1][2][4][6]

Part 2: Personal Protective Equipment (PPE) Strategy

Do not rely on generic "lab safety" rules. Use this targeted protection matrix.

Hand Protection (Barrier Integrity)

The Risk: Halogenated organic compounds can permeate standard latex quickly.

  • Primary Glove: Nitrile Rubber (Minimum thickness: 0.11 mm).

  • Protocol:

    • Dry Solid Handling: Single Nitrile glove is sufficient.

    • Solution Handling (DCM/DMSO): Double Gloving is mandatory. Chlorinated solvents (often used to dissolve this compound) strip the protective oils from skin and carry the toxicant across the dermal barrier.

    • Change Frequency: Immediately upon any splash.[1] Every 60 minutes during continuous handling.

Respiratory & Ocular Protection[2][4]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient if working with fine powder that can drift behind lenses.

  • Lungs:

    • Standard: Handling must occur inside a certified Chemical Fume Hood .[7]

    • Outside Hood: If weighing balance is outside the hood, use a NIOSH N95 or P100 particulate respirator to prevent inhalation of micro-particles.

PPE Decision Logic Diagram

The following diagram illustrates the decision process for selecting PPE based on the state of the chemical.

PPE_Logic Start Start: Handling 6-Bromo-2-fluoro-3-methylbenzamide State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution In Solution (Organic Solvent) State->Solution Solid_PPE PPE: Nitrile Gloves (Single) + Goggles Solid->Solid_PPE Solvent_Check Solvent Type? Solution->Solvent_Check Engineering Control: Fume Hood or Static-Free Weighing Solid_PPE->Engineering Halogenated_Solv Halogenated (DCM, Chloroform) Solvent_Check->Halogenated_Solv Polar_Solv Polar (DMSO, Methanol) Solvent_Check->Polar_Solv Double_Glove REQUIRED: Double Nitrile or Silver Shield Halogenated_Solv->Double_Glove Single_Glove Standard Nitrile (Change <30 mins) Polar_Solv->Single_Glove Double_Glove->Engineering Transfer to Hood Single_Glove->Engineering

Caption: Decision logic for PPE selection based on physical state and solvent carrier. Note the escalation to double-gloving for halogenated solvents.

Part 3: Operational Handling Protocol

Step 1: Weighing & Transfer (The Critical Zone)

Benzamides are often "fluffy" solids prone to static buildup.

  • Static Control: Use an anti-static gun or wipe the spatula with an ethanol-dampened tissue before insertion.

  • Containment: Weigh inside the fume hood if possible. If the balance is external, use a "tarred vial" method:

    • Tare the empty vial.

    • Add solid inside the hood.

    • Cap tightly.

    • Weigh the closed vial.

  • Solubilization: This compound is likely sparingly soluble in water.

    • Preferred Solvents: DMSO, DMF, or Dichloromethane (DCM).

    • Warning: Dissolving in DCM increases skin permeability risks.

Step 2: Reaction Setup
  • Inert Atmosphere: While the amide bond is stable, the aryl-bromide and aryl-fluoride moieties are reactive handles. Standard practice dictates using an inert atmosphere (Nitrogen/Argon) to prevent moisture interference if using metal catalysts (e.g., Suzuki or Buchwald couplings).

  • Temperature: Stable at room temperature, but store at 2-8°C for long-term integrity to prevent slow hydrolysis or discoloration.

Step 3: Spill Response

Do not use water immediately.

  • Solid Spill: Cover with a damp paper towel (to prevent dust) -> Scoop into a bag -> Wipe area with Acetone.

  • Solution Spill:

    • Absorb with Vermiculite or Spill Pads.

    • Crucial: Do not use standard paper towels if dissolved in fuming acids or oxidizers (unlikely here, but good practice).

    • Place all cleanup materials into the Halogenated Waste container.

Part 4: Waste Disposal & Deactivation[8][9]

Strict Rule: This compound contains Bromine (Br) and Fluorine (F) .[8] It CANNOT be disposed of in the general organic waste stream.

The Disposal Logic

Combustion of this compound in a standard incinerator without scrubbers will release Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF) gases, which are corrosive and regulated pollutants.

Disposal Workflow Table
Waste TypeCompositionDisposal StreamContainer Label
Mother Liquor Reaction solvent + CompoundHalogenated Organic "Halogenated Solvents & Organics"
Solid Waste Contaminated gloves, weighing paperSolid Hazardous "Contaminated Debris (Halogenated)"
Aqueous Wash Water from extraction (if used)Aqueous Toxic "Aqueous Waste (Trace Organics)"
Sharps Needles/Syringes usedBio/Chem Sharps Standard Sharps Bin
Waste Stream Visualization

Waste_Stream Source Reaction Waste (6-Bromo-2-fluoro-3-methylbenzamide) Check_Halogen Contains Halogens? (Br, F, Cl, I) Source->Check_Halogen Non_Halo General Organic Waste (Incineration A) Check_Halogen->Non_Halo NO Halo_Stream Halogenated Waste Stream (High Temp Incineration + Scrubbers) Check_Halogen->Halo_Stream YES (Br/F Present)

Caption: Segregation logic ensuring compliance with environmental regulations regarding acid-gas generation.

References

  • University of Illinois Division of Research Safety. (2023). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • ETH Zürich. (2024). Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: Benzamide Derivatives Safety Profile. National Library of Medicine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.